Warfarin
Description
Properties
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Record name | WARFARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | WARFARIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023742 | |
| Record name | Warfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Warfarin is an odorless and colorless solid. Used as a rodenticide for Norway rats and for house mice. (EPA, 1998), Colorless, odorless, crystalline powder. [rodenticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE POWDER., Colorless, odorless, crystalline powder or solid., Colorless, odorless, crystalline powder. [Note: Rodenticide.] | |
| Record name | WARFARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Warfarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/673 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Warfarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | WARFARIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | WARFARIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/714 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Warfarin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
| Record name | WARFARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | WARFARIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/714 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Warfarin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.002 % (NIOSH, 2023), Solubility: 1 g in 1.5 mL water, 1.9 mL alcohol, >10,000 mL chloroform, >10,000 mL ether /Warfarin potassium/, In water, 17 mg/L at 20 °C, Soluble in acetone, dioxane; moderately soluble in methanol, ethanol, isopropanol, some oils; freely soluble in alkaline aqueous solution (forms a water-sol sodium salt); practically insoluble in benzene, cyclohexane, Skellysolves A and B., In acetone 65, chloroform 56, dioxane 100 (all in g/L, 20 °C), 0.017 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0017 (very poor), 0.002% | |
| Record name | WARFARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Warfarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | WARFARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Warfarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | WARFARIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Warfarin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
Relative density (water = 1): 1.4 | |
| Record name | WARFARIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 10.6 | |
| Record name | WARFARIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.09 mmHg at 71 °F (NIOSH, 2023), 0.09 [mmHg], 1.5X10-3 mPa /1.125X10-8 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.09 mmHg at 71 °F, (71 °F): 0.09 mmHg | |
| Record name | WARFARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Warfarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/673 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | WARFARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | WARFARIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | WARFARIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/714 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Warfarin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Crystals from alcohol, White powder, The racemate forms colorless crystals | |
CAS No. |
81-81-2 | |
| Record name | WARFARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-Warfarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Warfarin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Warfarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | warfarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | warfarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Warfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Warfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7ZVV76EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | WARFARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Warfarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | WARFARIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | WARFARIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/714 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Coumarin, 3-(alpha-acetonylbenzyl)-4-hydroxy- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/GN456D70.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
322 °F (EPA, 1998), 161 °C, 322 °F | |
| Record name | WARFARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Warfarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | WARFARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Warfarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | WARFARIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | WARFARIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/714 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Warfarin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
A Comprehensive History of Warfarin Discovery from Spoiled Sweet Clover
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical history of the discovery of warfarin, tracing its origins from a mysterious hemorrhagic disease in cattle to its development as a cornerstone of anticoagulant therapy. It details the key scientific breakthroughs, experimental methodologies, and the logical progression of research that transformed a veterinary problem into a life-saving pharmaceutical.
The Emergence of "Sweet Clover Disease"
The Wisconsin Alumni Research Foundation (WARF) and the Link Laboratory
The pivotal moment in the discovery narrative occurred during a blizzard in February 1933. A Wisconsin farmer named Ed Carlson, desperate after losing several cows, drove to the University of Wisconsin's College of Agriculture seeking help.[3][5][6] He arrived at the laboratory of biochemist Karl Paul Link with a dead heifer, a milk can full of non-coagulating blood, and a sample of the moldy sweet clover hay he had been using as feed.[3][4][6]
Experimental Protocols: Isolating the Hemorrhagic Agent
The six-year journey to identify the anticoagulant was a methodical process of chemical isolation guided by a newly developed bioassay.[8]
To track the activity of the unknown substance through various chemical fractions, Link's team developed a robust bioassay.
-
Model Organism: Rabbits were used as the primary experimental animal.[3]
-
Methodology: Rabbits were fed extracts from the spoiled sweet clover hay. Blood samples were then drawn to measure clotting ability.[3] The primary quantitative endpoint was the one-stage prothrombin time (PT) , a test developed by Dr. Armand J. Quick in the 1930s.[9][10][11]
-
Prothrombin Time (PT) Protocol (Quick's Method):
-
Sample Collection: Whole blood is drawn and mixed with a 3.2% sodium citrate solution in a 9:1 ratio. Citrate acts as an anticoagulant by chelating calcium.[12]
-
Plasma Preparation: The citrated blood is centrifuged to separate the plasma from blood cells.[12]
-
Coagulation Initiation: A standardized amount of thromboplastin (a combination of tissue factor and phospholipids) and calcium chloride are added to the plasma sample, which is maintained at 37°C.[12]
-
Measurement: The time in seconds from the addition of the reagents to the formation of a fibrin clot is recorded as the prothrombin time.[12] A prolonged PT indicated the presence and potency of the anticoagulant in the tested fraction.
-
Guided by the rabbit bioassay, Link's graduate student Harold A. Campbell undertook the laborious task of chemical extraction and purification.
-
Extraction: The process began with a large quantity of spoiled hay. The active agent was first extracted using a dilute sodium hydroxide solution.[13]
-
Purification: The alkaline extract was then acidified with hydrochloric acid, causing the anticoagulant to precipitate. This crude precipitate was further purified through extraction with boiling chloroform, followed by column chromatography on alumina.[13]
-
Crystallization and Identification: In June 1939, Campbell successfully isolated 6.0 mg of a pure, crystalline substance.[9] Over the next year, Link's colleagues Mark A. Stahmann and Charles F. Huebner determined its chemical structure to be 3,3'-methylenebis(4-hydroxycoumarin).[3][4] They confirmed the structure by achieving its complete chemical synthesis on April 1, 1940.[9] The compound was named dicoumarol .
Mechanism of Action: Vitamin K Antagonism
Dicoumarol and its derivatives exert their anticoagulant effect by interfering with the action of Vitamin K.[14][15] They act as competitive inhibitors of the enzyme Vitamin K epoxide reductase (VKOR) .[14][16][17]
The VKOR enzyme is a critical component of the Vitamin K cycle. It is responsible for recycling Vitamin K epoxide back into its active, reduced form (Vitamin K hydroquinone).[18] This active form is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate (Glu) residues on several blood coagulation factors (II, VII, IX, and X) into gamma-carboxyglutamate (Gla).[17][18] This carboxylation is required for the clotting factors to bind calcium and become biologically active.
By inhibiting VKOR, this compound and dicoumarol lead to a depletion of active Vitamin K, which in turn prevents the activation of these clotting factors, thereby impairing the coagulation cascade.[8][17]
From Dicoumarol to this compound: A More Potent Analog
While dicoumarol was patented in 1941 and saw some clinical use, Link's research continued.[1] Driven by the need for a more reliable and potent rodenticide, his team synthesized and tested over 100 analogs of dicoumarol.[1][19] The 42nd compound in this series, 3-(α-acetonylbenzyl)-4-hydroxycoumarin , proved to be particularly effective.[1]
In 1945, this compound was patented and named This compound , an acronym for the W isconsin A lumni R esearch F oundation, with the "-arin" suffix from coumarin.[1][20] It was commercialized as a highly successful rat poison in 1948.[1][21]
The transition to human medicine was prompted by a failed suicide attempt in 1951, where a U.S. Navy recruit ingested a massive dose (567 mg) of this compound-based rodenticide but made a full recovery with medical intervention (Vitamin K and blood transfusions).[1][20] This event demonstrated a surprisingly high safety margin in humans. Clinical studies soon confirmed that this compound was superior to dicoumarol, offering more predictable pharmacokinetic properties.[1][22] In 1954, the water-soluble sodium salt of this compound was approved for human use under the brand name Coumadin®.[3][5] Its status was solidified in 1955 when it was used to treat President Dwight D. Eisenhower following a heart attack.[3][8]
Quantitative Data Summary
The research on dicoumarol and this compound generated significant quantitative data, highlighting the differences in their potency and pharmacokinetics.
| Parameter | Dicoumarol | This compound | Reference |
| Initial Isolation Yield | 6.0 mg from spoiled hay | N/A (Synthetic) | [9] |
| Human Dose (Single Study) | 7.5 - 8.5 mg/kg | 1.5 mg/kg | [23] |
| Biological Half-Life (Rats) | 5 - 28 hours | 9 - 30 hours | [24] |
| Half-Life Ratio (this compound/Dicoumarol) | 1.0 | 1.42 (Mean, in rats) | [24] |
| Notable Human Ingestion | N/A | 567 mg (survived) | [1] |
| Therapeutic Monitoring Parameters | Value | Reference |
| Normal Prothrombin Time (PT) | ~12 - 13 seconds | [11] |
| Normal INR (unmedicated) | 0.8 - 1.2 | [11] |
| Target Therapeutic INR | 2.0 - 3.0 | [11][22] |
Conclusion
The discovery of this compound is a landmark in the history of pharmacology, exemplifying a direct path from veterinary pathology to human therapeutics. It began with the astute observations of veterinarians, was driven forward by the methodical and persistent research of Karl Paul Link's team, and culminated in a drug that has saved millions of lives by preventing thromboembolic events. The story underscores the critical role of foundational biochemical research, the development of reliable bioassays, and the serendipitous events that can pivot a discovery toward unforeseen and life-changing applications.
References
- 1. historical [ch.ic.ac.uk]
- 2. pmlive.com [pmlive.com]
- 3. acs.org [acs.org]
- 4. acs.org [acs.org]
- 5. This compound designated National Historic Chemical Landmark – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 6. The Pharmacologist December 2019 by ASPET - Issuu [issuu.com]
- 7. Wisconsin Alumni Research Foundation - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. The progress of prothrombin time measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prothrombin time - Wikipedia [en.wikipedia.org]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Dicoumarol - Wikipedia [en.wikipedia.org]
- 15. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Dicoumarol THE MOST COMMONLY USED DRUG | PPTX [slideshare.net]
- 17. What is the mechanism of Dicumarol? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. warf.org [warf.org]
- 21. uwalumni.com [uwalumni.com]
- 22. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 23. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 24. Comparative pharmacokinetics of coumarin anticoagulants XV: relationship between pharmacokinetics of dicumarol and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Rodenticide: A Technical Guide to the Initial Development of Warfarin
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the seminal research that led to the development of warfarin as a potent rodenticide. From the investigation of a mysterious bovine hemorrhagic disease to the isolation and synthesis of a powerful anticoagulant, this document provides a comprehensive overview of the key experiments, methodologies, and quantitative data that marked this significant scientific advancement.
Historical Context: The Sweet Clover Disease
In the early 20th century, a devastating bleeding disorder, later termed "sweet clover disease," plagued cattle herds in North America.[1][2][3][4] The affliction was traced to the consumption of spoiled sweet clover hay, which induced a fatal hemorrhagic state in the animals.[3][4] This agricultural crisis set the stage for a series of scientific investigations at the University of Wisconsin, led by Professor Karl Paul Link, that would ultimately uncover the responsible anticoagulant agent and lead to the synthesis of this compound.[1][3]
Key Experimental Protocols
The initial development of this compound involved several critical experiments, from the isolation of the natural anticoagulant from spoiled hay to the chemical synthesis of more potent analogues.
Isolation of the Hemorrhagic Agent (Dicoumarol)
In 1939, Harold A. Campbell, a research assistant in Karl Paul Link's laboratory, successfully isolated the crystalline hemorrhagic agent from spoiled sweet clover hay.[1][3] The following protocol is based on the methods described in his seminal 1941 publication.
Methodology:
-
Extraction:
-
Large quantities of spoiled sweet clover hay, known to be toxic, were extracted with a 0.1 N sodium hydroxide solution.
-
The alkaline extract was then acidified with hydrochloric acid to precipitate the crude hemorrhagic agent.
-
-
Purification:
-
The crude precipitate was dissolved in ether and washed with a sodium bicarbonate solution to remove acidic impurities.
-
The ether solution was then extracted with a dilute sodium hydroxide solution.
-
Acidification of the alkaline extract yielded a more purified precipitate of the hemorrhagic agent.
-
-
Crystallization:
-
The purified precipitate was repeatedly crystallized from various solvents, including acetone and methanol, to obtain the pure, crystalline compound.
-
-
Identification:
-
The isolated crystalline substance was identified as 3,3'-methylenebis(4-hydroxycoumarin) and was later named dicoumarol.[1]
-
Experimental Workflow for Dicoumarol Isolation
Caption: Workflow for the isolation and purification of dicoumarol.
Synthesis of this compound (Analog 42)
Following the isolation and identification of dicoumarol, Mark A. Stahmann and Miyoshi Ikawa, also working in Link's laboratory, synthesized over 100 analogues to investigate their anticoagulant properties.[2] The most potent of these was designated as analog 42, which would later be named this compound.[2] The synthesis was achieved through a Michael condensation reaction.
Methodology:
-
Reaction Setup:
-
4-hydroxycoumarin and benzalacetone were used as the primary reactants.
-
The reaction was catalyzed by a base, typically piperidine, in a suitable solvent such as water or methanol.
-
-
Condensation:
-
The reactants and catalyst were refluxed for a period of 4 to 20 hours, depending on the solvent used.
-
-
Isolation and Purification:
-
The resulting product was isolated from the reaction mixture.
-
In some procedures, the intermediate product was hydrolyzed with acid.
-
The final product, racemic this compound, was purified by recrystallization.
-
Synthesis of this compound Workflow
Caption: Chemical synthesis of racemic this compound.
Bioassay for Anticoagulant Potency
A crucial component of the research was the development of a bioassay to determine the anticoagulant activity of the isolated and synthesized compounds.
Methodology:
-
Animal Model: Rabbits were used as the primary animal model for these studies.
-
Administration: The test compounds were administered orally to the rabbits.
-
Blood Sampling: Blood samples were drawn from the rabbits at regular intervals.
-
Prothrombin Time Measurement: The prothrombin time of the blood samples was determined using a modification of Quick's one-stage method. A prolonged prothrombin time indicated anticoagulant activity.
Quantitative Data: Rodenticidal Efficacy
The potency of this compound as a rodenticide was quantified through extensive testing on various rodent species. The following tables summarize the acute oral Lethal Dose 50 (LD50) values for this compound.
Table 1: Acute Oral LD50 of this compound in Rats
| Species | Sex | LD50 (mg/kg) | Reference |
| Norway Rat (Rattus norvegicus) | Male | 323 | (EXTOXNET, n.d.) |
| Norway Rat (Rattus norvegicus) | Female | 58 | (EXTOXNET, n.d.) |
| Rat (strain not specified) | - | 1 (multi-dose over 4-5 days) | (EXTOXNET, n.d.) |
Table 2: Acute Oral LD50 of this compound in Other Rodents
| Species | LD50 (mg/kg) | Reference |
| House Mouse (Mus musculus) | 60 | (EXTOXNET, n.d.) |
| Guinea Pig (Cavia porcellus) | 182 (technical sodium this compound) | (EXTOXNET, n.d.) |
Mechanism of Action: The Vitamin K Cycle
This compound exerts its anticoagulant effect by interfering with the vitamin K cycle in the liver. Specifically, it inhibits the enzyme vitamin K epoxide reductase (VKOR).[5] This inhibition prevents the recycling of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X.[5] Without this carboxylation, these clotting factors are unable to bind to phospholipid membranes and participate in the coagulation cascade, leading to a hemorrhagic state.
Vitamin K Cycle and this compound Inhibition
Caption: this compound inhibits Vitamin K epoxide reductase (VKOR).
Conclusion
The initial development of this compound as a rodenticide stands as a landmark achievement in applied biochemistry. The journey from observing a naturally occurring animal disease to the rational design and synthesis of a highly effective and commercially successful pest control agent demonstrates the power of systematic scientific inquiry. The detailed experimental protocols and quantitative efficacy data established during this period laid the foundation for the widespread use of this compound in rodent control and, subsequently, its invaluable application as a clinical anticoagulant in human medicine. The legacy of this research continues to influence the development of new anticoagulant therapies and rodent control strategies.
References
The Dawn of a New Era in Anticoagulation: A Technical Review of the Early Clinical Trials and Approval of Warfarin
An in-depth examination of the seminal studies that established warfarin as a cornerstone of anticoagulant therapy, detailing the experimental protocols, quantitative outcomes, and the pivotal moments leading to its approval for human use.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a coumarin derivative initially developed as a rodenticide, underwent a remarkable transformation in the mid-20th century to become a life-saving anticoagulant for human use. Its journey from rat poison to a widely prescribed medication is a testament to serendipitous observation and rigorous scientific investigation. The impetus for exploring its therapeutic potential arose from a failed suicide attempt by a US Army recruit in 1951, who ingested a large quantity of this compound-based rat poison and survived after treatment with vitamin K.[1][2] This event triggered a series of clinical investigations that ultimately led to the U.S. Food and Drug Administration (FDA) approval of this compound for human use in 1954.[3][4] This technical guide provides a comprehensive overview of the early clinical trials that were instrumental in this process, presenting the available quantitative data, detailing the experimental protocols, and visualizing the key pathways and timelines.
From Dicumarol to this compound: The Preclinical and Early Clinical Landscape
The story of this compound is intrinsically linked to its predecessor, dicumarol, another coumarin compound isolated from spoiled sweet clover that was found to cause a hemorrhagic disease in cattle.[5] The first clinical use of dicumarol was reported in 1941, laying the groundwork for oral anticoagulant therapy.[6] However, dicumarol proved to have unpredictable effects.[2]
Core Early Clinical Trials: A Quantitative and Methodological Analysis
While the full texts of the earliest clinical trial publications are not widely available, a synthesis of historical medical literature provides insights into the patient populations, dosing strategies, and outcomes of these seminal studies. The following tables summarize the available quantitative data from these pioneering investigations.
Table 1: Patient Demographics and Indications in Early this compound Trials (c. 1953-1955)
| Study (Year) | Investigator(s) | Number of Patients (Approx.) | Primary Indications for Anticoagulation |
| 1953 | Shapiro | Data not available in abstract | Hypoprothrombinemia induction |
| 1954 | Clatanoff, Triggs, Meyer | Data not available in abstract | Not specified in abstract |
| 1955 | Pollock | Data not available in abstract | Not specified in abstract |
Table 2: Dosing Regimens and Prothrombin Time Monitoring in Early this compound Trials
| Study (Year) | Initial Dosage Range (mg) | Maintenance Dosage Range (mg) | Prothrombin Time (PT) Monitoring Frequency | Therapeutic Target (as reported) |
| 1953 (Shapiro) | Intravenous administration; specific dose not detailed in abstract | Not detailed in abstract | Daily | Induction of hypoprothrombinemia |
| 1954 (Clatanoff et al.) | Not detailed in abstract | Not detailed in abstract | Regular monitoring of prothrombin time | Not specified in abstract |
| 1955 (Pollock) | Not detailed in abstract | Not detailed in abstract | Regular monitoring of prothrombin time | Not specified in abstract |
Note: The concept of the International Normalized Ratio (INR) was not established during these early trials. Prothrombin time was typically reported in seconds or as a percentage of normal activity.
Table 3: Reported Adverse Events in Early this compound Trials
| Study (Year) | Reported Adverse Events | Management of Adverse Events |
| 1953 (Shapiro) | Hemorrhagic complications (inferred from the nature of the drug) | Administration of Vitamin K |
| 1954 (Clatanoff et al.) | Not detailed in abstract | Not detailed in abstract |
| 1955 (Pollock) | Not detailed in abstract | Not detailed in abstract |
Note: Bleeding was the primary and expected adverse effect. The availability of vitamin K as an antidote was a critical factor in the safe clinical development of this compound.
Experimental Protocols of Early this compound Clinical Trials
Based on historical accounts, the protocols for the initial human trials of this compound, while not as rigorously defined as modern clinical trials, followed a general structure:
-
Patient Selection: Patients with a clear indication for anticoagulation, such as a history of thromboembolic events, were selected. Early studies also likely included healthy volunteers to establish initial safety and pharmacokinetic parameters.
-
Informed Consent: While the standards of informed consent have evolved significantly, it is understood that patients and volunteers in these early studies were informed of the experimental nature of the treatment.
-
Dosing and Administration: Initial studies often utilized an intravenous formulation of this compound sodium to ensure complete bioavailability and rapid onset of action.[10] The initial "loading" dose was followed by daily maintenance doses, which were adjusted based on the patient's prothrombin time response.
-
Monitoring: Daily monitoring of prothrombin time was a cornerstone of these early trials. Blood samples were drawn, and the time it took for the blood to clot was measured in the laboratory. This measurement was the primary guide for dose adjustments.
-
Efficacy and Safety Assessment: The primary efficacy endpoint was the successful induction and maintenance of a prolonged prothrombin time, indicative of an anticoagulated state. The primary safety concern was hemorrhage, and patients were closely monitored for any signs of bleeding. The ability to reverse the anticoagulant effect with vitamin K was a crucial safety net.
Visualizing the Path to Approval and Mechanism of Action
To better understand the context and scientific basis of this compound's emergence as a therapeutic agent, the following diagrams illustrate key pathways and workflows.
References
- 1. warf.org [warf.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. The history of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLINICAL EXPERIENCE WITH COUMARIN ANTICOAGULANTS this compound AND this compound SODIUM | CoLab [colab.ws]
- 7. This compound: almost 60 years old and still causing problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical experience with coumarin anticoagulants this compound and this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical experience with this compound (coumadin) sodium, a new anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound sodium derivative: (coumadin sodium); an intravenous hypoprothrombinemia-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
the chemical synthesis pathway of warfarin from coumarin
This technical guide provides an in-depth exploration of the chemical synthesis pathway of warfarin, a widely used anticoagulant. The primary focus is on the core synthetic route commencing from the essential precursor, 4-hydroxycoumarin, and its subsequent reaction to yield this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and a visual representation of the synthetic pathway.
Overview of the this compound Synthesis Pathway
The most prevalent and classic method for synthesizing racemic this compound is through a Michael addition reaction.[1][2] This key reaction involves the condensation of 4-hydroxycoumarin with benzalacetone (also known as benzylideneacetone).[1][2][3] While the user's query specifies the synthesis from coumarin, the direct conversion of coumarin to 4-hydroxycoumarin is not the typical starting point in the most widely documented syntheses of this compound. Instead, 4-hydroxycoumarin itself is synthesized from precursors such as phenols and malonic acid derivatives through methods like the Pechmann condensation.[4] For the purpose of this guide, the synthesis will be presented in two main stages: the synthesis of the 4-hydroxycoumarin intermediate, and its subsequent conversion to this compound.
Synthesis of 4-Hydroxycoumarin
The formation of the 4-hydroxycoumarin ring system is a critical first step. One common method involves the reaction of a phenol with a malonic acid derivative. For instance, phenols can be condensed with β-ketonic esters in the presence of an acid catalyst like sulfuric acid or a Lewis acid such as aluminum(III) chloride to form coumarin derivatives.[4] Another approach involves the cyclization of the O-acetyl derivative of an ester of salicylic acid.[5] More recent and efficient methods have also been developed, such as a tellurium-triggered cyclization of α-halocarboxylic acid esters of methyl salicylate.[6][7]
Synthesis of this compound via Michael Addition
The core of this compound synthesis is the base- or acid-catalyzed Michael condensation reaction between 4-hydroxycoumarin and benzalacetone.[1][4] This reaction leads to the formation of racemic this compound.[1][2] The reaction conditions can be varied to optimize the yield, with different solvents and catalysts being employed.
The synthesis can be visualized as a two-step process: the preparation of the key intermediate, 4-hydroxycoumarin, followed by the Michael addition to form this compound.
References
- 1. synthesis [ch.ic.ac.uk]
- 2. Introduction [ch.ic.ac.uk]
- 3. How this compound Is Synthesized and Key Insights [medicoverhospitals.in]
- 4. Preparation: this compound, Molecule of the Month for February 2011, by John Maher [chm.bris.ac.uk]
- 5. ias.ac.in [ias.ac.in]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure of warfarin, the distinct properties and metabolic pathways of its stereoisomers, and the experimental protocols used for their characterization.
Molecular Structure of this compound
This compound, chemically known as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one, is a synthetic derivative of coumarin.[1] A critical feature of its molecular structure is the presence of a single chiral center at the C9 carbon atom of the side chain.[2][3] This chirality gives rise to two non-superimposable mirror-image enantiomers: (S)-warfarin and (R)-warfarin.[3]
Commercially available this compound is administered as a racemic mixture, meaning it contains equal amounts of both the (S)- and (R)-enantiomers.[4][5] In solution and in its crystalline form, this compound can also exist in equilibrium with cyclic hemiketal tautomers. This occurs through an intramolecular reaction between the keto group on the side chain and the hydroxyl group at the 4-position of the coumarin ring, which introduces a second chiral center and allows for the formation of diastereomers.[6][7][8]
Figure 1. Stereoisomers of this compound
Stereoisomers: (S)-Warfarin and (R)-Warfarin
While possessing identical chemical formulas, the two enantiomers of this compound exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. This stereoselectivity is a crucial factor in the therapeutic application and management of this compound treatment.
Pharmacodynamic Differences: Potency
The primary therapeutic action of this compound is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is a key component of the vitamin K cycle necessary for the synthesis of active clotting factors. (S)-warfarin is significantly more potent in this regard. Clinical and preclinical studies have consistently shown that (S)-warfarin is 2 to 5 times more potent as an anticoagulant than (R)-warfarin.[4][5]
Pharmacokinetic Differences: Metabolism
The two enantiomers are cleared from the body via different metabolic pathways, primarily involving the cytochrome P450 (CYP) enzyme system in the liver.
-
(S)-Warfarin: This enantiomer is predominantly metabolized by the CYP2C9 enzyme into its inactive hydroxylated metabolites, primarily 7-hydroxythis compound.[5][9] Genetic variations (polymorphisms) in the CYP2C9 gene can dramatically decrease the clearance of (S)-warfarin, leading to an increased risk of bleeding.
-
(R)-Warfarin: The metabolism of (R)-warfarin is more complex and involves multiple CYP enzymes, including CYP1A2, CYP3A4, and CYP2C19.[5] It is metabolized into 6-, 8-, and 10-hydroxythis compound, as well as this compound alcohols through reduction of the keto group.[2][5]
These distinct metabolic pathways result in different pharmacokinetic parameters for each enantiomer. The half-life of (R)-warfarin is generally longer, ranging from 37 to 89 hours, compared to 21 to 43 hours for (S)-warfarin.[1]
Figure 2. Metabolic Pathways of this compound Stereoisomers
Quantitative Data Summary
The table below summarizes key quantitative parameters for the stereoisomers of this compound.
| Parameter | (S)-Warfarin | (R)-Warfarin | Reference(s) |
| Relative Anticoagulant Potency | 2-5x more potent | 1x | [4][5] |
| Primary Metabolizing Enzyme(s) | CYP2C9 | CYP1A2, CYP3A4, CYP2C19 | [5] |
| Plasma Half-life | 21 - 43 hours | 37 - 89 hours | [1] |
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by inhibiting the C1 subunit of the Vitamin K epoxide reductase (VKORC1) enzyme complex. This inhibition disrupts the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. Without this modification, these factors are biologically inactive, leading to a decrease in blood coagulation.
Figure 3. This compound's Inhibition of the Vitamin K Cycle
Key Experimental Protocols
Protocol for Determination of this compound Enantiomers in Plasma by HPLC
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of (R)- and (S)-warfarin in plasma samples.
1. Sample Preparation:
- To 1 mL of citrated plasma, add an internal standard (e.g., p-chlorothis compound).
- Acidify the sample with 0.5 mL of 1M HCl.
- Perform liquid-liquid extraction with 5 mL of diethyl ether by vortexing for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes.
- Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions:
- Column: Chiral stationary phase column (e.g., a cellulose-based column like Chiralcel OD-H).
- Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid (e.g., 85:15:0.5 v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 308 nm.
- Injection Volume: 20 µL.
3. Quantification:
- Generate a standard curve by spiking blank plasma with known concentrations of racemic this compound and the internal standard.
- Calculate the peak area ratios of (S)-warfarin to the internal standard and (R)-warfarin to the internal standard.
- Determine the concentrations of each enantiomer in the unknown samples by interpolation from the standard curve.
Protocol for In Vitro VKORC1 Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory potency (IC50) of this compound enantiomers on VKORC1.
1. Reagent Preparation:
- Prepare microsomes from insect or yeast cells overexpressing human VKORC1.
- Prepare Vitamin K1 epoxide substrate solution in a detergent-containing buffer (e.g., CHAPS).
- Prepare a dithiothreitol (DTT) solution as the reducing agent.
- Prepare serial dilutions of (S)-warfarin and (R)-warfarin in DMSO.
2. Assay Procedure:
- In a 96-well plate, combine the VKORC1-containing microsomes, DTT, and a specific concentration of the this compound enantiomer or vehicle control (DMSO).
- Pre-incubate the mixture for 15 minutes at room temperature.
- Initiate the reaction by adding the Vitamin K1 epoxide substrate.
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Stop the reaction by adding a quench solution (e.g., a mixture of acetonitrile and acetic acid).
3. Product Quantification and Data Analysis:
- Quantify the amount of Vitamin K1 product formed using a reverse-phase HPLC with a C18 column and UV or fluorescence detection.
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents [label="Prepare Reagents:\n- VKORC1 Microsomes\n- DTT\n- this compound Dilutions"];
mix [label="Combine Microsomes, DTT, &\nthis compound in 96-well plate"];
preincubate [label="Pre-incubate\n(15 min, RT)"];
initiate [label="Initiate Reaction\n(Add Vitamin K Epoxide)"];
incubate [label="Incubate\n(30 min, 37°C)"];
stop [label="Stop Reaction\n(Add Quench Solution)"];
hplc [label="Quantify Product\n(HPLC Analysis)"];
analyze [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC50"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> reagents;
reagents -> mix;
mix -> preincubate;
preincubate -> initiate;
initiate -> incubate;
incubate -> stop;
stop -> hplc;
hplc -> analyze;
analyze -> end;
}
Figure 4. Experimental Workflow for VKORC1 Inhibition Assay
References
- 1. This compound | C19H16O4 | CID 54678486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R)-Warfarin | C19H16O4 | CID 54684598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-Warfarin | C19H16O4 | CID 54688261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure: this compound, Molecule of the Month for February 2011, by John Maher [chm.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. (S)-(-)-WARFARIN | 5543-57-7 [chemicalbook.com]
From Bovine Malady to Blockbuster Drug: An In-depth Guide to the Evolution of Warfarin's Brand Name and Patents
The Genesis: Sweet Clover Disease and the Discovery of Dicoumarol
The story of warfarin begins not in a laboratory, but on North American farms in the early 20th century, where a devastating bleeding disorder afflicted cattle herds.[1][2] The condition, known as "sweet clover disease," was traced to the consumption of spoiled sweet clover hay.[1][3] In February 1933, a farmer experiencing these losses traveled through a blizzard to the University of Wisconsin, bringing a dead heifer, a milk churn of non-coagulated blood, and a sample of the moldy hay to the laboratory of biochemist Karl Paul Link.[1][4][5]
This event catalyzed years of research. Link's team developed bioassays, often using rabbits, to test the anticoagulant properties of various hay samples.[2] After extensive work, in 1939, Link's assistant Harold Campbell successfully isolated the pure, crystalline hemorrhagic agent.[1][2] Subsequently, colleagues Mark A. Stahmann and Charles F. Huebner determined its chemical structure and, in 1940, synthesized it, confirming it as 3,3'-methylenebis(4-hydroxycoumarin).[1][2] This parent compound was named dicoumarol .[1][2][3]
From Dicoumarol to this compound: Synthesis and Patenting
Following the synthesis of dicoumarol, Link's laboratory created over 100 related compounds, or analogs, to study their varying potency.[1][2] One of these, synthesized by Stahmann and Miyoshi Ikawa and labeled "analog 42," proved to be exceptionally potent.[1][2]
The Dual Identity: Rodenticide and Therapeutic
This compound's journey to the pharmacy was unconventional, beginning with a detour through pest control.
Initial Application as a Rodenticide
The high potency of this compound made it an ideal candidate for a rodenticide. It was effective and, due to its delayed action, rodents did not develop "bait shyness," a common problem with faster-acting poisons.[13][14] In 1948, this compound was commercially launched, not as a medicine, but as a highly effective rat poison.[1][2][7][11]
The Emergence of a Therapeutic: this compound Sodium and 'Coumadin'
While the base compound was used for pest control, research continued into its clinical potential. A water-soluble version, This compound sodium , was developed which could be administered orally or intravenously, offering better control than dicoumarol.[1][2]
A pivotal moment came when a U.S. army recruit unsuccessfully attempted suicide by ingesting a large amount of this compound-based rat poison and was successfully treated with vitamin K, demonstrating that its effects were manageable in humans.[4][15] This event helped persuade the medical community of its potential therapeutic safety.[4]
In 1954, the U.S. Food and Drug Administration (FDA) approved this compound sodium for human use.[1][2][11] The patent was licensed to Endo Laboratories, which marketed the drug under the brand name Coumadin® .[1][12] The use of a distinct brand name was crucial for public and physician acceptance, distancing the life-saving medication from the well-known rat poison.[1][2] Its reputation was further solidified when President Dwight D. Eisenhower was treated with Coumadin® following a heart attack in 1955.[1][7][11]
Brand Name Evolution and Market Presence
The primary brand name for this compound in the United States for decades was Coumadin®. While the original Coumadin® brand was discontinued in 2020, this compound is widely available as a generic medication and under other branded generics, such as Jantoven®.[16][17] In other parts of the world, different brand names are used, such as Marevan™ in Australia.[18]
Table 1: Timeline of this compound's Naming and Commercialization
| Year | Event | Compound/Brand Name | Key Organization(s) |
| 1939 | Hemorrhagic agent first isolated from spoiled sweet clover.[1][2] | Dicoumarol | University of Wisconsin |
| 1945 | Patent filed for a potent synthetic analog of dicoumarol.[6] | This compound | Wisconsin Alumni Research Foundation (WARF) |
| 1948 | First commercial use of this compound is launched.[1][7][11] | This compound (as a rodenticide) | WARF |
| 1954 | FDA approves the sodium salt of this compound for human use.[1][2][11] | Coumadin® (this compound Sodium) | Endo Laboratories, FDA |
| 1955 | President Eisenhower is treated with the drug, boosting public trust.[1][7] | Coumadin® | N/A |
| 2020 | Original brand name is discontinued in the U.S.[16] | Coumadin® | N/A |
| Present | Widely prescribed globally under various generic and branded generic names.[16][17] | This compound, Jantoven®, etc. | Various Manufacturers |
Table 2: Quantitative Data on this compound Patents and Prescriptions
| Metric | Value | Year/Timeframe | Source Context |
| WARF Patent Revenue | ~$16 Million | Total from patents | Equivalent to over $140 million in 2022 dollars, funding further university research.[1][2] |
| U.S. Prescriptions | 11th most prescribed drug | 1999 | Indicating peak market penetration before newer anticoagulants.[7] |
| Global Prescriptions | ~100 Million annually | As of ~2022 | Demonstrates continued widespread use despite newer alternatives.[1] |
| U.S. Prescriptions | >5 Million | 2023 | Ranked as the 116th most commonly prescribed medication in the United States.[11] |
Methodological Overview of Key Discoveries
Bioassay for Anticoagulant Activity: The primary method used by Link's team was a bioassay to quantify anticoagulant effects. This involved feeding rabbits controlled diets containing various samples of sweet clover hay (both normal and spoiled). Blood was then drawn from the rabbits, and the clotting time was measured. This systematic process allowed the researchers to correlate the level of spoilage and specific chemical fractions with the degree of anticoagulant activity, guiding the successful isolation of dicoumarol.[2]
Chemical Synthesis and Analog Development: Following the identification of dicoumarol's structure, the team employed synthetic organic chemistry techniques. They first replicated the natural compound in the lab to confirm its structure.[1][2] Subsequently, they systematically modified the parent molecule to create a series of over 100 analogs. Each new compound was then subjected to the established bioassay to determine its relative potency, a process that ultimately identified "analog 42" (this compound) as a superior candidate.[1][2]
Mechanism of Action
This compound exerts its anticoagulant effect by interfering with the vitamin K cycle in the liver.[11] Specifically, it inhibits the enzyme Vitamin K epoxide reductase . This enzyme is crucial for converting oxidized vitamin K epoxide back into its active, reduced form. Active vitamin K is an essential cofactor for the gamma-carboxylation of several clotting factors. By blocking this recycling process, this compound depletes the liver's supply of active vitamin K.
This depletion prevents the proper synthesis of functional, vitamin K-dependent clotting factors: Factor II (prothrombin), Factor VII, Factor IX, and Factor X , as well as the anticoagulant proteins C and S.[19] The sequential depression of these factors disrupts the coagulation cascade, reducing the blood's ability to form stable clots.
Conclusion
The evolution of this compound's brand name is a direct reflection of its scientific and commercial history. Originating as the research chemical "analog 42," it was formally named This compound in tribute to its patent holder, WARF. Its first identity in the public sphere was as a rodenticide. The subsequent development of a clinically viable form necessitated a new brand identity, Coumadin® , to ensure its acceptance as a therapeutic agent. This journey from a solution for an agricultural problem to a cornerstone of anticoagulant therapy illustrates a remarkable and unusual pathway in the annals of drug development, showcasing the interplay between academic research, intellectual property management, and pharmaceutical marketing.
References
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. ashpublications.org [ashpublications.org]
- 4. The history of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New book tells the story of Karl Paul Link and the discovery of this compound – eCALS [ecals.cals.wisc.edu]
- 6. Karl Paul Link - Wikipedia [en.wikipedia.org]
- 7. uwalumni.com [uwalumni.com]
- 8. Basic facts: Wisconsin Alumni Research Foundation – UW–Madison News [news.wisc.edu]
- 9. encyclopedia.com [encyclopedia.com]
- 10. Wisconsin Alumni Research Foundation - Wikipedia [en.wikipedia.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. A Study In Scarlet | Science History Institute [sciencehistory.org]
- 13. This compound | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]
- 14. US2783177A - this compound sodium rodenticidal composition - Google Patents [patents.google.com]
- 15. warf.org [warf.org]
- 16. Blood Thinner Medications: What You Should Know - GoodRx [goodrx.com]
- 17. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. This compound brands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
The Pivotal Role of the Wisconsin Alumni Research Foundation in the Development of Warfarin: A Technical Guide
An In-depth Examination of the Foundational Research, Experimental Methodologies, and Quantitative Analysis that Led to a Landmark Therapeutic Agent.
Introduction
From Bovine Hemorrhage to Chemical Discovery: The Genesis of an Anticoagulant
In the early 20th century, a mysterious and fatal hemorrhagic disease afflicted cattle herds across the northern United States and Canada.[4] The ailment, termed "sweet clover disease," was traced to the consumption of spoiled sweet clover hay.[4] The critical breakthrough came in the 1930s when Karl Paul Link, a biochemist at the University of Wisconsin, and his research team embarked on a systematic investigation to isolate the causative agent.[4] This research, financially supported by WARF, was a monumental undertaking that required years of painstaking work.[5]
The initial phase of the research involved the development of a robust bioassay to guide the chemical fractionation of the spoiled hay.[1] Link's team utilized rabbits as their animal model, feeding them various extracts of the hay and monitoring the effect on blood coagulation.[1] The key metric for this bioassay was the prothrombin time, a measure of the extrinsic pathway of coagulation.[6][7]
After an arduous six-year effort, in 1939, Harold A. Campbell, a member of Link's laboratory, successfully isolated a minuscule amount of the pure, crystalline hemorrhagic agent.[1][8] Subsequently, Mark A. Stahmann and Charles F. Huebner, also in Link's group, determined the chemical structure of this compound to be 3,3'-methylenebis(4-hydroxycoumarin), which they named "dicoumarol."[1][4] In 1940, they confirmed this structure through chemical synthesis.[1]
The Role of WARF: Fostering Innovation and Managing Intellectual Property
WARF's involvement encompassed several key areas:
-
Funding Continual Research: Royalties generated from WARF's licensing activities were funneled back into the university to support further scientific investigation.[7] This created a self-sustaining cycle of innovation.
-
Patent Management: WARF skillfully managed the patenting process for dicoumarol and over 100 synthesized analogs, securing the intellectual property rights for the university.[1][2]
-
Licensing and Commercialization: WARF negotiated licensing agreements with pharmaceutical companies to bring these new compounds to market, first as a rodenticide and later as a human therapeutic.[2]
This strategic management of intellectual property by WARF was instrumental in transforming a laboratory discovery into a globally impactful medical product.
Experimental Protocols
The Prothrombin Time Bioassay (Modified from Quick's One-Stage Method)
The bioassay developed by Link's team was a modification of the one-stage prothrombin time test reported by Dr. Armand J. Quick in 1935.[6][7][10] This assay was the cornerstone of their research, allowing for the quantitative assessment of anticoagulant activity in their hay extracts and synthesized compounds.
Principle: The assay measures the time it takes for plasma to clot after the addition of a thromboplastin reagent and calcium. Thromboplastin initiates the extrinsic coagulation cascade, and the clotting time is dependent on the concentration of active prothrombin (Factor II) and other clotting factors (V, VII, and X).[7]
Methodology (Reconstructed):
-
Animal Model: Rabbits were used as the experimental animals.[1]
-
Sample Collection: Blood was drawn from the rabbits and collected in a solution of sodium citrate to prevent immediate coagulation by chelating calcium.
-
Plasma Preparation: The citrated blood was centrifuged to separate the plasma from the blood cells.
-
Thromboplastin Reagent: A standardized preparation of thromboplastin, typically derived from rabbit brain tissue, was used.[7]
-
Assay Procedure:
-
A small volume of rabbit plasma was warmed to 37°C.
-
A pre-warmed solution of calcium chloride was added to the plasma.
-
Simultaneously, the thromboplastin reagent was added, and a timer was started.
-
The mixture was observed for the formation of a fibrin clot, and the time to clot formation was recorded as the prothrombin time in seconds.
-
-
Data Analysis: The prothrombin time of rabbits fed the experimental extracts or compounds was compared to the prothrombin time of control rabbits fed a normal diet. A prolonged prothrombin time indicated anticoagulant activity.
Synthesis of 3,3'-Methylenebis(4-hydroxycoumarin) (Dicoumarol)
The synthesis of dicoumarol by Stahmann and Huebner in 1940 confirmed its structure.[1] The general synthetic route involves the reaction of 4-hydroxycoumarin with formaldehyde.
Principle: This synthesis is a condensation reaction. The methylene bridge (-CH2-) from formaldehyde links two molecules of 4-hydroxycoumarin at their 3-positions.
Methodology (Reconstructed General Procedure):
-
Reactants: 4-hydroxycoumarin and an aqueous solution of formaldehyde (formalin) were the primary reactants.
-
Reaction Conditions: The reaction was typically carried out in an aqueous or alcoholic solution. The reaction mixture was heated to facilitate the condensation.
-
Purification: The resulting crude dicoumarol, being poorly soluble in water, would precipitate out of the reaction mixture. The precipitate was then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure, crystalline dicoumarol.
Quantitative Data: From a Plethora of Analogs to a Potent Rodenticide
Following the isolation and synthesis of dicoumarol, Link's laboratory synthesized over 100 analogs to explore the structure-activity relationship and identify compounds with improved potency and properties.[1] One of these, analog number 42, synthesized by Stahmann and Miyoshi Ikawa, proved to be exceptionally potent.[1] This compound would later be named warfarin, a portmanteau of W isconsin A lumni R esearch F oundation and coumarin .[1]
| Compound | Animal Model | Sex | Acute Oral LD50 (mg/kg) |
| This compound | Rat | Female | 58[1] |
| This compound | Rat | Male | 323[1] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.
The significant difference in toxicity between male and female rats was a notable finding. Further studies revealed that this compound was highly effective as a rodenticide because it was potent enough to be lethal after multiple small doses, a characteristic that made it effective against wary rat populations.[1]
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound and other coumarin-based anticoagulants exert their effect by interfering with the vitamin K cycle.[11] Vitamin K is essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X) in the liver. This carboxylation is crucial for their biological activity.
The key enzyme in the vitamin K cycle is vitamin K epoxide reductase (VKOR).[11] This enzyme is responsible for regenerating the active, reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylase enzyme. This compound is a potent inhibitor of VKOR. By blocking this enzyme, this compound leads to a depletion of the active form of vitamin K, resulting in the production of inactive clotting factors and thus, a reduction in the blood's ability to clot.[11]
Visualizations: Pathways and Processes
The this compound Development Workflow
The following diagram illustrates the logical progression of research and development that led to the discovery and commercialization of this compound, highlighting the central role of WARF.
Caption: Logical workflow from initial observation to clinical application of this compound.
Experimental Workflow for Anticoagulant Bioassay
This diagram outlines the key steps in the bioassay used to test the anticoagulant properties of various compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the acute effects of coumarin and some coumarin derivatives in the rat [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. Relationship between structure and anticoagulant activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vitroscient.com [vitroscient.com]
- 8. Biological Evidences of Dicoumarol: A Review | Plantae Scientia [plantaescientia.com]
- 9. scispace.com [scispace.com]
- 10. Armand J. Quick: pioneer and prophet of coagulation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pinellinutraceuticals.com [pinellinutraceuticals.com]
An In-depth Technical Guide to the Anticoagulant Properties of 4-Hydroxycoumarins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticoagulant properties of 4-hydroxycoumarins, a prominent class of vitamin K antagonists. The document details their mechanism of action, structure-activity relationships, quantitative data on their efficacy, and detailed experimental protocols for their investigation.
Mechanism of Action: Inhibition of the Vitamin K Cycle
The primary anticoagulant effect of 4-hydroxycoumarins stems from their ability to inhibit the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2] This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood clotting factors.
Vitamin K hydroquinone, the reduced form of vitamin K, acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, converting them into their biologically active forms.[3] During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide.
For the coagulation cascade to continue, vitamin K epoxide must be recycled back to its reduced hydroquinone form. This is where VKOR plays a crucial role, catalyzing the reduction of vitamin K epoxide to vitamin K quinone, which is then further reduced to vitamin K hydroquinone. 4-hydroxycoumarins act as potent inhibitors of VKOR, thereby disrupting the vitamin K cycle.[4][5] This leads to a depletion of the reduced form of vitamin K, preventing the proper carboxylation and activation of clotting factors and ultimately leading to an anticoagulant effect.[2]
Structure-Activity Relationship
The anticoagulant activity of 4-hydroxycoumarin derivatives is highly dependent on their chemical structure. The core 4-hydroxycoumarin scaffold itself is not an anticoagulant.[2] The key structural requirement for activity is the presence of a large, aromatic substituent at the 3-position of the coumarin ring.[2]
Warfarin, a widely used oral anticoagulant, exemplifies this principle with its 3-substituted α-phenylacetone group. So-called "superwarfarins," such as difenacoum and brodifacoum, which exhibit significantly higher potency, possess even more complex and lipophilic substituents at this position.[1] These modifications enhance the binding affinity of the molecule to the active site of VKOR. The 4-hydroxyl group is also crucial for activity, as it is believed to be involved in key hydrogen bonding interactions within the enzyme's active site.[6]
Quantitative Data on Anticoagulant Activity
The anticoagulant potency of 4-hydroxycoumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against VKOR and by their effect on blood clotting time, measured by assays such as the Prothrombin Time (PT).
| Compound | IC50 (VKOR) | Prothrombin Time (PT) Effect | Reference(s) |
| This compound | ~0.4 µM | Standard clinical anticoagulant; prolongs PT. | [1] |
| Difenacoum | Potent | Higher anticoagulant effect than this compound. | [1] |
| Brodifacoum | Potent | Higher anticoagulant effect than this compound. | [1] |
| Flocoumafen | Potent | Higher anticoagulant effect than this compound. | [1] |
| Bromadiolone | Potent | A second-generation anticoagulant. | [2] |
| Coumatetralyl | Potent | A first-generation anticoagulant. | [1] |
| 3-Amino-4-hydroxy coumarin | - | Did not significantly increase PT compared to control. | [7] |
| 7,8-Dihydroxy-3-(4-methylphenyl)coumarin | - | Increased PT compared to saline control and other synthesized coumarins. | [7] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.[8]
Experimental Protocols
Synthesis of 4-Hydroxycoumarin Derivatives (General Scheme)
The synthesis of 3-substituted 4-hydroxycoumarins, the active anticoagulants, often starts from 4-hydroxycoumarin itself. A common method is the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone or aldehyde.[1][9]
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade and is highly sensitive to deficiencies in factors II, V, VII, and X, which are the vitamin K-dependent factors.
Principle: Tissue thromboplastin (a combination of tissue factor and phospholipids) and calcium are added to citrated platelet-poor plasma. The time taken for a fibrin clot to form is measured in seconds.[10][11]
Methodology:
-
Sample Collection: Collect whole blood into a light-blue top tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.[10][12]
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.[12]
-
Assay Procedure (Manual Method): a. Pre-warm the plasma sample and PT reagent (containing thromboplastin and calcium) to 37°C.[11] b. Pipette 100 µL of plasma into a test tube. c. Add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch. d. Gently tilt the tube and observe for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is visible. e. The recorded time in seconds is the prothrombin time.
Interpretation: A prolonged PT indicates a deficiency in one or more of the extrinsic/common pathway factors or the presence of an inhibitor, such as a 4-hydroxycoumarin anticoagulant.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a platelet substitute (phospholipid) are added to citrated platelet-poor plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.[13][14]
Methodology:
-
Sample and Plasma Preparation: Follow the same procedure as for the PT assay.
-
Assay Procedure (Manual Method): a. Pre-warm the plasma, aPTT reagent (containing activator and phospholipid), and calcium chloride solution to 37°C.[15][16] b. Pipette 100 µL of plasma into a test tube. c. Add 100 µL of the aPTT reagent and incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.[15] d. Add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch. e. Observe for clot formation as in the PT assay. The recorded time is the aPTT.
Interpretation: A prolonged aPTT suggests a deficiency in the intrinsic or common pathway factors or the presence of an inhibitor.
Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the VKOR enzyme.
Principle: The activity of VKOR is typically measured by monitoring the conversion of vitamin K epoxide to vitamin K. This can be done using various methods, including a dithiothreitol (DTT)-driven in vitro assay or a cell-based assay.[8][17]
Methodology (Cell-Based Assay Example): [17]
-
Cell Culture: Co-express human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX) in a suitable cell line (e.g., HEK293T).
-
Inhibitor Treatment: Treat the cells with varying concentrations of the 4-hydroxycoumarin derivative being tested.
-
Reporter Protein Measurement: After incubation, measure the activity or amount of the secreted, carboxylated reporter protein using a specific assay (e.g., ELISA).
-
Data Analysis: Plot the percentage of VKOR activity (relative to a vehicle control) against the inhibitor concentration to determine the IC50 value.[18]
Interpretation: A lower IC50 value indicates a more potent inhibitor of VKOR.
Conclusion
4-Hydroxycoumarins remain a cornerstone of anticoagulant therapy. Their well-defined mechanism of action, targeting the essential enzyme VKOR in the vitamin K cycle, provides a clear rationale for their therapeutic effect. The structure-activity relationship, centered on the 3-position substituent, offers a template for the design of new and potentially improved anticoagulants. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents.
References
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 3. This compound alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives [mdpi.com]
- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. atlas-medical.com [atlas-medical.com]
- 12. unitedlabservice.com [unitedlabservice.com]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 14. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atlas-medical.com [atlas-medical.com]
- 16. linear.es [linear.es]
- 17. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals this compound resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Crimson Enigma: Unraveling the Hemorrhagic Effects of Spoiled Sweet Clover
An In-depth Technical Guide on the Foundational Research into "Sweet Clover Disease" and the Discovery of Dicoumarol
Introduction
In the early 1920s, a mysterious and devastating hemorrhagic disease began to afflict cattle herds across the northern United States and Canada.[1][2] Seemingly healthy animals would suffer from massive, often fatal, bleeding after minor procedures like dehorning or castration, or even spontaneously.[2][3] This alarming condition, which threatened the livelihoods of farmers, became known as "sweet clover disease."[2] Initial investigations by veterinary scientists Frank W. Schofield and Lee M. Roderick systematically unraveled the etiology of the disease, linking it to the consumption of spoiled or moldy sweet clover hay (Melilotus alba and Melilotus officinalis).[4][5] Their pioneering work laid the groundwork for the subsequent isolation and identification of the causative hemorrhagic agent, dicoumarol, by Karl Paul Link and his team at the University of Wisconsin. This guide provides a detailed technical overview of this early research, focusing on the experimental protocols, quantitative data, and logical progression that led from veterinary observation to the discovery of a potent anticoagulant that would revolutionize medicine.
Early Veterinary and Pathological Investigations
The initial breakthrough in understanding this new cattle plague came from the meticulous work of veterinarians who linked the disease directly to the animals' feed.
Schofield's Feeding Experiments
Dr. Frank Schofield, a veterinary pathologist in Ontario, Canada, was among the first to systematically investigate the disease. In 1922, he demonstrated that the condition was not infectious but was caused by damaged sweet clover.[2][6][7] His experiments were crucial in narrowing down the causative agent.
Experimental Protocol: Schofield's Rabbit Feeding Trial
-
Objective: To determine if spoiled sweet clover hay was the cause of the hemorrhagic disease.
-
Animal Model: Rabbits were chosen as a small animal model to replicate the disease observed in cattle.
-
Methodology:
-
Two groups of rabbits were established.
-
The control group was fed a diet of wholesome, properly cured hay.
-
The experimental group was exclusively fed moldy sweet clover hay that had been implicated in cattle deaths.[2]
-
-
Observation: The rabbits consuming the spoiled sweet clover developed the same hemorrhagic symptoms and prolonged blood clotting times as the affected cattle, while the control group remained healthy.[2] This experiment provided the first definitive proof that the toxic agent was contained within the damaged hay.
Roderick's Prothrombin Deficiency Discovery
Building on Schofield's findings, Dr. Lee M. Roderick at the North Dakota Agricultural Experiment Station conducted extensive pathological studies throughout the late 1920s and early 1930s. He was the first to identify the specific physiological defect responsible for the hemorrhaging. Roderick demonstrated that the blood of affected cattle was severely deficient in prothrombin (now known as Factor II), a critical protein for blood coagulation.[1][8]
Experimental Protocol: Roderick's Prothrombin Assessment (c. 1931)
-
Objective: To identify the specific coagulation defect in cattle with sweet clover disease.
-
Methodology: While detailed protocols from the era are sparse, Roderick's work, published in the American Journal of Physiology in 1931, involved a modification of the Howell method for prothrombin time determination.[8]
-
Blood samples were drawn from both healthy cattle and those exhibiting signs of sweet clover disease.
-
The plasma was separated from the blood cells.
-
The time required for the plasma to clot after the addition of a thromboplastin solution (a tissue extract that initiates the extrinsic coagulation pathway) and calcium was measured.
-
-
Key Findings: Roderick observed a dramatic prolongation of the coagulation time in the blood of sick animals, which he correctly attributed to a quantitative deficiency in prothrombin.[1][9] He also noted that the condition could be reversed by transfusions of blood from healthy animals.[3]
Quantitative Data: Prothrombin Levels in Cattle
| Parameter | Healthy Cattle | Cattle with Sweet Clover Disease |
| Prothrombin Level | Normal | Severely Deficient |
| Coagulation Time | Normal (e.g., 5-15 minutes) | Markedly Prolonged (e.g., > 1 hour to incoagulable) |
Table 1: A qualitative summary of L.M. Roderick's findings on prothrombin deficiency in cattle with sweet clover disease.
The Isolation of the Hemorrhagic Agent: The Wisconsin Group
The definitive identification of the toxic substance was accomplished through a multi-year effort led by Dr. Karl Paul Link at the Wisconsin Agricultural Experiment Station, prompted by a desperate farmer who brought a dead heifer, a milk churn of unclotted blood, and a stack of spoiled hay to his laboratory in 1933.[3]
The Rabbit Bioassay for Anticoagulant Activity
To guide the chemical fractionation of the spoiled hay, Link's team, including H.A. Campbell and M.A. Stahmann, developed a robust and quantitative bioassay using rabbits.[9][10][11] This assay allowed them to test the anticoagulant potency of various extracts and purified fractions.
Experimental Protocol: The Link-Campbell Rabbit Bioassay (1941)
-
Objective: To quantitatively measure the prothrombin-lowering activity of extracts from spoiled sweet clover hay to guide chemical isolation.[5][12]
-
Animal Model: Standardized, susceptible rabbits were used.
-
Methodology:
-
Baseline Prothrombin Time: A baseline prothrombin time was established for each rabbit using a modified Quick one-stage method. This involved drawing blood, preparing citrated plasma, and measuring the clotting time after the addition of thromboplastin and calcium chloride.[3][10]
-
Administration of Test Material: A known quantity of the hay extract or chemical fraction, dissolved or suspended in a suitable solvent, was administered to the rabbit, typically via a stomach tube.
-
Post-Administration Monitoring: The prothrombin time of the rabbit's plasma was measured at set intervals (e.g., 24, 48, 72 hours) after administration.
-
Quantification of Activity: The potency of the fraction was determined by the degree of prolongation of the prothrombin time compared to the baseline. This allowed for a direct comparison of different chemical fractions.[5]
-
The logical workflow of the research that led to the isolation of dicoumarol is depicted below.
Isolation and Identification of Dicoumarol
Using the rabbit bioassay to guide their multi-step fractionation process, Link's team painstakingly purified the hemorrhagic agent from tons of moldy hay. In 1939, Harold Campbell successfully isolated 6 mg of the pure crystalline substance.[3] By 1940, Mark Stahmann, Charles Huebner, and Link had determined its structure and accomplished its chemical synthesis.[13][14] They named the compound dicoumarol (3,3'-methylenebis(4-hydroxycoumarin)). They demonstrated that it was formed from the harmless coumarin, naturally present in sweet clover, by the metabolic action of certain fungi during the spoiling process.[13]
Quantitative Data: Bioassay Potency Comparison
The Wisconsin group was able to establish a direct quantitative link between the purified chemical and the spoiled hay. This was a critical step in confirming they had isolated the correct agent.
| Substance Administered | Dosage | Observation Period | Effect on Rabbit Plasma |
| Standard Spoiled Hay Sample | 50 gm | 40 hours | Significant reduction in prothrombin level |
| Crystalline Hemorrhagic Agent (Dicoumarol) | 1.5 mg | 40 hours | Approximately the same reduction in prothrombin level as 50 gm of hay |
Table 2: Comparison of the prothrombin-lowering activity of spoiled hay versus purified dicoumarol, based on the findings of Campbell and Link (1941).
The experimental workflow for the isolation and testing of dicoumarol is outlined in the diagram below.
References
- 1. Some Important Milestones in the Field of Blood Clotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. ahajournals.org [ahajournals.org]
- 4. Changes in the Clinical Profile of Patients Treated with Oral Anticoagulants During the Decade of the Ninety - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. acpjournals.org [acpjournals.org]
- 6. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
- 7. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. diva-portal.org [diva-portal.org]
- 11. The origin of some laboratory medicine milestones - Lippi - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 12. acpjournals.org [acpjournals.org]
- 13. Superthis compound (Long-Acting Anticoagulant Rodenticides) Poisoning: from Pathophysiology to Laboratory-Guided Clinical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Karl Paul Link - Wikipedia [en.wikipedia.org]
Methodological & Application
Inducing Anticoagulation with Warfarin in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing and monitoring anticoagulation with warfarin in various animal models. The following protocols are intended to serve as a foundational resource for researchers in pharmacology, toxicology, and preclinical drug development.
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2] This enzyme is a critical component of the vitamin K cycle, which is essential for the gamma-carboxylation of several clotting factors. This post-translational modification is necessary to activate vitamin K-dependent coagulation factors, including Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[2][3] By blocking VKOR, this compound leads to the production of inactive clotting factors, thereby impairing the coagulation cascade and producing an anticoagulant effect.[2][3]
Figure 1: this compound's inhibition of the Vitamin K cycle.
Data Presentation: this compound Dosage and Anticoagulation Response in Animal Models
The following table summarizes typical this compound dosages and the corresponding anticoagulant responses observed in various animal models. It is crucial to note that these are starting points, and dose adjustments are often necessary based on individual animal response and the desired level of anticoagulation.
| Animal Model | Dosage Range | Administration Route | Duration | Monitoring Parameter | Target Range/Response | Citations |
| Mouse | 2 mg/kg/day | Oral (in drinking water) | 24-30 hours | INR | INR of 3.5 ± 0.9 after 24h; 7.2 ± 3.4 after 30h | [4][5][6] |
| Rat | 0.1 - 0.18 mg/kg/day | Oral | 10 days | Prothrombin Time (PT) | Significant reduction in thrombus weight | [7] |
| 2 mg/kg | Oral | Single dose | INR | Peak INR response observed | [8] | |
| Rabbit | 1.5 mg/kg/day | Oral | Up to 10 days | Prothrombin Time (PT) | Maximal increase in PT within 48 hours | [9] |
| Dog | 0.1 mg/lb (approx. 0.22 mg/kg) daily | Oral | Daily | Prothrombin Time (PT) | Dose adjusted based on PT | [1] |
| 0.22 mg/kg | Oral (every 12h) | 96 hours | Prothrombin Time (PT) | PT increased from 8.6s to 55.2s | [10] | |
| 2, 4, or 6 mg/day (for 25-30 kg dogs) | Oral | 2 days | INR | 6 mg dose resulted in INR of 2.87 ± 1.09 | [8][11] | |
| Sheep | 1.6 - 2.4 mg/kg/day | Oral | Daily | INR | Target INR of 2.5 - 3.5 | [3][12] |
Experimental Protocols
The following are detailed protocols for inducing and monitoring this compound-based anticoagulation in rodent models. These can be adapted for other species with appropriate consideration for body weight, metabolism, and blood sampling techniques.
Protocol 1: Induction of Anticoagulation in Mice using Oral Administration
Materials:
-
This compound sodium
-
Drinking water
-
Animal balance
-
Appropriate animal housing and husbandry supplies
Procedure:
-
Dose Calculation: A common starting dose for mice is 2 mg/kg/day.[4][5] To administer this in drinking water, first determine the average daily water consumption per mouse (typically 15 mL/100 g of body weight).[4]
-
This compound Solution Preparation: Dissolve the calculated amount of this compound in the total volume of drinking water to be consumed by the mice in a 24-hour period. For example, a 5 mg this compound tablet can be dissolved in 375 mL of tap water.[4]
-
Administration: Replace the regular drinking water in the mouse cages with the prepared this compound solution. Ensure fresh solution is provided daily.
-
Monitoring: Monitor the animals daily for any signs of adverse effects, such as hemorrhage. Anticoagulation status should be assessed at predetermined time points (e.g., 24 and 48 hours) by measuring the International Normalized Ratio (INR) or Prothrombin Time (PT).[4][5]
Protocol 2: Blood Collection for Coagulation Assays
A. Tail Vein Blood Collection (Mouse):
This method is suitable for collecting small volumes of blood for serial monitoring.
Materials:
-
Restraint device for mice
-
Heat lamp or warming pad
-
Sterile lancet or 25-gauge needle
-
Micro-hematocrit tubes or other appropriate collection vials
-
Gauze pads
Procedure:
-
Animal Restraint: Place the mouse in a suitable restraint device, leaving the tail accessible.
-
Vasodilation: Gently warm the tail using a heat lamp for a short period (e.g., 5-10 seconds) to dilate the lateral tail veins.[2]
-
Vein Puncture: Clean the tail with an alcohol swab. Make a small nick in one of the lateral tail veins with a sterile lancet or needle.[2][13]
-
Blood Collection: Collect the freely flowing blood into a micro-hematocrit tube or other collection vial containing an appropriate anticoagulant (e.g., sodium citrate).
-
Hemostasis: After collecting the required volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.[2][13]
B. Cardiac Puncture (Terminal Procedure for Mouse and Rat):
This method is used for collecting a larger volume of blood at the end of the experiment.
Materials:
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Syringe (1-3 mL) with a 23-25 gauge needle
-
Collection tubes containing sodium citrate (3.2% or 3.8%)
Procedure:
-
Anesthesia: Anesthetize the animal to a deep surgical plane.
-
Positioning: Place the animal in a supine position.
-
Needle Insertion: Insert the needle, bevel up, just to the left of the sternum, directed towards the heart.
-
Blood Aspiration: Gently aspirate the blood into the syringe.
-
Sample Transfer: Immediately and gently transfer the blood into a tube containing sodium citrate to prevent coagulation. Mix gently by inversion.
-
Euthanasia: Confirm euthanasia of the animal following the procedure.
Protocol 3: Prothrombin Time (PT) Assay
Materials:
-
Citrated plasma sample
-
PT reagent (containing thromboplastin and calcium)
-
Coagulometer or water bath at 37°C
-
Pipettes and tips
-
Control plasma (normal and abnormal)
Procedure:
-
Plasma Preparation: Centrifuge the citrated whole blood sample at 2,500 x g for 15 minutes to obtain platelet-poor plasma.[14]
-
Sample Incubation: Pipette 100 µL of the plasma sample into a cuvette and incubate at 37°C for a specified time (e.g., 3 minutes).
-
Reagent Addition: Add 200 µL of pre-warmed PT reagent to the cuvette.
-
Clot Detection: The coagulometer will automatically start timing and detect the formation of a fibrin clot. The time taken for the clot to form is the Prothrombin Time (PT) in seconds.
-
INR Calculation: The International Normalized Ratio (INR) can be calculated using the formula: INR = (Patient PT / Mean Normal PT)ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.[11]
Experimental Workflow and Signaling Pathway Diagrams
Figure 2: Generalized experimental workflow for inducing anticoagulation.
References
- 1. veterinaryplace.com [veterinaryplace.com]
- 2. Tail Vein Blood Collection in Mice | Animals in Science [queensu.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. idexxbioanalytics.com [idexxbioanalytics.com]
- 6. Experimental Model of this compound-Associated Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of three loading doses of this compound on the international normalized ratio for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antithrombotic effects of this compound and heparin following infusions of tissue thromboplastin in rabbits: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the dog: pharmacokinetics as related to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Maintenance dose of this compound in sheep and effect of diet: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.vt.edu [research.vt.edu]
- 14. This compound therapy in a dog with acute arterial thrombosis and pyometra - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Therapeutic INR Range in Preclinical Warfarin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a therapeutic International Normalized Ratio (INR) range in preclinical studies involving warfarin. The protocols outlined below are designed to ensure robust and reproducible data for the assessment of anticoagulant efficacy and safety in animal models.
Introduction
This compound, a vitamin K antagonist, is a widely used anticoagulant. Its mechanism of action involves the inhibition of the vitamin K epoxide reductase complex 1 (VKORC1), an enzyme crucial for the recycling of vitamin K.[1][2][3] This inhibition leads to the depletion of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several coagulation factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[4][5] The resulting production of under-carboxylated, inactive forms of these factors leads to a prolongation of clotting time, which is monitored by the Prothrombin Time (PT) and expressed as the INR.
Establishing a therapeutic INR range in preclinical models is a critical step in the development of new anticoagulants and for studying the pharmacology of this compound itself. A well-defined therapeutic window ensures that the desired anticoagulant effect is achieved without causing excessive bleeding. This document provides detailed protocols for dose-ranging studies, INR monitoring, and data interpretation in rodent models.
Key Concepts and Principles
The primary objective of a preclinical this compound study is to determine the dose-response relationship between this compound administration and the resulting INR. This involves a dose-escalation study to identify a range of doses that produce sub-therapeutic, therapeutic, and supra-therapeutic INR levels. The typical target therapeutic INR range in preclinical studies often mirrors the clinical range of 2.0-3.0, although higher ranges may be targeted depending on the specific research question.[6][7]
Factors influencing INR in preclinical models:
-
Species: Different animal species exhibit varying sensitivity to this compound.
-
Strain: Even within the same species, different strains can have different metabolic responses.
-
Sex: Gender differences in this compound pharmacokinetics have been reported in rats.
-
Age and Weight: These factors can influence drug metabolism and distribution.
-
Diet: The vitamin K content in the animal chow can significantly impact the effectiveness of this compound.[5]
-
Route of Administration: The bioavailability and pharmacokinetics of this compound can differ depending on the administration route (e.g., oral gavage, drinking water, injection).
Experimental Protocols
Materials and Reagents
-
This compound sodium (USP grade)
-
Vehicle for administration (e.g., sterile water for injection, 0.9% saline, or as appropriate for the chosen route)
-
Animal models (e.g., Sprague-Dawley rats, CD-1 mice)
-
Standard laboratory animal chow with a known and consistent vitamin K content
-
Blood collection supplies (e.g., capillary tubes, syringes, needles, collection tubes with 3.2% sodium citrate anticoagulant)
-
Coagulation analyzer for PT/INR measurement
-
Pipettes and other standard laboratory equipment
This compound Formulation and Administration
3.2.1. Oral Gavage:
-
Calculate the required concentration of this compound solution based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Dissolve the calculated amount of this compound sodium in the appropriate vehicle (e.g., sterile water). Ensure complete dissolution.
-
Administer the solution to the animals using a gavage needle of appropriate size.
3.2.2. Drinking Water:
-
To prepare a this compound solution for administration in drinking water, dissolve a 5 mg this compound tablet in 375 mL of tap water to achieve a concentration suitable for a target dose of approximately 2 mg/kg per 24 hours for a 40g mouse with an estimated water consumption of 15 mL/100g body weight.[8]
-
Provide the this compound-containing water as the sole source of drinking water.
-
Measure water consumption daily to estimate the actual dose of this compound ingested by each animal.
3.2.3. Intravenous Injection:
-
Reconstitute sterile this compound sodium for injection with sterile water for injection to the desired concentration.
-
Administer the solution via a suitable vein (e.g., tail vein in mice and rats) at a controlled rate.
Dose-Ranging Study Design
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical study might include 3-5 dose levels of this compound.
-
Dosing: Administer this compound daily for a predetermined period (e.g., 3-5 days) to reach a steady-state anticoagulant effect.
-
Blood Sampling and INR Monitoring: Collect blood samples at baseline (before the first dose) and at specified time points after the start of treatment (e.g., 24, 48, 72, and 96 hours). The timing of blood collection is critical as the peak anticoagulant effect of this compound is typically delayed.[9]
Blood Collection and Processing
3.4.1. Blood Sampling Techniques for Rodents:
-
Tail Vein Sampling: A suitable method for obtaining small, repeated blood samples (up to 0.1-0.2 mL).
-
Saphenous Vein Sampling: Allows for the collection of slightly larger volumes and is a common site for serial sampling.
-
Submandibular Vein Sampling: A rapid method for obtaining a moderate volume of blood.
3.4.2. Sample Processing:
-
Collect blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Gently invert the tubes several times to ensure proper mixing.
-
Centrifuge the samples at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully aspirate the plasma and store it on ice for immediate analysis or freeze at -80°C for later analysis.
INR Measurement
-
Perform Prothrombin Time (PT) testing on the plasma samples using a calibrated coagulation analyzer according to the manufacturer's instructions.
-
The analyzer will automatically calculate the International Normalized Ratio (INR) based on the measured PT, the mean normal PT, and the International Sensitivity Index (ISI) of the thromboplastin reagent.
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables to facilitate comparison between dose groups and over time.
Table 1: Example of a Dose-Ranging Study Design
| Group | Treatment | Dose (mg/kg/day) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | Oral Gavage | 8 |
| 2 | This compound | 0.5 | Oral Gavage | 8 |
| 3 | This compound | 1.0 | Oral Gavage | 8 |
| 4 | This compound | 2.0 | Oral Gavage | 8 |
| 5 | This compound | 3.0 | Oral Gavage | 8 |
Table 2: Example of INR Data from a Dose-Ranging Study in Rats
| Dose (mg/kg/day) | Baseline INR (Mean ± SD) | 24h INR (Mean ± SD) | 48h INR (Mean ± SD) | 72h INR (Mean ± SD) |
| 0 (Vehicle) | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
| 0.5 | 1.1 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.5 | 2.8 ± 0.6 |
| 1.0 | 1.2 ± 0.1 | 2.5 ± 0.6 | 3.8 ± 0.9 | 4.5 ± 1.1 |
| 2.0 | 1.1 ± 0.1 | 3.5 ± 0.9 | 5.5 ± 1.5 | >6.0 |
| 3.0 | 1.2 ± 0.2 | >4.0 | >6.0 | >6.0 |
Table 3: Example of INR Data from a this compound Study in Mice (Administered in Drinking Water)
| Time Point | This compound Dose (mg/kg/24h) | Mean INR ± SD |
| Baseline | 0 | 0.8 ± 0.1 |
| 24 hours | 2 | 3.5 ± 0.9 |
| 30 hours | 2 | 7.2 ± 3.4 |
Data adapted from a study in CD-1 mice.[8]
Visualization of Key Pathways and Workflows
Vitamin K Coagulation Pathway
Caption: this compound's inhibition of the Vitamin K cycle.
Experimental Workflow
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
Application Notes: Utilizing Warfarin for the Study of Vitamin K-Dependent Clotting Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Warfarin is a coumarin-derivative anticoagulant that serves as a powerful tool for in vitro and in vivo research into the function, synthesis, and regulation of vitamin K-dependent (VKD) clotting factors. By competitively inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), this compound blocks the regeneration of reduced vitamin K, a necessary cofactor for the post-translational gamma-carboxylation of several procoagulant and anticoagulant proteins.[1][2][3] This inhibitory action leads to the hepatic secretion of under-carboxylated, functionally inactive forms of Factors II (Prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[4][5]
Researchers can leverage this compound to:
-
Model Coagulopathies: Create in vitro or in vivo models of acquired vitamin K deficiency to study bleeding disorders or the efficacy of reversal agents.
-
Investigate Factor Synthesis and Half-Life: By inducing a state of functional deficiency, the rates of synthesis and clearance of individual VKD factors can be determined. The differential rates of decline in factor activity post-warfarin administration are proportional to their biological half-lives.
-
Screen for Drug Interactions: Assess how new chemical entities may potentiate or antagonize the anticoagulant effects of this compound by observing changes in VKD factor activity.
-
Study Non-hemostatic Roles of VKD Proteins: this compound also affects other VKD proteins involved in processes like vascular calcification, providing a tool to study these pathways.[6]
Mechanism of Action: The Vitamin K Cycle
The synthesis of functional vitamin K-dependent clotting factors is reliant on the vitamin K cycle within the endoplasmic reticulum of hepatocytes. Reduced vitamin K (hydroquinone) is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which converts glutamate (Glu) residues on precursor proteins to gamma-carboxyglutamate (Gla) residues. This carboxylation is essential for the calcium-binding ability and subsequent biological activity of the clotting factors.[2][3][4]
During this reaction, reduced vitamin K is oxidized to vitamin K epoxide. For the cycle to continue, vitamin K epoxide must be recycled back to its reduced form. This is accomplished in a two-step process by the enzyme VKORC1. This compound exerts its anticoagulant effect by specifically inhibiting VKORC1, leading to an accumulation of vitamin K epoxide and a depletion of reduced vitamin K, thereby halting the carboxylation and activation of VKD proteins.[1][3][7]
Caption: this compound inhibits the VKORC1 enzyme, halting the vitamin K cycle.
Quantitative Data Summary
The administration of this compound leads to a time- and dose-dependent decrease in the plasma activity of vitamin K-dependent clotting factors. The rate of decline is dictated by the in vivo half-life of each factor.
Table 1: Half-Lives and Decline of VKD Factors After this compound Initiation
| Factor | Typical Half-Life | Relative Rate of Decline |
|---|---|---|
| Factor VII | 4 - 6 hours | Fastest |
| Protein C | 8 - 10 hours | Fast |
| Factor IX | 24 hours | Intermediate |
| Factor X | 40 - 50 hours | Slow |
| Factor II (Prothrombin) | 60 - 72 hours | Slowest |
Data synthesized from multiple sources indicating relative decline rates.[6]
Table 2: Mean Factor Activity Levels at Different INR Ranges in this compound-Treated Patients
| INR Range | Factor II Activity (%) | Factor VII Activity (%) | Factor IX Activity (%) | Factor X Activity (%) |
|---|---|---|---|---|
| < 1.5 | ~50% | ~50% | ~50% | ~50% |
| 1.6 - 2.5 | 35 - 45% | 35 - 45% | 35 - 45% | ~23% |
| > 2.5 | < 35% | < 35% | < 35% | < 23% |
| ≥ 3.6 | < 30% | < 30% | < 30% | < 30% |
Data adapted from a study evaluating factor levels in 83 patient specimens.
Experimental Protocols
Protocol 1: In Vitro Study of this compound's Effect Using a Hepatocyte Cell Line (HepG2)
This protocol describes a method to assess the dose-dependent effect of this compound on the secretion of functional vitamin K-dependent factors from the human hepatoma cell line HepG2.
1. Materials and Reagents:
-
HepG2 cell line (ATCC® HB-8065™)
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).[1]
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
-
This compound sodium salt (Sigma-Aldrich)
-
Serum-free culture medium
-
6-well cell culture plates
2. Cell Culture and Plating:
-
Culture HepG2 cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Aspirate and replace the medium every 2-3 days. Passage cells when they reach 80-90% confluency.[8]
-
To passage, wash the cell monolayer with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 5-10 minutes until cells detach.[1][8]
-
Neutralize trypsin with 4 volumes of Complete Growth Medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and seed the cells into 6-well plates at a density of approximately 5 x 10^5 cells per well. Allow cells to adhere and grow for 24-48 hours to reach ~80% confluency.
3. This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Prepare working solutions of this compound in serum-free medium to achieve final concentrations ranging from 0 µM (vehicle control) to 100 µM (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Aspirate the growth medium from the 6-well plates and wash the cells once with sterile PBS.
-
Add 2 mL of the respective this compound working solution to each well.
-
Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.
4. Sample Collection:
-
After incubation, carefully collect the conditioned medium from each well into labeled microcentrifuge tubes.
-
Centrifuge the collected medium at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the supernatant (cell-free conditioned medium) to new tubes. This supernatant contains the secreted clotting factors and is now ready for activity assays.
-
Samples can be assayed immediately or stored at -80°C for later analysis.
Caption: In vitro workflow for treating HepG2 cells with this compound.
Protocol 2: One-Stage Clotting Assay for VKD Factors (PT-Based)
This protocol provides a general methodology for determining the activity of extrinsic pathway factors (II, VII, X) in plasma or conditioned cell culture medium using a prothrombin time (PT)-based assay.
1. Principle: The assay measures the ability of a test sample to correct the clotting time of a plasma substrate specifically deficient in the factor of interest.[9][10][11] The clotting time is inversely proportional to the concentration of the active factor in the sample. A standard curve is generated using dilutions of a reference plasma with known factor activity (defined as 100% or 1 IU/mL).
2. Materials and Reagents:
-
Test Samples: Platelet-poor plasma (PPP) from an animal model or conditioned medium from Protocol 1.
-
Factor-Deficient Plasma: Commercially available plasma deficient in Factor II, VII, or X.
-
Standard Reference Plasma: Calibrated normal plasma.
-
PT Reagent: Contains tissue factor (thromboplastin) and calcium chloride.
-
Coagulometer (automated or semi-automated).
3. Procedure:
-
Standard Curve Preparation:
-
Prepare serial dilutions of the Standard Reference Plasma (e.g., 1:5, 1:10, 1:20, 1:40, 1:80) in buffered saline.[9] These correspond to 20%, 10%, 5%, 2.5%, and 1.25% activity, respectively (assuming the 1:10 dilution of normal plasma represents 100% for assay purposes).
-
-
Sample Preparation:
-
Prepare similar dilutions of the test sample(s).
-
-
Assay Performance (Example for Factor VII):
-
Pre-warm the PT reagent and Factor VII-deficient plasma to 37°C.
-
In a coagulometer cuvette, mix 50 µL of Factor VII-deficient plasma with 50 µL of a plasma standard dilution or a test sample dilution.
-
Incubate the mixture for a specified time (e.g., 1-3 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time (in seconds) for a fibrin clot to form.
-
-
Data Analysis:
-
Plot the clotting times of the standard dilutions against their corresponding factor activities on a log-log scale to generate a standard curve.[9]
-
Determine the factor activity of the test samples by interpolating their clotting times from the standard curve.
-
Multiply the result by the dilution factor to obtain the final activity in the undiluted sample.
-
Protocol 3: Measurement of Anticoagulant Proteins C and S
The measurement of Proteins C and S requires specialized assays, as they function as anticoagulants. This compound therapy reduces the levels of these proteins.[12]
-
Protein C Functional Assay: These assays typically involve activating Protein C in the plasma sample (e.g., using an activator from snake venom) and then measuring the activated Protein C's ability to cleave a chromogenic substrate or prolong a clotting time (e.g., APTT-based).[13][14]
-
Protein S Functional Assay: Functional assays for Protein S are clot-based and measure its cofactor activity in the presence of activated Protein C (APC).[14]
-
Antigen Assays: Immunoassays (e.g., ELISA) can be used to measure the total or free antigen levels of Protein C and S. This can help distinguish between a true deficiency and the presence of dysfunctional proteins.[14]
Note for Researchers: When measuring baseline levels of Protein C and S in clinical or animal studies, a washout period of at least two weeks after stopping this compound is necessary to avoid falsely low results.[14] For in vitro studies, the measured levels will reflect the direct inhibitory effect of this compound on their synthesis and activation.
Caption: this compound's effect on factor levels depends on their half-lives.
References
- 1. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound and vitamin K intake in the era of pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Effect of this compound on the kinetics of the vitamin K-dependent clotting factors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. 1-Stage PT-Based Factor Assays [practical-haemostasis.com]
- 10. Factor assays (one-stage clotting): FII, FV, FVII, FVIII, FIX, FX, FXI, FXII, PK, HMWK | Synnovis [synnovis.co.uk]
- 11. labcorp.com [labcorp.com]
- 12. Thrombosis Canada [thrombosiscanada.ca]
- 13. Determination of functional levels of protein C, an antithrombotic protein, using thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein C and S - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Warfarin Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the long-term administration of warfarin in rodent models, a critical component in preclinical studies for cardiovascular research, thrombosis models, and investigations into drug interactions. These protocols are designed to ensure consistent and reproducible results while maintaining animal welfare.
Introduction
This compound, an anticoagulant that inhibits vitamin K epoxide reductase, is widely used in clinical practice to prevent and treat thromboembolic events.[1][2][3] In rodent studies, long-term this compound administration is employed to model chronic anticoagulation, study the effects of novel therapeutics on hemostasis, and investigate the pathophysiology of bleeding disorders.[4] Achieving a stable and therapeutic level of anticoagulation in rodents requires careful consideration of the administration route, dosage, monitoring, and diet.
Key Considerations for Long-Term this compound Studies
Successful long-term this compound administration in rodents hinges on several critical factors:
-
Species and Strain: Different rodent species and strains can exhibit varying sensitivities to this compound. For instance, resistance to this compound has been reported in some rat populations.[5]
-
Route of Administration: The choice of administration route impacts bioavailability and consistency of dosing. Common routes include oral (in drinking water or diet), subcutaneous, and intraperitoneal injections.[4][6][7]
-
Dosage: this compound has a narrow therapeutic index, and the appropriate dose can vary significantly. Doses must be carefully calculated and adjusted based on regular monitoring.
-
Monitoring: Frequent monitoring of anticoagulation status is essential to maintain the desired therapeutic range and prevent complications such as excessive bleeding or thrombosis.[3][8][9] The most common monitoring parameters are Prothrombin Time (PT) and the International Normalized Ratio (INR).[3][8]
-
Diet: The vitamin K content of the rodent diet can significantly influence this compound's efficacy.[10][11][12] Standard chow contains variable amounts of vitamin K, which can interfere with achieving stable anticoagulation. Therefore, specialized diets with controlled vitamin K levels are often necessary.
Experimental Protocols
This protocol is adapted from studies inducing intracerebral hemorrhage in mice and is suitable for achieving a rapid and adjustable level of anticoagulation.[4]
Materials:
-
This compound sodium tablets (e.g., Coumadin®)
-
Tap water
-
Drinking bottles
-
Animal balance
-
Blood collection supplies (e.g., capillary tubes, citrate-containing tubes)
-
Coagulation analyzer for INR/PT measurement
Procedure:
-
Preparation of this compound Solution: Dissolve a 5 mg this compound tablet in 375 mL of tap water. This concentration is designed to deliver approximately 2 mg/kg/day, assuming a 40 g mouse consumes about 6 mL of water daily.[4]
-
Administration: Provide the this compound-containing water as the sole source of drinking water to the mice.[4] Prepare fresh solution regularly (e.g., every 2-3 days) to ensure stability.
-
Monitoring:
-
Collect blood samples at baseline and at regular intervals (e.g., 24 and 48 hours) after starting this compound administration to establish the anticoagulation kinetics.[4]
-
For long-term studies, monitor INR weekly or bi-weekly, adjusting the this compound concentration in the drinking water as needed to maintain the target INR range.
-
-
Dose Adjustment: If the INR is too high, dilute the this compound solution. If it is too low, increase the concentration. It is crucial to make small, incremental changes and allow sufficient time (at least 48-72 hours) for the INR to stabilize before re-testing.
This method is suitable for long-term studies where daily handling for injections is not desirable.
Materials:
-
This compound sodium powder
-
Powdered rodent diet with a specified vitamin K content (low or standard)
-
Diet mixer
-
Pellet maker (optional)
-
Blood collection supplies
-
Coagulation analyzer
Procedure:
-
Diet Preparation:
-
Determine the target daily dose of this compound (e.g., 0.1-0.2 mg/kg/day for rats).[6]
-
Calculate the amount of this compound to be mixed into a specific quantity of powdered diet based on the average daily food consumption of the rodents.
-
Thoroughly mix the this compound powder with the powdered diet to ensure uniform distribution. If desired, the mixed diet can be formed into pellets.
-
-
Administration: Provide the this compound-containing diet ad libitum.
-
Monitoring:
-
Monitor food consumption daily, especially during the initial phase, to ensure adequate drug intake.
-
Measure INR/PT at baseline and then weekly after starting the diet. The frequency of monitoring can be reduced to every 2-4 weeks once a stable level of anticoagulation is achieved.
-
-
Dietary Vitamin K: For studies requiring precise control over anticoagulation, a low vitamin K diet may be used to increase the sensitivity to this compound.[10] Conversely, a diet supplemented with a specific amount of vitamin K1 can be used with high doses of this compound to induce extrahepatic vitamin K deficiency without causing bleeding.[7][13]
Injections provide a precise dosage but require more frequent handling of the animals.
Materials:
-
Injectable this compound sodium
-
Sterile saline or water for injection
-
Syringes and needles
-
Blood collection supplies
-
Coagulation analyzer
Procedure:
-
Preparation of this compound Solution: Reconstitute the injectable this compound to the desired concentration with sterile saline or water.
-
Administration: Administer the this compound solution via subcutaneous or intraperitoneal injection at a consistent time each day. A common starting dose for rats is 0.1-0.18 mg/kg.[6]
-
Monitoring: Due to the direct administration, INR levels can change more rapidly. Monitor INR/PT 24 hours after the first dose and then every 2-3 days until the target range is reached. For long-term maintenance, weekly monitoring is recommended.
Monitoring and Data Presentation
Consistent and accurate monitoring is paramount for the success of long-term this compound studies.
Blood samples for coagulation testing are typically collected from the saphenous vein, tail vein, or via cardiac puncture (terminal procedure). The blood should be immediately transferred to a tube containing an anticoagulant, such as sodium citrate.
-
Prothrombin Time (PT): Measures the time it takes for blood to clot via the extrinsic pathway.[8]
-
International Normalized Ratio (INR): A standardized measure of the PT, which allows for comparison of results between different laboratories and reagents.[8][9] The target INR in rodent studies often mirrors the therapeutic range in humans (typically 2.0-3.0), but can be adjusted based on the specific aims of the study.[3][4]
The following tables provide examples of expected INR values and dosing regimens based on published studies.
Table 1: INR Response to Oral this compound in Drinking Water (CD-1 Mice) [4]
| Time Point | This compound Dose (approx.) | Mean INR (± SD) | INR Range |
| Baseline | 0 mg/kg/day | 0.8 (± 0.1) | 0.8 - 0.9 |
| 24 hours | 2 mg/kg/day | 3.5 (± 0.9) | 2.0 - 4.5 |
| 30 hours | 2 mg/kg/day | 7.2 (± 3.4) | 2.7 - 13.4 |
Table 2: this compound Dosing and Administration Routes in Rodent Studies
| Species | Route of Administration | Dosage | Duration | Key Findings/Notes | Reference |
| Rat (Sprague-Dawley) | Intraperitoneal Injection | 0.1 - 0.18 mg/kg/day | 10 days | Stabilized coagulation factors. | [6] |
| Rat (Sprague-Dawley) | Subcutaneous Injection | 100 mg/kg this compound + 10 mg/kg Vitamin K1 | 5-12 weeks | Induced extrahepatic vitamin K deficiency and arterial calcification. | [7] |
| Mouse (CD-1) | Oral (in drinking water) | ~2 mg/kg/day | 24-48 hours | Achieved therapeutic INR for intracerebral hemorrhage model. | [4] |
| Mouse (DBA/2) | Oral (in diet) | 0.03, 0.3, 3 mg/g diet with Vitamin K1 | 1-7 weeks | Dose- and time-dependent induction of cardiovascular calcification. | [13] |
| Rat (Wistar) | Oral gavage | 2 mg/kg (single dose) | N/A | Used to study effects on tail bleeding time in diabetic models. | [14] |
Signaling Pathways and Experimental Workflows
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the recycling of Vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on several clotting factors.[1][5] Without this modification, clotting factors II, VII, IX, and X, as well as proteins C and S, are synthesized in an inactive form, leading to a reduction in blood coagulability.[7]
Caption: this compound's mechanism of action on the Vitamin K cycle.
The following diagram outlines a typical workflow for a long-term study involving this compound administration in rodents.
Caption: A typical experimental workflow for rodent this compound studies.
Troubleshooting and Considerations
-
Bleeding: The most common adverse effect is bleeding.[3] Monitor animals for signs of hemorrhage such as lethargy, pale extremities, hematomas, or blood in the urine or feces. If significant bleeding occurs, consider reducing the this compound dose or administering Vitamin K1 as an antidote.[15]
-
INR Variability: High variability in INR can result from inconsistent food or water intake, coprophagy (re-ingestion of feces, which contains vitamin K produced by gut bacteria), or changes in the animal's health status.[7] Using specialized diets and consistent administration techniques can help minimize this variability.
-
Animal Welfare: Long-term anticoagulation can pose risks to animal welfare. Ensure that all procedures are approved by an Institutional Animal Care and Use Committee (IACUC) and that animals are monitored closely for any signs of distress.
By adhering to these detailed protocols and considerations, researchers can effectively and responsibly conduct long-term this compound administration studies in rodent models, generating high-quality data for a wide range of scientific investigations.
References
- 1. This compound | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Experimental Model of this compound-Associated Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. The anticoagulant, antithrombotic and haemorrhagic effect of long-term this compound on experimental venous and arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exposure and calcification of the arterial system in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring of Anticoagulant Therapy in Heart Disease: Considerations for the Current Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of INR for monitoring this compound treatment - Best Tests Issue November 2010 [bpac.org.nz]
- 10. Diet- or this compound-induced vitamin K insufficiency elevates circulating undercarboxylated osteocalcin without altering skeletal status in growing female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. ahajournals.org [ahajournals.org]
- 14. sciencescholar.us [sciencescholar.us]
- 15. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols for Monitoring Warfarin Levels in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin is a cornerstone oral anticoagulant medication with a narrow therapeutic window, making the precise monitoring of its plasma concentrations essential for ensuring therapeutic efficacy while mitigating the risk of adverse events like hemorrhage. The direct quantification of this compound in plasma is a critical tool in pharmacokinetic studies, for evaluating drug-drug interactions, and in cases of suspected non-compliance or drug resistance. This document provides detailed application notes and protocols for three prevalent analytical techniques employed for the determination of this compound levels in plasma samples: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays such as ELISA.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on various factors including the required sensitivity, specificity, sample throughput, and available instrumentation. The table below summarizes the key quantitative performance characteristics of the discussed methods for this compound quantification in plasma to facilitate an informed decision.
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS | Immunoassay (Competitive ELISA) |
| Linearity Range | 0.1 - 6.0 µg/mL[1] | 1 - 1200 nM (~0.3 - 370 ng/mL) | Dependent on the specific kit, typically in the ng/mL range |
| Lower Limit of Quantification (LLOQ) | 12.5 - 225 ng/mL[2][3] | 1.0 - 10.0 ng/mL[4] | Typically in the low ng/mL range |
| Limit of Detection (LOD) | 6 - 89.7 ng/mL[2][3] | 0.25 ng/mL[5] | Dependent on kit specifications |
| Recovery | Approximately 85 - 99%[6][7] | Greater than 95% | Not usually a reported parameter; focus is on accuracy |
| Precision (%RSD) | < 15%[3][8] | < 10% | < 15% |
| Accuracy (%RE) | < 15%[3][8] | ≤ 6.6%[5] | < 15% |
| Specificity | Good, but susceptible to interference from other compounds | Excellent, due to the monitoring of specific mass transitions | Good, though there is a potential for cross-reactivity with metabolites |
| Throughput | Moderate | High | High |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This protocol details a widely used method for the quantification of this compound and its enantiomers (R- and S-warfarin) in human plasma.
a. Sample Preparation (Protein Precipitation)
-
In a microcentrifuge tube, add 1 mL of acetonitrile to 500 µL of the plasma sample to precipitate the plasma proteins.[8][9]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to complete dryness using a gentle stream of nitrogen gas at a temperature of 40°C.
-
Reconstitute the dried residue with 200 µL of the HPLC mobile phase.
-
Vortex the reconstituted sample for 30 seconds and then transfer it to an HPLC vial for subsequent analysis.
b. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, an autosampler, and either a UV or a fluorescence detector.
-
Column: For the separation of enantiomers, a Chiralcel OD-RH column (4.6 x 150 mm, 5 µm) with a corresponding guard column is recommended.[8][9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and phosphate buffer (pH 2.0) in a 40:60 (v/v) ratio.[3][8][9]
-
Flow Rate: Maintain a constant flow rate of 1.0 mL/min.[3][8][9]
-
Injection Volume: Inject 20 µL of the prepared sample.[3][8][9]
-
Column Temperature: The column should be maintained at 45°C.[8][9]
-
Detection:
c. Data Analysis
-
Generate a calibration curve by preparing a series of standards with known this compound concentrations in blank plasma and subjecting them to the same sample preparation procedure.
-
Integrate the peak areas corresponding to the R- and S-warfarin enantiomers in the chromatograms.
-
Calculate the concentration of R- and S-warfarin in the unknown samples by comparing their peak areas to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a highly sensitive and specific method for the determination of this compound in plasma, which is considered a gold standard in bioanalysis.
a. Sample Preparation (Liquid-Liquid Extraction)
-
In a polypropylene tube, add an appropriate internal standard solution (e.g., this compound-d5) to 200 µL of the plasma sample.
-
Add 1 mL of a suitable extraction solvent, such as a mixture of ethyl acetate and hexane.[10]
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge the tube at 4,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer into a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the resulting residue in 100 µL of the initial mobile phase.
-
Transfer the final solution to an LC-MS/MS vial for analysis.
b. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 50 x 2 mm, 4 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: Inject 10 µL of the prepared sample.
-
Ionization Mode: Positive or negative electrospray ionization (ESI) can be used.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both this compound and the internal standard.
c. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the plasma samples by calculating the peak area ratios and interpolating from the calibration curve.
Immunoassay (Competitive ELISA)
This protocol provides a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. It is important to note that specific parameters may differ based on the commercial kit being used.
a. Sample Preparation
-
Collect whole blood into tubes containing an appropriate anticoagulant such as EDTA, citrate, or heparin.
-
Within 30 minutes of collection, centrifuge the blood sample at 1000-2000 x g for 15 minutes at a temperature of 2-8°C.[8]
-
Carefully aspirate the plasma supernatant.
-
The plasma samples can be analyzed immediately or aliquoted and stored at -20°C or -80°C for future use. It is crucial to avoid repeated freeze-thaw cycles.
-
Dilute the plasma samples according to the specific instructions provided in the ELISA kit manual.
b. ELISA Procedure
-
Coating: The wells of the microplate are supplied pre-coated with a capture antibody that is specific for this compound.
-
Competition:
-
Add a specified volume of enzyme-labeled this compound (conjugate) and the prepared plasma sample (which contains an unknown quantity of this compound) to the wells.
-
During this step, the this compound present in the plasma sample will compete with the enzyme-labeled this compound for binding to the limited number of capture antibody sites on the well surface.
-
-
Incubation: Incubate the plate as per the kit's instructions (e.g., for 1 hour at 37°C).
-
Washing: Thoroughly wash the wells multiple times with the provided wash buffer to eliminate any unbound components.
-
Substrate Addition: Add the substrate solution to each well. The enzyme that is bound to the captured labeled this compound will catalyze a reaction that results in a color change.
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Reading: Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol (e.g., 450 nm).
c. Data Analysis
-
Generate a standard curve by plotting the absorbance values obtained for the standards against their corresponding known concentrations.
-
The concentration of this compound in the samples is inversely proportional to the measured absorbance.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.
Visualizations
The following diagrams illustrate the experimental workflows for the described techniques.
Caption: Workflow for this compound Quantification by HPLC.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Caption: Workflow for this compound Quantification by Competitive ELISA.
References
- 1. ouh.nhs.uk [ouh.nhs.uk]
- 2. elft.nhs.uk [elft.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound INR Test Meters | FDA [fda.gov]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. fda.gov [fda.gov]
- 9. stoptheclot.org [stoptheclot.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application of Warfarin in Research Models of Atrial Fibrillation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of warfarin in preclinical research models of atrial fibrillation (AF). This document details experimental protocols for AF induction, this compound administration and monitoring across various animal models, and summarizes key quantitative data. Additionally, it visualizes relevant biological pathways and experimental workflows to guide researchers in designing and executing studies to evaluate anticoagulation strategies in the context of AF.
Introduction to this compound in Atrial Fibrillation Research
This compound, a vitamin K antagonist, has been a cornerstone of stroke prevention in patients with atrial fibrillation for decades.[1][2][3] Its mechanism of action involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the gamma-carboxylation and subsequent activation of several clotting factors (II, VII, IX, and X).[4][5] In the research setting, animal models of AF are indispensable for investigating the pathophysiology of the disease and for the preclinical evaluation of novel antithrombotic therapies. The application of this compound in these models serves as a benchmark for assessing the efficacy and safety of new anticoagulants.
This document outlines the methodologies for utilizing this compound in common research models of AF, including rodents (rats, mice) and larger animals (dogs, goats), providing specific data on dosing, monitoring, and expected outcomes.
Quantitative Data on this compound Administration in Animal Models
The effective dose of this compound and the target level of anticoagulation, typically measured by the International Normalized Ratio (INR), vary significantly across species. The following tables summarize reported dosages and their effects on coagulation parameters in various animal models.
| Animal Model | This compound Dosage | Route of Administration | Target INR/Coagulation Parameter | Reference(s) |
| Rat | 2 mg/kg/day | In drinking water or oral gavage | Not specified, but shown to prolong bleeding time | [6] |
| Mouse | 0.03 - 3 mg/g in diet | In diet | Dose-dependent increase in inactive Matrix Gla Protein | [7][8] |
| 2 mg/kg/day | In drinking water | INR of 3.5 ± 0.9 after 24 hours | [9] | |
| Dog | 0.22 mg/kg every 12 hours (maintenance) | Oral | Prothrombin time increased from 8.6s to 55.2s | [10] |
| Goat | >0.6 mg/kg/day | Oral | INR > 2.5 |
Table 1: this compound Dosages and Coagulation Parameters in Various Animal Models
Experimental Protocols
Induction of Atrial Fibrillation
3.1.1. Rapid Atrial Pacing (Tachypacing) in Rodents
Rapid atrial pacing is a common method to induce AF in rodents, leading to electrical and structural remodeling of the atria.[11]
Protocol for Rats:
-
Anesthetize the rat (e.g., with isoflurane).
-
Introduce a pacing catheter into the esophagus, positioning it close to the atria.
-
Deliver burst pacing (e.g., 50 Hz for 10 seconds) to induce AF. AF is typically characterized by an irregular and rapid ventricular response on the ECG.[11]
-
In some models, brief periods of asphyxia (e.g., 35 seconds) during pacing can enhance AF inducibility.
Protocol for Mice:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Insert a transesophageal pacing catheter.
-
Apply burst pacing at varying cycle lengths (e.g., from 50 ms down to 15 ms) for a set duration (e.g., 15 seconds per train) to induce AF.[7]
-
AF is confirmed by the presence of rapid, irregular atrial activity and an irregular ventricular response on the ECG.
3.1.2. Pacing and Pharmacological Induction in Larger Animals
In larger animals like dogs and goats, AF can be induced and sustained for longer periods, making them suitable for chronic studies.
Protocol for Dogs:
-
Anesthetize the dog (e.g., with morphine-chloralose).
-
Elevate systemic arterial pressure with a continuous infusion of phenylephrine (e.g., 2 µg/kg/min).
-
Pace the right atrium at a high frequency (e.g., 40 Hz) for a sustained period (e.g., 20 minutes).[12]
-
Sustained AF often persists after the cessation of pacing in this model.[12]
This compound Administration and Monitoring
3.2.1. This compound Administration
-
Oral Gavage (Rats and Mice): this compound can be dissolved in a suitable vehicle (e.g., water) and administered directly into the stomach using a gavage needle. This method ensures accurate dosing.
-
In Drinking Water (Rats and Mice): For longer-term studies, this compound can be mixed into the drinking water.[9] It is crucial to monitor water intake to ensure consistent dosing. A common starting concentration is 2 mg/kg/day, adjusted based on INR monitoring.[9]
-
In Diet (Mice): this compound can be incorporated into the animal's chow. Dosages ranging from 0.03 to 3 mg/g of food have been reported.[7][8]
-
Oral Tablets (Dogs and Goats): For larger animals, commercially available this compound tablets can be administered orally. Doses should be calculated based on body weight and adjusted based on frequent INR monitoring.[10]
3.2.2. Blood Sampling for INR Monitoring
Regular monitoring of the INR is critical to maintain anticoagulation within the desired therapeutic range and to avoid bleeding complications.
Protocol for Rats:
-
Warm the rat's tail to dilate the lateral tail vein.
-
Clean the tail with an appropriate antiseptic.
-
Using a small gauge needle (e.g., 25G), puncture the lateral tail vein.
-
Collect a small volume of blood (e.g., 50-100 µL) into a tube containing citrate anticoagulant.[13]
-
Alternatively, for serial sampling, a jugular vein cannula can be surgically implanted.[14]
-
Process the blood sample to obtain plasma and measure the prothrombin time (PT) to calculate the INR.
Protocol for Mice:
-
Anesthetize the mouse.
-
Perform retro-orbital sinus sampling using a capillary tube to collect blood into a citrated tube.
-
Alternatively, saphenous vein or tail vein sampling can be used for smaller, repeated samples.[15]
Protocol for Dogs and Goats:
-
Collect blood from a peripheral vein, such as the cephalic or saphenous vein, using standard venipuncture techniques.
-
A sufficient volume of blood should be collected into a citrated tube for coagulation testing.
3.2.3. INR Monitoring and Dose Adjustment
-
Frequency: In the initial phase of this compound administration, daily INR monitoring is recommended until a stable therapeutic range is achieved.[16] Subsequently, the frequency can be reduced to weekly or bi-weekly.
-
Target INR: The target INR in most animal models is extrapolated from human therapeutic ranges, typically aiming for an INR of 2.0 to 3.0 for AF.[1][17]
-
Dose Adjustment: this compound dosage should be adjusted based on the INR results. If the INR is below the target range, the dose should be increased. If the INR is above the target range, the dose should be decreased or temporarily withheld.[16]
Visualizations: Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits VKORC1, preventing the activation of vitamin K-dependent clotting factors.
Experimental Workflow: AF Induction and this compound Treatment in a Rat Model
Caption: Workflow for inducing AF and subsequent this compound treatment and monitoring in a rat model.
Signaling Pathways in Atrial Fibrosis
References
- 1. Anticoagulation in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of Thromboembolism in Atrial Fibrillation Patients | ECR Journal [ecrjournal.com]
- 3. Prevention of Thromboembolism in Atrial Fibrillation: A Meta-analysis of Trials of Anticoagulants and Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vitamin K-dependent carboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin K-dependent carboxylation and vitamin K metabolism in liver. Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. This compound induces cardiovascular damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Experimental Model of this compound-Associated Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in the pharmacology of this compound during long-term administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 14. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 17. Anticoagulation in Atrial Fibrillation – Current Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Deep Vein Thrombosis Mechanisms Using Warfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Warfarin as a Research Tool for Deep Vein Thrombosis (DVT)
This compound, a coumarin derivative, is a widely utilized anticoagulant for the prevention and treatment of deep vein thrombosis (DVT) and other thromboembolic disorders.[1][2] Its well-characterized mechanism of action makes it an invaluable tool for researchers studying the fundamental processes of thrombus formation and resolution. By inhibiting the synthesis of vitamin K-dependent coagulation factors, this compound allows for the controlled modulation of the coagulation cascade, enabling detailed investigation into the roles of specific factors in the initiation, propagation, and resolution of venous thrombi.[1][3][4]
These application notes provide a comprehensive overview of how to use this compound in preclinical and clinical research settings to dissect the molecular and cellular mechanisms underlying DVT. This includes detailed protocols for in vivo and in vitro models, data presentation guidelines, and visualization of key biological pathways.
Core Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] This enzyme is crucial for the vitamin K cycle, a process required for the post-translational gamma-carboxylation of several clotting factors.[3][5] This carboxylation is essential for the biological activity of Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, by enabling them to bind calcium and interact with phospholipid surfaces during coagulation.[6][7][8] By blocking VKORC1, this compound depletes the reduced form of vitamin K, leading to the production of under-carboxylated, inactive clotting factors.[3][7][9]
The differential half-lives of these factors are a critical consideration in experimental design. The initial phase of this compound therapy can paradoxically create a temporary hypercoagulable state due to a rapid decrease in the short-half-life anticoagulant Protein C before a significant reduction in longer-half-life procoagulant factors like prothrombin.[10]
Experimental Protocols
Protocol 1: In Vivo Stasis-Induced DVT Model in Rats
This protocol describes the induction of DVT in a rat model of venous stasis, a widely used method to study thrombus formation. This compound is administered prior to the procedure to investigate its dose-dependent effects on thrombus development.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound sodium (for oral gavage or intraperitoneal injection)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, retractors, vessel clamps)
-
Suture material (e.g., 5-0 silk)
-
Saline solution
-
Calipers and analytical balance
Methodology:
-
Animal Acclimatization & this compound Administration:
-
Allow rats to acclimatize for at least one week before the experiment.
-
Administer this compound orally or via IP injection for 3-5 consecutive days prior to surgery to achieve a stable level of anticoagulation.[11] Doses can range from 0.1 to 0.2 mg/kg/day to achieve varying levels of anticoagulation.[11] A control group should receive a vehicle (e.g., saline).
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate method. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Shave the abdomen and sterilize the surgical site with an antiseptic solution.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
-
Induction of Venous Stasis:
-
Carefully dissect the IVC, separating it from the aorta.
-
Ligate all side branches of the IVC between the renal veins and the iliac bifurcation using 5-0 silk suture.
-
Completely ligate the IVC just below the left renal vein to induce stasis.[12]
-
-
Thrombus Formation and Harvesting:
-
Close the abdominal incision with sutures or clips.
-
Allow the thrombus to form for a defined period (e.g., 6, 24, or 48 hours).
-
At the designated time point, re-anesthetize the animal and re-open the incision.
-
Excise the thrombosed segment of the IVC.
-
Open the vessel longitudinally, carefully remove the thrombus, and blot it dry.
-
-
Analysis and Data Collection:
-
Measure the length (using calipers) and wet weight (using an analytical balance) of the thrombus.
-
Collect a blood sample via cardiac puncture for coagulation assays (e.g., Prothrombin Time (PT) / International Normalized Ratio (INR), activated Partial Thromboplastin Time (aPTT)) and analysis of coagulation factor levels.
-
The vessel wall can be preserved for histological analysis (e.g., H&E staining) to assess inflammation and vessel wall injury.
-
Protocol 2: In Vitro Endothelial Cell Coagulation Assay
This protocol provides a framework for studying the effect of this compound-treated plasma on endothelial cell-mediated coagulation. It helps in understanding how this compound modulates the interaction between blood components and the vessel wall.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture plates (e.g., 96-well)
-
Endothelial cell growth medium
-
Pooled normal human plasma
-
Plasma from subjects treated with this compound (or plasma depleted of vitamin K-dependent factors)
-
Thrombin, Tissue Factor, and Calcium Chloride (CaCl₂)
-
Chromogenic substrate for Factor Xa or Thrombin
-
Plate reader
Methodology:
-
Cell Culture:
-
Preparation of Plasma:
-
Use pooled normal human plasma as a control.
-
Use plasma from patients on stable this compound therapy with a known INR. Alternatively, use commercially available factor-deficient plasmas to study the specific roles of factors affected by this compound.
-
-
Coagulation Assay:
-
Wash the HUVEC monolayer gently with a buffer (e.g., HEPES-buffered saline).
-
(Optional) Activate the endothelial cells with an inflammatory stimulus like TNF-α or LPS to induce a procoagulant state.
-
Add the test plasma (control or this compound-treated) to the wells.
-
Initiate coagulation by adding a mixture of Tissue Factor and CaCl₂.
-
-
Measurement of Coagulation:
-
At specific time points, measure the generation of Factor Xa or thrombin using a specific chromogenic substrate.
-
Add the substrate to the well; the activated enzyme will cleave it, producing a color change.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader. The rate of color change is proportional to the amount of active enzyme generated.
-
-
Data Analysis:
-
Plot absorbance versus time to generate coagulation curves.
-
Compare the lag time, rate of enzyme generation, and peak enzyme level between control and this compound-treated plasma conditions. A delay in the curve indicates an anticoagulant effect.
-
Data Presentation: Quantitative Analysis
Presenting quantitative data in a structured format is crucial for interpretation and comparison.
Table 1: Preclinical Data - Effect of this compound Dose on Thrombus Weight and Coagulation Factors in a Rat DVT Model. (Data synthesized from experimental principles described in literature)[11]
| This compound Dose (mg/kg/day) | Mean Thrombus Weight (mg) | % Reduction in Thrombus Weight | Prothrombin Time (PT) Ratio | Factor II Level (% of normal) | Factor X Level (% of normal) |
| 0 (Control) | 15.2 ± 2.1 | 0% | 1.0 | 100% | 100% |
| 0.10 | 10.5 ± 1.8 | 31% | 1.4 | 45% | 55% |
| 0.14 | 6.1 ± 1.5 | 60% | 2.1 | 20% | 28% |
| 0.18 | 2.9 ± 1.1 | 81% | 3.5 | 8% | 12% |
Table 2: Clinical Research Data - Outcomes from the Genetics-InFormatics Trial (GIFT) of this compound. (Data based on the GIFT trial which compared different INR targets for DVT prophylaxis after hip or knee arthroplasty)[15][16][17][18]
| Treatment Arm | Primary Endpoint (VTE, Major Hemorrhage, INR ≥ 4, or Death) | Venous Thromboembolism (VTE) or Death | Major Hemorrhage |
| INR Target 1.8 (Range: 1.5-2.1) | Did not meet non-inferiority criteria compared to INR 2.5 | Higher incidence than INR 2.5 arm | Lower incidence than INR 2.5 arm |
| INR Target 2.5 (Range: 2.0-3.0) | Standard comparator | Lower incidence than INR 1.8 arm | Higher incidence than INR 1.8 arm |
| Genotype-Guided Dosing | Reduced composite endpoint | - | Reduced incidence of INR ≥ 4 and major bleeding |
| Clinical Dosing | Higher incidence of composite endpoint | - | Higher incidence of INR ≥ 4 and major bleeding |
Signaling Pathways in DVT: Beyond Anticoagulation
DVT is not merely a coagulation event; it is a complex process of thromboinflammation .[19][20] Endothelial activation, platelet aggregation, and inflammatory cell recruitment are all interconnected. This compound's primary effect is on coagulation, but by reducing the generation of thrombin (Factor IIa), it indirectly influences inflammatory pathways. Thrombin is a potent activator of endothelial cells and platelets through Protease-Activated Receptors (PARs), leading to the release of pro-inflammatory cytokines and promoting leukocyte adhesion.[8] Therefore, studying DVT with this compound can help elucidate the downstream inflammatory consequences of thrombin generation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. heart.bmj.com [heart.bmj.com]
- 5. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. The Effects of this compound and Direct Oral Anticoagulants on Systemic Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. healthcentral.com [healthcentral.com]
- 10. This compound-induced deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anticoagulant, antithrombotic and haemorrhagic effect of long-term this compound on experimental venous and arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring natural anticoagulation by endothelial cells: a novel in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelial cells and coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetics InFormatics Trial (GIFT) of this compound to Prevent Deep Vein Thrombosis (DVT): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic Informatics Trial of this compound to Prevent Deep Vein Thrombosis - American College of Cardiology [acc.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Genetics InFormatics Trial (GIFT) of this compound to Prevent DVT [hss.edu]
- 19. Research Portal [iro.uiowa.edu]
- 20. Inflammasome Signaling, Thromboinflammation, and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing the Narrow Therapeutic Window of Warfarin in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with warfarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of this anticoagulant.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a vitamin K antagonist. It inhibits the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), which is crucial for the vitamin K cycle.[1][2][3][4] This cycle is responsible for activating clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, by adding a carboxyl group to their glutamic acid residues.[1][2][4][5] By disrupting this process, this compound leads to the production of inactive clotting factors, thereby reducing the blood's ability to clot.[2]
Q2: Why is this compound considered to have a narrow therapeutic window?
A2: this compound has a narrow therapeutic window because the dose required to achieve an effective anticoagulant effect is very close to the dose that can cause excessive bleeding.[6][7] This delicate balance is influenced by a wide range of factors including genetics, diet (specifically vitamin K intake), and interactions with other drugs, leading to significant inter-individual variability in dose response.[6][7]
Q3: How is the anticoagulant effect of this compound monitored in experimental animals?
A3: The most common method for monitoring this compound's effect is by measuring the Prothrombin Time (PT), which is then standardized to an International Normalized Ratio (INR).[8][9] The INR allows for the comparison of PT results across different laboratories and reagents.[9][10] The target INR range typically sought in animal studies, similar to human therapeutic goals, is between 2.0 and 3.0.[9][10][11][12]
Troubleshooting Guide
Issue 1: High variability in INR values between animals despite identical this compound doses.
-
Question: We are administering the same mg/kg dose of this compound to all our rats, but their INR responses are highly variable. What could be the cause?
-
Answer: This is a common challenge. Several factors can contribute to this variability:
-
Genetic Differences: Polymorphisms in genes like VKORC1 (the target enzyme of this compound) and CYP2C9 (a key enzyme in this compound metabolism) can significantly alter an animal's sensitivity to the drug.[3][6][13]
-
Dietary Vitamin K Intake: The amount of vitamin K in the animal chow can fluctuate, directly counteracting the effect of this compound.[4][9] Ensure a consistent diet with a known vitamin K content.
-
Drug Interactions: If the animals are receiving any other medications, these could be interacting with this compound's metabolism or protein binding.[2][14][15][16][17][18]
-
Animal Health Status: Underlying health conditions, particularly those affecting liver function, can impact this compound metabolism and the synthesis of clotting factors.[19]
-
Issue 2: Difficulty achieving a stable therapeutic INR.
-
Question: Our mice initially reach the target INR, but we are struggling to maintain it. The INR values fluctuate significantly with each measurement. What can we do?
-
Answer: Achieving a stable INR requires careful and consistent management:
-
Consistent Dosing and Diet: Ensure that this compound is administered at the same time each day and that the diet remains unchanged.[4][9] Even minor variations in vitamin K intake can affect the INR.
-
Frequent Monitoring: Especially during the initial phase of treatment, frequent INR monitoring (e.g., daily or every other day) is crucial to guide dose adjustments.[8][20]
-
Small Dose Adjustments: Make small, incremental changes to the this compound dose based on INR trends rather than single readings. Large adjustments can lead to overshooting or undershooting the target range.
-
Consider the Half-Life: this compound has a relatively long half-life (36 to 42 hours in humans), so the effects of a dose adjustment will not be fully apparent for a couple of days.[2]
-
Issue 3: Signs of bleeding in experimental animals.
-
Question: Some of our rabbits on this compound are showing signs of bleeding (e.g., hematuria, bruising). What is the immediate course of action?
-
Answer: Bleeding is a critical adverse effect of this compound therapy and requires immediate attention:
-
Discontinue this compound: Immediately stop administering this compound to the affected animal.[8]
-
Administer Vitamin K1: Vitamin K1 (phytonadione) is the direct antidote for this compound toxicity.[2][21][22] It can be administered orally, subcutaneously, or intravenously, with the intravenous route providing the most rapid reversal. High doses of vitamin K1 can lead to temporary this compound resistance.[2]
-
Supportive Care: Depending on the severity of the bleeding, supportive care such as fluid therapy or even a fresh whole blood transfusion may be necessary.[21][22]
-
Review Dosing Protocol: Once the animal is stable, thoroughly review the dosing and monitoring protocol to identify the cause of the over-anticoagulation.
-
Issue 4: Apparent this compound resistance.
-
Question: We are escalating the this compound dose in our dog model, but the INR is not increasing into the therapeutic range. Could this be resistance?
-
Answer: Yes, this could be a case of this compound resistance. The potential causes include:
-
Hereditary Resistance: Genetic mutations in VKORC1 can lead to a decreased affinity for this compound, requiring significantly higher doses to achieve a therapeutic effect.[2][13][23][24]
-
Acquired Resistance: This can be due to:
-
High Vitamin K Intake: Consistently high levels of vitamin K in the diet will counteract this compound's effect.[24]
-
Drug Interactions: Certain drugs can induce the metabolism of this compound, leading to its rapid clearance from the body.[13][17]
-
Poor Absorption: Issues with gastrointestinal absorption can lead to lower than expected plasma concentrations of this compound.[24]
-
-
Data Presentation
Table 1: this compound Dosing and INR Response in Different Animal Models
| Animal Model | This compound Dose | Route of Administration | Time to Target INR (2.0-3.0) | Observed INR | Reference |
| Mice (CD-1) | 2 mg/kg/day | In drinking water | 24 hours | 3.5 ± 0.9 | [25] |
| Mice (CD-1) | 2 mg/kg/day | In drinking water | 30 hours | 7.2 ± 3.4 | [25] |
| Rats (Wistar) | 90 µg/kg/day | Oral | 7 days | 2.96 ± 0.28 | [26] |
| Rats (Wistar) | 180 µg/kg/day | Oral | 7 days | 4.26 ± 0.31 | [26] |
| Rats (Wistar) | 270 µg/kg/day | Oral | 7 days | 6.33 ± 0.42 | [26] |
| Cats | 0.061-0.088 mg/kg/day (predicted) | - | - | 2.0-3.0 | [11][12] |
| Dogs | 0.13 mg/kg/day (starting dose) | Oral | ~7 days | 2.0-3.0 | [10] |
| Sheep | 1.6-2.4 mg/kg/day | Oral | 6-7 days | 2.5-3.5 | [27] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | This compound Isomer | Half-life | Clearance | Volume of Distribution | Reference |
| Rats | S-warfarin | - | Increased with Etravirine | Increased with Etravirine | [28] |
| Rats | R-warfarin | - | Unchanged with Etravirine | Unchanged with Etravirine | [28] |
| Dogs (Beagle) | R- and S-warfarin | - | Decreased with multiple doses of aspirin | - | [29] |
| Cats | Racemic | - | - | - | [11] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Anticoagulation in a Mouse Model of this compound-Associated Intracerebral Hemorrhage
-
Animal Model: Male CD-1 mice, 12-16 weeks old.[30]
-
This compound Administration: this compound (2 mg/kg/24 hours) is added to the drinking water.[25]
-
Monitoring:
-
Expected Outcome: A time-dependent increase in INR, with values reaching approximately 3.5 after 24 hours and 7.2 after 30 hours of this compound administration.[25]
Protocol 2: Evaluation of Drug Interactions with this compound in Rats
-
Animal Model: Male Sprague-Dawley rats with cannulated jugular veins.[28]
-
Experimental Groups:
-
Sample Collection and Analysis:
-
Data Analysis: Compare the pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) and pharmacodynamic response (INR) between the control and test groups to assess the impact of the co-administered drug.[28]
Visualizations
Caption: this compound's mechanism of action via inhibition of the Vitamin K cycle.
Caption: Experimental workflow for achieving and maintaining a stable INR.
Caption: Troubleshooting logic for suspected this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. This compound and Vitamin K in the Diet - Teach Me Pharm Practical Drug Review [teachmepharm.com]
- 5. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Current issues in patient adherence and persistence: focus on anticoagulants for the treatment and prevention of thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | VCA Animal Hospitals [vcahospitals.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. This compound therapy in a dog with acute arterial thrombosis and pyometra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. This compound resistance: possibilities to solve this problem. A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomedical Papers: INTERACTIONS OF this compound [biomed.papers.upol.cz]
- 15. This compound Drug Interactions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Potential Drug Interactions - Children's Mercy [childrensmercy.org]
- 17. health.qld.gov.au [health.qld.gov.au]
- 18. racgp.org.au [racgp.org.au]
- 19. Effects of Anticoagulants on Experimental Models of Established Chronic Liver Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Changes in the pharmacology of this compound during long-term administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 22. "THE TREATMENT OF ACCIDENTAL ANTICOAGULANT TOXICITY IN THE CANINE" by James G. Miller [digitalcommons.unl.edu]
- 23. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 24. ccjm.org [ccjm.org]
- 25. Experimental model of this compound-associated intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Maintenance dose of this compound in sheep and effect of diet: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Effects of etravirine on the pharmacokinetics and pharmacodynamics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetic and pharmacodynamic interactions of aspirin with this compound in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Experimental Model of this compound-Associated Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inter-individual Variability in Warfarin Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inter-individual variability in warfarin response.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly High International Normalized Ratio (INR) Values | - Genotype: Patient may carry CYP2C92 or *3 alleles, or specific VKORC1 haplotypes leading to increased this compound sensitivity.[1][2][3] - Drug Interactions: Concomitant use of medications that inhibit CYP2C9 (e.g., amiodarone, fluconazole) can decrease this compound metabolism.[4] - Dietary Changes: Decreased intake of Vitamin K-rich foods.[5] - Comorbidities: Liver disease or hyperthyroidism can increase INR.[4] - Dosing Error: Incorrect dosage administration. | - Verify patient genotype for key pharmacogenes. - Review all concomitant medications for potential interactions. - Assess recent dietary history for changes in Vitamin K intake. - Review patient's clinical status for any new or worsening comorbidities. - Confirm the administered this compound dose. |
| Unexpectedly Low or Subtherapeutic INR Values | - Genotype: Patient may have a CYP4F2 variant (V433M) or specific GGCX variants associated with higher dose requirements.[6][7][8] - Non-adherence: Patient may not be taking this compound as prescribed.[4][5] - Drug Interactions: Concomitant use of drugs that induce CYP2C9 (e.g., rifampin, carbamazepine) can increase this compound metabolism.[9] - Dietary Changes: Increased intake of Vitamin K-rich foods (e.g., leafy green vegetables).[5][9][10] - This compound Resistance: In rare cases, patients may have true this compound resistance due to mutations in VKORC1.[11][12] | - Genotype for CYP4F2 and GGCX if initial genotyping for CYP2C9 and VKORC1 does not explain the response. - Assess patient adherence to the prescribed regimen. - Review all concomitant medications for potential enzyme-inducing drugs. - Inquire about recent dietary changes, including the use of supplements. - If resistance is suspected, consider sequencing the VKORC1 gene. |
| High Inter-patient Variability in a Cohort | - Population Stratification: The cohort may consist of individuals from diverse ethnic backgrounds with different allele frequencies for relevant genes.[3][13] - Inclusion of Multiple Non-genetic Factors: Age, body weight, and co-morbidities can significantly contribute to dose variability.[1][2] - Inconsistent Sample Handling or Assay Performance: Variability in DNA extraction, PCR amplification, or INR measurement. | - Characterize the ethnic makeup of the research cohort. - Collect comprehensive data on non-genetic factors for inclusion in the analysis. - Ensure standardized protocols are strictly followed for all experimental procedures. Implement rigorous quality control measures. |
| Difficulty Achieving Stable INR | - CYP2C9 Genotype: Patients with CYP2C92 or *3 variants may take longer to reach a stable INR.[1][14] - Frequent Changes in Diet or Medications: Fluctuations in Vitamin K intake or intermittent use of interacting drugs can lead to INR instability.[15] - Poor Medication Adherence: Inconsistent timing or missed doses of this compound.[16] | - Consider the patient's CYP2C9 genotype when evaluating the time to stabilization. - Counsel participants on maintaining a consistent diet and reporting any new medications. - Emphasize the importance of consistent medication adherence. |
Frequently Asked Questions (FAQs)
1. What are the primary genetic factors influencing this compound response?
The most significant genetic factors are polymorphisms in the CYP2C9 and VKORC1 genes.[1][2][3] CYP2C9 is the primary enzyme responsible for metabolizing the more potent S-enantiomer of this compound.[3][17] Variants such as CYP2C92 and CYP2C93 result in decreased enzyme activity, leading to higher this compound concentrations and a need for lower doses.[3] VKORC1 is the molecular target of this compound, and polymorphisms in its promoter region, such as -1639G>A, affect its expression and sensitivity to this compound.[1][2] Individuals with the 'A' allele are more sensitive and require lower doses.[13]
2. What non-genetic factors should be considered in our research cohort?
Numerous non-genetic factors contribute to this compound dose variability and should be documented for each participant. These include:
-
Age: Older individuals generally require lower doses.[18]
-
Body Weight/Body Surface Area: Larger individuals may require higher doses.[2]
-
Diet: The amount of Vitamin K in the diet directly antagonizes the effect of this compound.[5]
-
Concomitant Medications: Many drugs can interact with this compound by affecting its metabolism or protein binding.[4][15]
-
Comorbidities: Conditions such as liver disease, thyroid disorders, and heart failure can impact this compound response.[4]
-
Race/Ethnicity: The frequencies of CYP2C9 and VKORC1 variants differ across populations.[3][13]
3. Are there other genes besides CYP2C9 and VKORC1 that we should consider genotyping?
Yes, while CYP2C9 and VKORC1 are the major players, other genes have been shown to have a smaller but significant impact on this compound dose requirements. These include:
-
CYP4F2: A variant in this gene (V433M, rs2108622) is associated with a need for a slightly higher this compound dose.[6][8]
-
GGCX: Variants in the gamma-glutamyl carboxylase gene have been linked to this compound dose requirements in some populations.[6][7]
4. What are the recommended initial this compound doses based on CYP2C9 and VKORC1 genotypes?
The U.S. Food and Drug Administration (FDA) provides dosing recommendations in the this compound drug label based on CYP2C9 and VKORC1 genotypes. These can serve as a valuable starting point in clinical research.
| VKORC1 Genotype (-1639 G>A) | CYP2C9 Genotype | Expected Stable this compound Dose (mg/day) |
| GG | 1/1 | 5 - 7 |
| 1/2 | 5 - 7 | |
| 1/3 | 3 - 5 | |
| 2/2 | 3 - 5 | |
| 2/3 | 3 - 5 | |
| 3/3 | 0.5 - 2 | |
| GA | 1/1 | 5 - 7 |
| 1/2 | 3 - 5 | |
| 1/3 | 3 - 5 | |
| 2/2 | 3 - 5 | |
| 2/3 | 0.5 - 2 | |
| 3/3 | 0.5 - 2 | |
| AA | 1/1 | 3 - 5 |
| 1/2 | 3 - 5 | |
| 1/3 | 0.5 - 2 | |
| 2/2 | 0.5 - 2 | |
| 2/3 | 0.5 - 2 | |
| 3/3 | 0.5 - 2 | |
| Source: Adapted from the FDA label for this compound.[1][14] |
5. How can we minimize variability in our INR measurements?
To ensure consistency in INR measurements across a research cohort:
-
Standardize Collection: Use a consistent method for blood collection, such as venipuncture into 3.2% trisodium citrate tubes with a 9:1 blood-to-anticoagulant ratio.[19]
-
Timely Processing: Process samples as soon as possible after collection, generally within 24 hours.[19]
-
Consistent Methodology: If using a central laboratory, ensure the same instrument and reagent combination is used for all samples. For point-of-care testing, use the same device and ensure all operators are properly trained.
-
Quality Control: Regularly run control samples with known INR values to verify the accuracy and precision of the testing system.
-
Local Calibration: For laboratory-based testing, consider local calibration of the PT/INR system to improve accuracy.[20]
Experimental Protocols
Protocol 1: CYP2C9 and VKORC1 Genotyping by PCR-RFLP
This protocol describes a polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method for identifying common variants in CYP2C9 (*2 and *3) and VKORC1 (-1639G>A).[21][22][23][24]
1. DNA Extraction:
-
Extract genomic DNA from whole blood samples using a standard commercial kit.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).
2. PCR Amplification:
-
Set up separate PCR reactions for each gene variant using specific primers.
-
VKORC1 (-1639G>A) PCR Reaction Mix (per 25 µL reaction):
-
1x PCR Buffer
-
0.2 mM dNTPs
-
1 µM Forward Primer
-
1 µM Reverse Primer
-
100 ng Genomic DNA
-
2.5 U Taq DNA Polymerase
-
-
PCR Cycling Conditions (example for VKORC1):
-
Initial Denaturation: 94°C for 5 min
-
35 Cycles:
-
Denaturation: 94°C for 60 s
-
Annealing: 60°C for 90 s
-
Extension: 72°C for 30 s
-
-
Final Extension: 72°C for 7 min
-
3. Restriction Enzyme Digestion:
-
Digest the PCR products with the appropriate restriction enzyme for each variant.
-
VKORC1 (-1639G>A): MspI
-
CYP2C9*2: SfaNI (or another suitable enzyme)
-
CYP2C9*3: KpnI
-
-
Incubate the digestion reaction at the optimal temperature for the enzyme (e.g., 37°C for MspI) for a sufficient duration (e.g., 2-4 hours).
4. Gel Electrophoresis:
-
Prepare a 2-3% agarose gel containing a DNA stain (e.g., ethidium bromide or a safer alternative).
-
Load the digested PCR products and a DNA ladder into the wells of the gel.
-
Run the gel at a constant voltage until the fragments are adequately separated.
5. Visualization and Interpretation:
-
Visualize the DNA fragments under UV light.
-
Determine the genotype based on the resulting fragment pattern. For example, for VKORC1 -1639G>A digested with MspI:
-
GG genotype: Two fragments (e.g., 168 bp and 122 bp)
-
AG genotype: Three fragments (e.g., 290 bp, 168 bp, and 122 bp)
-
AA genotype: One fragment (e.g., 290 bp)
-
Protocol 2: INR Measurement in a Research Laboratory
This protocol outlines the manual method for determining the Prothrombin Time (PT) and calculating the INR.[19]
1. Sample Preparation:
-
Collect whole blood in a 3.2% trisodium citrate tube.
-
Centrifuge the sample to obtain platelet-poor plasma.
2. PT Measurement:
-
Pre-warm the thromboplastin reagent and patient/control plasma samples to 37°C in a water bath.
-
Pipette 100 µL of plasma into a pre-warmed glass test tube.
-
Swiftly add 200 µL of the pre-warmed thromboplastin reagent to the tube and simultaneously start a stopwatch.
-
Gently tilt the tube back and forth, observing for the formation of a fibrin clot.
-
Stop the stopwatch immediately upon clot formation and record the time in seconds. This is the PT.
-
Perform all measurements in duplicate.
3. INR Calculation:
-
The INR is calculated using the following formula: INR = (Patient PT / Mean Normal PT)ISI
-
Patient PT: The prothrombin time measured for the research subject.
-
Mean Normal PT (MNPT): The geometric mean of the PT values from a group of at least 20 healthy individuals, established for the specific thromboplastin reagent lot and instrument combination.
-
International Sensitivity Index (ISI): A value assigned by the manufacturer that indicates the responsiveness of the thromboplastin reagent compared to the international reference thromboplastin.
-
Visualizations
Caption: this compound signaling pathway highlighting key pharmacogenes.
Caption: Workflow for a pharmacogenomic study of this compound response.
References
- 1. This compound Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenomic Testing to Guide this compound Dosing - The Value of Genetic and Genomic Technologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. provider.thriveap.com [provider.thriveap.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. Effect of CYP2C9, VKORC1, CYP4F2 and GGCX genetic variants on this compound maintenance dose and explicating a new pharmacogenetic algorithm in South Indian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. droracle.ai [droracle.ai]
- 10. medicalalgorithms.com [medicalalgorithms.com]
- 11. ccjm.org [ccjm.org]
- 12. This compound resistance: MedlinePlus Genetics [medlineplus.gov]
- 13. This compound Dosing and VKORC1/CYP2C9: Overview, Clinical Implications of the Genetic Mutation [emedicine.medscape.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Challenges in Achieving Optimal this compound Anticoagulation Control - Universitas Airlangga Official Website [unair.ac.id]
- 17. academic.oup.com [academic.oup.com]
- 18. ashpublications.org [ashpublications.org]
- 19. diagnolab.com.na [diagnolab.com.na]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of the VKORC1 and CYP2C9 genotypes [protocols.io]
- 22. protocols.io [protocols.io]
- 23. protocols.io [protocols.io]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Warfarin Resistance in Laboratory Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering warfarin resistance in laboratory animal models.
Frequently Asked Questions (FAQs)
Q1: My this compound-resistant animal model shows variable responses to anticoagulants. What could be the cause?
A1: High variability in prothrombin time (PT) or International Normalized Ratio (INR) in this compound-resistant colonies can stem from several factors. Genetic heterogeneity within the colony, even in established resistant strains, can lead to differing levels of resistance. Diet is another critical factor; fluctuations in vitamin K intake can significantly alter anticoagulant response. Additionally, the gut microbiome contributes to vitamin K synthesis, and variations in gut flora between animals can impact coagulation. To mitigate this, ensure a standardized diet with controlled vitamin K content and consider co-housing animals to normalize gut microbiota.
Q2: I'm observing unexpected bleeding in my this compound-resistant animals, even at low doses of anticoagulants. Why is this happening?
A2: While seemingly paradoxical, some genetic mutations conferring this compound resistance, particularly certain Vkorc1 variants, can also lead to a reduced overall activity of the VKORC1 enzyme.[1] This can result in a vitamin K-deficient state, making the animals more susceptible to bleeding, especially when challenged with any anticoagulant. It is crucial to establish a baseline coagulation profile for your specific resistant strain before initiating experiments.
Q3: Some of my this compound-resistant animals are dying unexpectedly during experiments, even without signs of severe bleeding. What are the potential causes?
A3: Unexpected mortality can be multifactorial. Off-target effects of high doses of anticoagulants are a possibility. Some second-generation anticoagulants can have toxicities unrelated to their anticoagulant effects. Additionally, underlying health issues in the animal colony, exacerbated by the experimental procedures, could be a cause. A thorough necropsy by a qualified veterinarian is recommended to determine the cause of death. Review your animal care and handling procedures to minimize stress, which can also contribute to adverse outcomes.
Q4: Can I induce this compound resistance in a standard laboratory rodent strain?
A4: While genetic resistance is inherited, a state of induced resistance can be achieved through pharmacological manipulation. One method involves the induction of cytochrome P450 (CYP450) enzymes, which are responsible for this compound metabolism.[2] Co-administration of a CYP450 inducer with this compound can lead to a requirement for higher this compound doses to achieve an anticoagulant effect. However, this is a model of metabolic resistance and differs from the target-site resistance caused by Vkorc1 mutations.
Troubleshooting Guides
Issue 1: Incomplete or Inconsistent this compound Resistance
| Symptom | Possible Cause | Troubleshooting Step |
| Some animals in the colony respond to standard this compound doses. | Genetic drift or incomplete penetrance of the resistance gene. | Genotype a subset of the colony to confirm the presence and homozygosity of the resistance allele (e.g., Vkorc1 mutation). |
| PT/INR values are highly variable across the cohort. | Inconsistent vitamin K intake from diet. | Switch to a purified, controlled diet with a known and consistent level of vitamin K. |
| Gradual loss of resistance over generations. | Accidental outcrossing with susceptible strains. | Implement a strict breeding program with regular genotyping to maintain the purity of the resistant line. |
Issue 2: Difficulty in Reversing Anticoagulation
| Symptom | Possible Cause | Troubleshooting Step |
| Vitamin K1 administration does not effectively lower PT/INR. | Insufficient dose of Vitamin K1 or use of a less potent form (e.g., Vitamin K3). | Increase the dose of Vitamin K1. Ensure you are using phylloquinone (Vitamin K1). For rapid reversal, consider intravenous administration. |
| Continued bleeding despite Vitamin K1 therapy. | Severe depletion of clotting factors requiring replacement. | In cases of severe hemorrhage, administration of prothrombin complex concentrates (PCCs) or fresh frozen plasma (FFP) may be necessary in addition to Vitamin K1. |
Experimental Protocols
Protocol 1: Overcoming this compound Resistance with a Second-Generation Anticoagulant (Bromadiolone)
This protocol describes the use of bromadiolone, a second-generation anticoagulant, to achieve anticoagulation in this compound-resistant rats.
Materials:
-
This compound-resistant rats (e.g., carrying a known Vkorc1 mutation)
-
Bromadiolone (0.005% concentration in a palatable bait)[3][4][5][6]
-
Standard laboratory rodent chow (for control group)
-
Cages with wire mesh floors to monitor bait consumption
-
Equipment for blood collection (e.g., submandibular or saphenous vein)
-
Coagulometer for PT/INR measurement
Procedure:
-
Acclimation: Acclimate animals to individual housing for at least 3 days prior to the experiment.
-
Baseline Measurement: Collect a baseline blood sample from all animals to determine pre-treatment PT/INR values.
-
Group Assignment: Randomly assign animals to a control group (receiving standard chow) and a treatment group (receiving bromadiolone bait).
-
Bait Administration: Replace the standard chow in the treatment group's cages with the 0.005% bromadiolone bait.[3][4][5][6]
-
Consumption Monitoring: Measure bait consumption daily.
-
Anticoagulation Monitoring: Collect blood samples at 24, 48, 72, and 96 hours after the introduction of the bromadiolone bait to monitor the increase in PT/INR.
-
Endpoint: The experiment can be terminated when the desired level of anticoagulation is achieved in the treatment group. In terminal studies, animals are monitored for signs of toxicity and euthanized at a predetermined endpoint.
Protocol 2: Reversing this compound Resistance with High-Dose Vitamin K1
This protocol details the administration of high-dose Vitamin K1 (phylloquinone) to reverse the anticoagulant effect in this compound-resistant animals that have been treated with an anticoagulant.
Materials:
-
This compound-resistant rodents with elevated PT/INR due to anticoagulant administration.
-
Vitamin K1 (phylloquinone) injectable solution.
-
Sterile saline for dilution.
-
Syringes and needles for subcutaneous (SC) or oral gavage administration.
-
Equipment for blood collection.
-
Coagulometer for PT/INR measurement.
Procedure:
-
Baseline Measurement: Confirm elevated PT/INR in anticoagulated animals.
-
Vitamin K1 Preparation: Dilute the Vitamin K1 injectable solution in sterile saline to the desired concentration.
-
Administration:
-
Monitoring: Collect blood samples every 12-24 hours to monitor the decrease in PT/INR.
-
Dose Adjustment: Adjust the dose and frequency of Vitamin K1 administration based on the rate of PT/INR normalization.
Protocol 3: Investigating Metabolic Resistance using a Cytochrome P450 Inhibitor (SKF-525A)
This protocol outlines a method to determine if accelerated metabolism through cytochrome P450 enzymes contributes to this compound resistance.
Materials:
-
This compound-resistant and this compound-susceptible rodent strains.
-
This compound sodium salt.
-
Vehicle for drug administration (e.g., sterile saline or corn oil).
-
Equipment for intraperitoneal (IP) injection and oral gavage.
-
Equipment for blood collection and PT/INR measurement.
Procedure:
-
Group Assignment: Divide both resistant and susceptible strains into two subgroups: this compound only and this compound + SKF-525A.
-
SKF-525A Administration: Administer SKF-525A (e.g., 50 mg/kg) via IP injection to the designated subgroups.[8][9] Administer vehicle to the "this compound only" subgroups.
-
This compound Administration: After a pre-treatment period (e.g., 30-60 minutes) to allow for P450 inhibition, administer a standardized dose of this compound to all animals, typically via oral gavage.
-
Monitoring: Collect blood samples at various time points (e.g., 4, 8, 12, 24 hours) after this compound administration to determine the PT/INR time course.
-
Data Analysis: Compare the PT/INR response to this compound in the presence and absence of SKF-525A within each strain. A significantly potentiated anticoagulant response to this compound in the resistant strain following SKF-525A administration would suggest a component of metabolic resistance.
Data Presentation
Table 1: Comparative Efficacy of Second-Generation Anticoagulants in this compound-Resistant Norway Rats (Rattus norvegicus)
| Anticoagulant | Concentration in Bait | Time to 100% Mortality (Days) | Reference |
| Bromadiolone | 0.005% | 4 | [5] |
| Difenacoum | 0.005% | Slower than bromadiolone | [10] |
| Brodifacoum | 0.005% | 1-2 | [11] |
Table 2: Dose-Response of Vitamin K1 in Reversing this compound-Induced Anticoagulation in Rats
| Vitamin K1 Dose (mg/kg) | Route of Administration | Time to Normalization of PT/APTT | Reference |
| 0.01 | Injection | 7 days | [12] |
| 0.1 | Injection | 7 days | [12] |
Visualizations
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Caption: Simplified pathway of this compound metabolism primarily by cytochrome P450 enzymes in the liver.
Caption: General experimental workflow for testing interventions to overcome this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Elevated this compound metabolism in this compound-resistant roof rats (Rattus rattus) in Tokyo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Laboratory evaluation of bromadiolone as a rodenticide for use against this compound-resistant and non-resistant rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory evaluation of bromadiolone as a rodenticide for use against this compound-resistant and non-resistant rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Field trials of bromadiolone against infestations of this compound-resistant Rattus norvegicus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin K Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. Acute sedative properties of SKF 525A in rats: implications for its use as a metabolism inhibitor in the study of psychoactive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2nd generation anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 11. scispace.com [scispace.com]
- 12. Establishing a rat model for the study of vitamin K deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Bleeding Complications in Long-Term Warfarin Studies
For researchers, scientists, and drug development professionals engaged in long-term warfarin studies, navigating the risk of bleeding complications is a critical aspect of experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: A subject in our long-term this compound study has presented with a critically high International Normalized Ratio (INR) but is not actively bleeding. What is the recommended course of action?
A1: For a subject with a supratherapierutic INR without active bleeding, the immediate step is to withhold the next one to two doses of this compound.[1] For an INR between 5 and 9, oral vitamin K1 at a dose of 1-2.5 mg can be considered, especially if the patient has other risk factors for bleeding.[1] If the INR is greater than 10 without bleeding, a higher oral dose of 3-5 mg of vitamin K1 is recommended.[1] It is crucial to recheck the INR within 24-48 hours to ensure it has decreased to a safe level.[1]
Q2: One of our study participants on this compound is experiencing a major bleeding event. What are the immediate steps for reversal?
A2: In the event of a major or life-threatening bleed, immediate cessation of this compound is required. The recommended treatment includes a slow intravenous infusion of 5-10 mg of vitamin K1, administered over 30 minutes.[1] Concurrently, a 4-factor prothrombin complex concentrate (PCC) should be administered to rapidly restore coagulation factors.[2] Dosing for PCC is often based on the patient's weight and initial INR.[3][4]
Q3: We are observing a wide inter-individual variability in the required this compound dose and bleeding incidence within our study cohort. What could be the underlying factors?
A3: Significant inter-individual variability in this compound response is often attributed to genetic polymorphisms in the CYP2C9 and VKORC1 genes.[5][6][7] Variants in CYP2C9 can lead to reduced metabolism of S-warfarin, the more potent enantiomer, while VKORC1 variants affect the sensitivity of the drug's target enzyme.[5][6] These genetic differences can lead to a 2- to 3-fold increased risk of having an INR greater than 4.0 during the initial phase of therapy if standard dosing is used.[6]
Q4: How can we prospectively assess the bleeding risk of participants in our this compound study?
A4: The HAS-BLED score is a validated and widely used tool to estimate the one-year risk of major bleeding for patients on anticoagulation.[8][9][10][11][12] This scoring system considers seven clinical characteristics: Hypertension, Abnormal renal/liver function, Stroke, Bleeding history or predisposition, Labile INR, Elderly (age > 65), and Drugs/alcohol concomitantly.[8][9] A score of 3 or higher indicates a high risk of major bleeding and suggests that these participants may require more frequent monitoring.[8][12]
Troubleshooting Guides
Managing Supratherapeutic INR in a Non-Bleeding Subject
This guide outlines the steps to take when a study participant has a high INR but is not actively bleeding.
dot
Protocol for Emergency Reversal of this compound-Associated Major Bleeding
This guide provides a streamlined protocol for the urgent reversal of anticoagulation in a subject with major bleeding.
dot
Data Presentation
Table 1: Comparison of Major Bleeding Events: this compound vs. Non-Vitamin K Antagonist Oral Anticoagulants (NOACs)
| Study/Trial | This compound (Events/100 person-years) | Dabigatran (Events/100 person-years) | Rivaroxaban (Events/100 person-years) | Apixaban (Events/100 person-years) | Hazard Ratio (NOAC vs. This compound) [95% CI] |
| Retrospective Cohort[13] | 6.0 | 2.8 | 5.0 | 3.3 | Dabigatran: 0.67 [0.60-0.76], Apixaban: 0.52 [0.41-0.67] |
| Meta-Analysis[14] | 3.44 | - | - | - | SD NOACs: 0.88 [0.82-0.94] |
| Clinical Data Warehouse[15] | 2.75 (Ischemic Stroke) | 1.14 (Ischemic Stroke) | - | - | Ischemic Stroke: 0.399 [0.282-0.565] |
| Clinical Data Warehouse[15] | 1.01 (Intracranial Hemorrhage) | 0.36 (Intracranial Hemorrhage) | - | - | Intracranial Hemorrhage: 0.430 [0.236-0.785] |
| Clinical Data Warehouse[15] | 2.22 (GI Bleeding) | 1.57 (GI Bleeding) | - | - | GI Bleeding: Not Statistically Significant |
SD NOACs: Standard-Dose Non-Vitamin K Antagonist Oral Anticoagulants
Table 2: Impact of CYP2C9 and VKORC1 Genotypes on this compound Dose and Bleeding Risk
| Genetic Variant | Effect on this compound Dose Requirement | Impact on Bleeding Risk |
| CYP2C92 | 19% reduction per allele on average.[6] | 2- to 3-fold increased risk of INR > 4.0 during therapy initiation with standard dosing.[6] |
| CYP2C93 | 33% reduction per allele on average.[6] | 2- to 3-fold increased risk of INR > 4.0 during therapy initiation with standard dosing.[6] |
| VKORC1 A allele | 28% reduction per allele on average.[6] | 2- to 3-fold higher risk of an INR > 4.0 during initiation of this compound therapy when standard dosing algorithms are used.[6] |
| Combined Variants | Patients with both CYP2C9 and VKORC1 variants require significantly lower doses. | Genotype-guided dosing can reduce major bleeding by up to 32% in the first 90 days of therapy.[16] |
Table 3: Dosing Protocols for this compound Reversal Agents
| Reversal Agent | Indication | Recommended Dose |
| Vitamin K1 (Oral) | INR 5-9, no bleeding, increased bleeding risk | 1-2.5 mg[1] |
| INR >10, no bleeding | 3-5 mg[1] | |
| Vitamin K1 (IV) | Major bleeding | 5-10 mg slow IV infusion over 30 minutes[1][17] |
| Urgent surgery | 2.5-5 mg IV[18] | |
| 4-Factor PCC | Major bleeding | Weight-based: INR 2-<4: 25 IU/kg; INR 4-6: 35 IU/kg; INR >6: 50 IU/kg[2][3][4] |
| Fixed-dose: 1000 IU for non-intracranial major bleeding; 1500 IU for intracranial hemorrhage[3][19][20] |
Experimental Protocols
Protocol for Measurement of International Normalized Ratio (INR)
Objective: To determine the prothrombin time (PT) and calculate the INR in citrated plasma samples from subjects on this compound therapy.
Materials:
-
3.2% sodium citrate collection tubes (blue top)
-
Centrifuge
-
Coagulometer
-
Thromboplastin reagent with a known International Sensitivity Index (ISI)
-
Control plasma with a known INR
Procedure:
-
Sample Collection: Collect whole blood into a 3.2% sodium citrate tube. The ratio of blood to anticoagulant should be 9:1.
-
Sample Processing: Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Instrument Preparation: Warm the coagulometer to 37°C.
-
Assay: a. Pipette 100 µL of the subject's plasma into a pre-warmed cuvette. b. Incubate for 1-2 minutes at 37°C. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start the timer on the coagulometer. d. The instrument will detect clot formation and record the prothrombin time (PT) in seconds.
-
INR Calculation: The INR is calculated using the following formula:[21][22] INR = (Patient PT / Mean Normal PT)ISI
-
Patient PT: The measured prothrombin time of the subject.
-
Mean Normal PT: The geometric mean PT of at least 20 healthy subjects not on anticoagulants.
-
ISI: The International Sensitivity Index specific to the thromboplastin reagent and coagulometer combination.
-
Protocol for Assessing Bleeding Time in a this compound-Treated Mouse Model
Objective: To assess the in vivo effect of this compound on hemostasis by measuring tail bleeding time.
Materials:
-
Male ICR mice (23 ± 3 g)
-
This compound administered in drinking water (e.g., 2 mg/kg/day)
-
Mouse restrainer
-
Scalpel or sharp blade
-
37°C saline solution in a test tube
-
Filter paper
-
Stopwatch
Procedure:
-
This compound Administration: Administer this compound to mice in their drinking water for a specified period (e.g., 24-30 hours) to achieve a target INR.[23][24]
-
Anesthesia (Optional but recommended): Lightly anesthetize the mouse.
-
Tail Transection: Place the mouse in a restrainer. Using a sharp scalpel, transect 3 mm from the tip of the tail.[25]
-
Bleeding Time Measurement: Immediately immerse the tail in 37°C saline and start a stopwatch.[25]
-
Observation: Every 15-30 seconds, gently blot the tail on filter paper without disturbing the forming clot.
-
Endpoint: The bleeding time is the time from transection until bleeding has ceased for at least 30 seconds. A maximum cut-off time (e.g., 180 seconds) is typically used.[25]
Signaling Pathways and Workflows
The Coagulation Cascade and this compound's Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the gamma-carboxylation and activation of several clotting factors.
dot
The Vitamin K Cycle and this compound's Site of Action
This compound blocks the recycling of vitamin K, thereby depleting the active form required for clotting factor synthesis.
dot
References
- 1. droracle.ai [droracle.ai]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. droracle.ai [droracle.ai]
- 4. Prothrombin Complex Concentrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of Genetic Variants, Especially CYP2C9 and VKORC1, on the Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Genetic Risk Factors for Major Bleeding in Patients Treated With this compound in a Community Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecgwaves.com [ecgwaves.com]
- 9. HAS-BLED Score for Major Bleeding Risk [mdcalc.com]
- 10. Assessing Bleeding Risk in Patients Taking Anticoagulants | AAFP [aafp.org]
- 11. globalrph.com [globalrph.com]
- 12. nps.org.au [nps.org.au]
- 13. Major Bleeding Risk During Anticoagulation with this compound, Dabigatran, Apixaban, or Rivaroxaban in Patients with Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Frontiers | Long-term stroke and major bleeding risk in patients with non-valvular atrial fibrillation: A comparative analysis between non-vitamin K antagonist oral anticoagulants and this compound using a clinical data warehouse [frontiersin.org]
- 16. canadarx.su [canadarx.su]
- 17. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 18. Dose of vitamin K in emergency reversal of this compound anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Update: What is the optimal dosing of 4-factor prothrombin complex concentrate in patients with this compound-associated bleeding? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 21. Understanding the Method of Determining the International Normalized Ratio in Diagnostic Labs [needle.tube]
- 22. diagnolab.com.na [diagnolab.com.na]
- 23. Experimental model of this compound-associated intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Experimental Model of this compound-Associated Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Technical Support Center: Optimizing Warfarin Dosage Based on Genetic Polymorphisms in CYP2C9 and VKORC1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing warfarin dosage based on genetic polymorphisms in Cytochrome P450 2C9 (CYP2C9) and Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for genotyping CYP2C9 and VKORC1 before this compound administration?
This compound has a narrow therapeutic index and a wide inter-individual variability in the dose required to achieve a therapeutic International Normalized Ratio (INR), typically between 2.0 and 3.0.[1][2][3] Genetic variations in CYP2C9 and VKORC1 are the most significant known genetic factors influencing this compound dosing requirements.[4]
-
CYP2C9 : This gene encodes the primary enzyme responsible for metabolizing the more potent S-enantiomer of this compound.[4][5] Genetic variants, such as CYP2C92 and CYP2C93, result in decreased enzyme activity, leading to slower metabolism of this compound and a need for lower doses.[6][7] Individuals with these variants are at a higher risk of bleeding complications if standard doses are administered.[1]
-
VKORC1 : This gene encodes the enzyme that is the target of this compound's anticoagulant effect.[4][7] A common polymorphism in the promoter region of VKORC1 (-1639G>A or rs9923231) affects the expression of the enzyme.[4] Patients with the 'A' allele have lower VKORC1 expression, making them more sensitive to this compound and requiring lower doses.[7]
Together, polymorphisms in CYP2C9 and VKORC1 can account for approximately 30-50% of the variability in this compound dosage requirements.[2][8] Genotyping for these variants can help in predicting a more appropriate initial this compound dose, potentially reducing the time to reach a stable therapeutic dose and minimizing the risk of adverse events.[9]
Q2: Which specific CYP2C9 and VKORC1 alleles are most clinically relevant?
The most clinically significant alleles with the strongest evidence for impacting this compound dosage are:
-
CYP2C92 (p.R144C, rs1799853) and CYP2C93 (p.I359L, rs1057910) : These are the most well-studied variants associated with reduced this compound metabolism.[5][10] Their frequencies vary among different ethnic populations, being more common in individuals of European ancestry.[5][7]
-
VKORC1 -1639G>A (rs9923231) : This is the key polymorphism in the promoter region of VKORC1 that is strongly associated with this compound sensitivity.[4][10]
For individuals of African ancestry, other CYP2C9 variants such as *5, *6, *8, and *11 are more common and also lead to decreased enzyme function.[1][5] Therefore, expanded genotyping panels may be necessary for this population to improve dose prediction accuracy.[11]
Q3: How do I interpret the combined genotypes of CYP2C9 and VKORC1 for initial this compound dosing?
Genotype-guided dosing can be approached using either dosing tables or more complex pharmacogenetic algorithms. The U.S. Food and Drug Administration (FDA) has included a table in the this compound drug label that provides estimated daily dose ranges based on CYP2C9 and VKORC1 genotypes.[4][7]
Pharmacogenetic algorithms, such as those developed by the International this compound Pharmacogenetics Consortium (IWPC), often provide more accurate dose predictions as they incorporate both genetic and clinical factors (e.g., age, weight, height, race, and interacting medications).[6][12][13] These algorithms are generally recommended for a more personalized dosing approach.[14][15]
Data Presentation: Genotype-Guided this compound Dosing Recommendations
The following tables summarize expected maintenance this compound doses based on CYP2C9 and VKORC1 genotypes. These are intended as a guide for initial dose selection.
Table 1: Expected Daily this compound Maintenance Dose (mg/day) Based on CYP2C9 and VKORC1 Genotypes
| VKORC1 Genotype (-1639G>A) | CYP2C9 Genotype | Low Dose Range (mg) | Medium Dose Range (mg) | High Dose Range (mg) |
| GG (Normal Sensitivity) | 1/1 | 5-7 | 5-7 | >7 |
| 1/2 | 3-4 | 5-7 | 5-7 | |
| 1/3 | 3-4 | 3-4 | 5-7 | |
| 2/2 | 3-4 | 3-4 | 3-4 | |
| 2/3 | 0.5-2 | 3-4 | 3-4 | |
| 3/3 | 0.5-2 | 0.5-2 | 3-4 | |
| GA (Increased Sensitivity) | 1/1 | 3-4 | 5-7 | 5-7 |
| 1/2 | 3-4 | 3-4 | 5-7 | |
| 1/3 | 0.5-2 | 3-4 | 3-4 | |
| 2/2 | 0.5-2 | 3-4 | 3-4 | |
| 2/3 | 0.5-2 | 0.5-2 | 3-4 | |
| 3/3 | 0.5-2 | 0.5-2 | 0.5-2 | |
| AA (High Sensitivity) | 1/1 | 3-4 | 3-4 | 5-7 |
| 1/2 | 0.5-2 | 3-4 | 3-4 | |
| 1/3 | 0.5-2 | 0.5-2 | 3-4 | |
| 2/2 | 0.5-2 | 0.5-2 | 0.5-2 | |
| 2/3 | 0.5-2 | 0.5-2 | 0.5-2 | |
| 3/3 | 0.5-2 | 0.5-2 | 0.5-2 |
Source: Adapted from FDA label for this compound and CPIC guidelines.[4][7][16] Note: These are general recommendations and patient-specific factors must be considered.
Experimental Protocols & Troubleshooting
Protocol 1: DNA Extraction from Whole Blood
A standard protocol for genomic DNA extraction from whole blood samples using a commercial kit (e.g., NucleoSpin™) is recommended.[17]
-
Sample Collection: Collect 2-5 mL of whole blood in EDTA-containing tubes.
-
Lysis: Lyse red blood cells and then lyse the white blood cells to release genomic DNA.
-
Binding: Add a buffer that promotes DNA binding to a silica membrane column.
-
Washing: Wash the column with ethanol-based buffers to remove proteins and other contaminants.
-
Elution: Elute the purified genomic DNA with an elution buffer or nuclease-free water.
-
Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 is indicative of pure DNA.
Protocol 2: Genotyping of CYP2C9 and VKORC1 using PCR-RFLP
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a cost-effective method for genotyping known single nucleotide polymorphisms (SNPs).[18]
-
PCR Amplification:
-
Design primers flanking the SNP of interest for CYP2C9 and VKORC1.
-
Set up a PCR reaction with approximately 6-10 ng of genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.[17]
-
Use a touchdown PCR protocol for optimal amplification. For example, for the VKORC1 gene promoter, an initial denaturation at 95°C for 3 minutes is followed by cycles with decreasing annealing temperatures (e.g., from 60°C down to 55°C), and a final extension at 72°C.[18][19]
-
-
Restriction Enzyme Digestion:
-
Select a restriction enzyme that specifically cuts at the polymorphic site of one allele but not the other.
-
Incubate the PCR product with the chosen restriction enzyme according to the manufacturer's instructions.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 2-3% agarose gel with a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load the digested PCR products and a DNA ladder into the wells.
-
Run the gel at a constant voltage until the fragments are adequately separated.
-
-
Visualization and Interpretation:
-
Visualize the DNA fragments under UV light.
-
The pattern of the fragments will indicate the genotype (homozygous wild-type, heterozygous, or homozygous variant).[19]
-
Troubleshooting Guide for Genotyping Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No PCR product or faint bands | - Poor DNA quality or quantity- PCR inhibitors- Incorrect annealing temperature- Primer degradation | - Re-extract or purify DNA- Use a PCR inhibitor removal kit- Optimize annealing temperature using gradient PCR- Order new primers |
| Non-specific PCR products (multiple bands) | - Low annealing temperature- Primer-dimer formation- High primer concentration | - Increase annealing temperature- Redesign primers- Reduce primer concentration |
| Incomplete or no enzyme digestion | - Inactive enzyme- Incorrect buffer or incubation conditions- SNP prevents enzyme cutting | - Use a new aliquot of the enzyme- Verify buffer and incubation temperature/time- Confirm the correct enzyme is being used for the specific SNP |
| Ambiguous genotyping results in real-time PCR (TaqMan) assays | - Poor DNA quality- Incorrect probe concentration- Software calling errors | - Ensure high-quality DNA is used- Optimize probe concentrations- Manually inspect amplification plots and adjust clustering if necessary[17] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound metabolism and mechanism of action.
Caption: Workflow for genotype-guided this compound dosing.
References
- 1. pgx-net.nl [pgx-net.nl]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Using Pharmacogenetic Testing to Tailor this compound Therapy: The Singapore Experience and What the Future Holds | ECR Journal [ecrjournal.com]
- 4. This compound Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound dose and the pharmacogenomics of CYP2C9 and VKORC1 - rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Pharmacogenetic testing of CYP2C9 and VKORC1 alleles for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bcbsm.com [bcbsm.com]
- 10. This compound Pharmacogenetics: CYP2C9 and VKORC1 Genotypes Predict Different Sensitivity and Resistance Frequencies in the Ashkenazi and Sephardi Jewish Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations for Clinical CYP2C9 Genotyping Allele Selection: A Joint Recommendation of the Association for Molecular Pathology and College of American Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Implementing Algorithm-Guided this compound Dosing in an Ethnically Diverse Patient Population Using Electronic Health Records and Preemptive CYP2C9 and VKORC1 Genetic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. dynakin.com [dynakin.com]
- 15. Genetic this compound Dosing: Tables Versus Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CPIC® Guideline for Pharmacogenetics-Guided this compound Dosing – CPIC [cpicpgx.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. protocols.io [protocols.io]
- 19. protocols.io [protocols.io]
Technical Support Center: Managing Warfarin Drug-Drug Interactions in Research
This guide provides researchers, scientists, and drug development professionals with technical support for managing drug-drug interactions (DDIs) with warfarin in a research context. It includes frequently asked questions (FAQs) for foundational knowledge and troubleshooting guides for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug-drug interactions with this compound?
A1: this compound's narrow therapeutic index makes it susceptible to numerous DDIs, which primarily occur through two mechanisms:
-
Pharmacokinetic Interactions: These involve alterations in the absorption, distribution, metabolism, or excretion (ADME) of this compound. The most significant interactions involve the inhibition or induction of cytochrome P450 (CYP) enzymes, particularly CYP2C9, which metabolizes the more potent S-enantiomer of this compound.[1][2][3][4][5] Inhibition of CYP2C9 leads to decreased this compound metabolism, higher plasma concentrations, and an increased risk of bleeding.[1][3] Conversely, induction of this enzyme accelerates this compound clearance, reducing its anticoagulant effect.[6][7][8] Displacement from plasma protein binding sites, primarily albumin, can also transiently increase the free fraction of this compound, though this is often considered less clinically significant than metabolic interactions.[2]
-
Pharmacodynamic Interactions: These interactions involve drugs that alter hemostasis or interfere with the vitamin K cycle without affecting this compound's pharmacokinetics. For example, antiplatelet agents like aspirin and clopidogrel can increase bleeding risk when co-administered with this compound, without altering the International Normalized Ratio (INR).[9]
Q2: Which CYP450 enzymes are most critical for this compound metabolism, and how does this impact DDI studies?
A2: this compound is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is 3 to 5 times more potent than the R-enantiomer.[2] The metabolic pathways for each enantiomer are distinct:
-
S-warfarin: Primarily metabolized by CYP2C9 to inactive hydroxylated metabolites.[1][2] Because S-warfarin is more potent, interactions involving CYP2C9 are the most clinically significant.[2]
-
R-warfarin: Metabolized by multiple enzymes, including CYP3A4, CYP1A2, and CYP2C19 .[2][5]
Therefore, when designing in vitro DDI studies, it is crucial to assess the test compound's potential to inhibit or induce CYP2C9. While less critical, evaluating effects on CYP3A4 and CYP1A2 is also recommended for a comprehensive risk assessment.
Q3: How do I select an appropriate in vitro model for studying this compound DDIs?
A3: The choice of in vitro model depends on the specific mechanism being investigated:
-
Metabolic Interactions (CYP Inhibition/Induction):
-
Human Liver Microsomes (HLMs): HLMs are the gold standard for assessing CYP inhibition potential.[10][11][12] They contain a rich complement of CYP enzymes and are used to determine IC50 and Ki values for investigational drugs.[11][13]
-
Recombinant Human CYP Enzymes: These systems allow for the study of a specific CYP isoform in isolation, which is useful for confirming which enzyme is responsible for an observed interaction.
-
Hepatocytes: Fresh or cryopreserved human hepatocytes are the preferred system for studying CYP induction, as they contain the necessary nuclear receptors (e.g., PXR, AhR) and transcriptional machinery.
-
-
Plasma Protein Binding Displacement:
-
Equilibrium Dialysis: This is considered the "gold standard" method for determining the unbound fraction of a drug in plasma and assessing the displacement potential of another compound.[14][15]
-
Ultrafiltration: A faster alternative to equilibrium dialysis, though it can sometimes yield different results for the percentage of free this compound.[15]
-
Q4: What are the key parameters to measure in in vivo this compound DDI studies in animal models?
A4: When conducting in vivo studies, both pharmacokinetic and pharmacodynamic endpoints are critical:
-
Pharmacokinetic Parameters: Measure the plasma concentrations of both R- and S-warfarin over time to determine key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), clearance (CL), and half-life (t1/2). This will quantify the impact of the interacting drug on this compound's exposure.[16][17]
-
Pharmacodynamic Parameters: The primary pharmacodynamic endpoint is the anticoagulant effect, measured by the Prothrombin Time (PT) and expressed as the International Normalized Ratio (INR).[18] The INR should be monitored frequently after co-administration of the potential interacting drug to assess the functional consequence of any pharmacokinetic changes.[3]
Troubleshooting Guides
Problem: High variability in INR is observed in my animal model.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Food/Vitamin K Intake | Standardize the diet of the animals. Ensure that the chow has a consistent and known amount of vitamin K. Avoid sudden changes in diet during the study period. |
| Variable Drug Absorption | For oral dosing, ensure consistent formulation and administration technique. Gastric emptying can be a factor; consider fasting protocols if appropriate for the study design.[19] |
| Animal Health Status | Underlying illness, inflammation, or changes in liver function can affect this compound's anticoagulant effect.[20][21] Monitor animal health closely and exclude any subjects that show signs of illness unrelated to the treatment. |
| Inconsistent Dosing Time/Procedure | Administer this compound and the interacting drug at the same time each day. Ensure the dosing procedure is consistent across all animals and technicians. |
| Blood Sampling Technique | Traumatic blood draws can activate the coagulation cascade and affect results. Ensure a clean and quick blood draw from a consistent site. The volume of anticoagulant in the collection tube must be appropriate for the blood volume. |
| Genetic Variability in Animal Strain | Just as in humans, there can be genetic differences in drug metabolism enzymes among animals, even within the same strain. Use a well-characterized, isogenic strain if possible. |
Problem: My in vitro CYP inhibition results (e.g., high Ki) do not correlate with my in vivo DDI observations.
| Potential Cause | Troubleshooting Steps |
| Metabolite-Mediated Inhibition | Your investigational drug may be metabolized to a more potent inhibitor in vivo. Conduct in vitro inhibition assays with known metabolites of your compound.[22] |
| Involvement of Drug Transporters | The interaction may be mediated by inhibition or induction of drug transporters (e.g., OATPs) in the liver, affecting this compound's entry into hepatocytes, which is not captured in a standard microsomal assay.[16] Consider using sandwich-cultured hepatocytes to investigate transporter-mediated interactions. |
| Complex in vivo Environment | In vitro systems lack the complexity of a whole organism. Factors like renal function can influence the magnitude of a DDI in vivo.[23] Physiologically-based pharmacokinetic (PBPK) modeling can help bridge the gap between in vitro data and in vivo outcomes by integrating multiple physiological factors.[24] |
| Incorrect Prediction of Unbound Concentrations | The prediction of DDI risk relies on comparing the unbound inhibitor concentration ([I]u) at the enzyme with the unbound inhibition constant (Ki,u).[25] Ensure your plasma protein binding data is accurate and that you are using appropriate models to estimate intracellular concentrations. |
| "Flip-Flop" Kinetics | In some experimental designs, particularly with sustained-release formulations, the absorption rate can be mistaken for the elimination rate, leading to incorrect pharmacokinetic calculations and poor correlations.[26] |
Quantitative Data on Common this compound DDIs
The following tables summarize the pharmacokinetic effects of well-known inhibitors and inducers on this compound. These values are derived from human studies and serve as a reference for expected interaction magnitudes.
Table 1: Effect of CYP2C9 Inhibitors on this compound Pharmacokinetics
| Interacting Drug | S-Warfarin AUC Change | R-Warfarin AUC Change | S-Warfarin Half-life Change | Comments | Reference(s) |
| Fluconazole | ↑ 184% | ↑ 108% | ↑ 175% | Potent inhibitor of CYP2C9 and also inhibits CYP3A4. Leads to a significant increase in INR.[17] | [9][17] |
| Amiodarone | Significant Increase (Dose reduction of 25-40% needed) | Significant Increase | Prolonged | Complex interaction involving inhibition of CYP2C9 by amiodarone and its metabolites.[25] The effect is highly variable.[25][27] | [25][27][28] |
Table 2: Effect of a CYP Inducer on this compound Pharmacokinetics
| Interacting Drug | S-Warfarin AUC Change | R-Warfarin AUC Change | R-Warfarin Half-life Change | Comments | Reference(s) |
| Rifampin | ↓ 15% | ↓ 25% | ↓ 25% | Potent inducer of multiple CYPs, including CYP2C9 and CYP3A4, leading to significantly increased this compound clearance and lower INR.[6][7] this compound dose increases of up to 6-fold may be needed.[29] | [6][16][29] |
Note: "↑" indicates an increase, "↓" indicates a decrease. AUC refers to the Area Under the plasma concentration-time Curve.
Experimental Protocols
Protocol 1: CYP2C9 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to determine the IC50 of a test compound for CYP2C9-mediated metabolism of a probe substrate (e.g., Diclofenac).
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Diclofenac (CYP2C9 probe substrate)
-
Test compound (inhibitor)
-
Sulfaphenazole (positive control inhibitor)
-
NADPH regenerating system (e.g., NADP+, isocitric acid, isocitrate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard for reaction termination
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
-
-
Methodology:
-
Prepare stock solutions of the test compound and sulfaphenazole in a suitable solvent (e.g., DMSO), and a stock solution of diclofenac in methanol or water.
-
In a 96-well plate, add 0.1 M phosphate buffer.
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (solvent only) and a positive control (sulfaphenazole).
-
Add HLMs (final concentration typically 0.2 mg/mL).
-
Add the CYP2C9 probe substrate, diclofenac (final concentration typically at or near its Km, e.g., 5 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation (e.g., 10-20 minutes).[12][30]
-
Terminate the reaction by adding cold acetonitrile containing an analytical internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the diclofenac metabolite (4'-hydroxydiclofenac) using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each test compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Plasma Protein Binding Assay via Rapid Equilibrium Dialysis (RED)
This protocol describes how to determine the unbound fraction (fu) of a test compound in plasma.
-
Materials:
-
Rapid Equilibrium Dialysis (RED) device plate with dialysis membrane inserts (e.g., MWCO 12-14 kDa)
-
Human plasma (or other species)
-
Test compound
-
Phosphate Buffered Saline (PBS, 1X, pH 7.4)
-
Orbital shaker with incubator
-
Acetonitrile (ACN) with internal standard
-
96-well collection plates
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a stock solution of the test compound and spike it into plasma to achieve the desired final concentration (e.g., 1-10 µM).[2][14]
-
Add the spiked plasma (e.g., 300 µL) into the sample chamber (red ring) of the RED device inserts.
-
Add an equal volume of 1X PBS (e.g., 500 µL) to the buffer chamber of the device.[2]
-
Cover the plate with a sealing tape and place it on an orbital shaker (e.g., 300 RPM) in an incubator at 37°C for the recommended equilibration time (typically 4 hours).[2]
-
After incubation, carefully remove aliquots (e.g., 100 µL) from both the plasma chamber and the buffer chamber.[2]
-
To matrix-match the samples for analysis, add the plasma aliquot to a well containing PBS, and add the buffer aliquot to a well containing blank plasma.
-
Precipitate the proteins by adding cold acetonitrile containing an analytical internal standard to all samples.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant from both the plasma and buffer chambers using a validated LC-MS/MS method to determine the compound concentrations.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Visualizations
References
- 1. This compound and Fluconazole Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 2. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interaction between this compound and short-term intravenous amiodarone in intensive care unit patients after cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Effect of rifampicin on anticoagulation of this compound: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Describing the Profile of Patients on Concurrent Rifampin and this compound Therapy in Western Kenya: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-fluconazole. II. A metabolically based drug interaction: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. Plasma protein binding of this compound: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Single-dose Rifampin on the Pharmacokinetics of this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluconazole and this compound Interactions - Drugs.com [drugs.com]
- 18. [Accuracy and reliability of international normalized ratio (INR) in monitoring of this compound--comparison in the sensitivity to extrinsic coagulation factors between PT (INR) and TT (INR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluctuating International Normalized Ratio in Patients Compliant on this compound: Could Gastroparesis Be the Cause? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 21. Factors affecting the quality of anticoagulation with this compound: experience of one cardiac centre - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Information-Guided Prediction Approach for Assessing the Risks of Drug-Drug Interactions Associated with Circulating Inhibitory Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The magnitude of the this compound-amiodarone drug-drug interaction varies with renal function: a propensity-matched cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Integrating In Vitro, Modeling, and In Vivo Approaches to Investigate this compound Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound-Amiodarone Drug-Drug Interactions: Determination of [I]u/KI,u for Amiodarone and its Plasma Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Clinical observations with the amiodarone/warfarin interaction: Dosing relationships with long-term therapy [jdc.jefferson.edu]
- 29. researchgate.net [researchgate.net]
- 30. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
developing machine learning models for warfarin dose prediction in research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on machine learning models for warfarin dose prediction.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when developing machine learning models for this compound dose prediction?
A1: Researchers often face several key challenges:
-
Missing Data: Clinical datasets, such as the MIMIC-III dataset, frequently contain missing values, which can be Missing Not at Random (MNAR). For instance, INR measurements might be missing during stable periods, which can introduce bias into the model.[1]
-
High-Dimensionality: Pharmacogenomic data includes a vast number of genetic variants, many of which may not be relevant to this compound dose prediction. This high dimensionality increases model complexity and the risk of overfitting.[2]
-
Data Scarcity and Diversity: Obtaining sufficient and diverse pharmacogenomic data for training robust models is a significant hurdle.[2] Many studies lack diversity in demographics, which can lead to biased predictions for underrepresented populations.[3]
-
Model Interpretability: Advanced machine learning models, like deep neural networks, can be "black boxes," making it difficult to understand the reasoning behind their predictions and establish causal relationships.[2][[“]]
-
Lack of External Validation: Many studies only perform internal validation, which may not accurately reflect the model's performance on new, unseen data from different populations or clinical settings.[5]
Q2: Which machine learning algorithms are commonly used for this compound dose prediction?
A2: A variety of machine learning algorithms have been applied to this problem, including:
-
Linear Regression (often as a baseline)[5]
-
Support Vector Machines (SVM) / Support Vector Regression (SVR)[1][7]
-
Gradient Boosting[6]
-
Recurrent Neural Networks (RNNs), particularly with Long-Short Term Memory (LSTM) cells, for handling time-series data like INR measurements.[8]
-
Ensemble methods and stacked generalizations that combine multiple algorithms to improve predictive accuracy.[3][6]
Q3: What are the key input features for a this compound dose prediction model?
A3: The most influential predictors typically include a combination of clinical and genetic factors:
-
Clinical and Demographic Variables: Age, weight, height, and co-administration of other drugs (e.g., amiodarone) are commonly used.[5]
-
Genetic Variables: Polymorphisms in the CYP2C9 and VKORC1 genes are critical predictors of this compound metabolism and sensitivity.[1][5][7] The CYP4F2 gene is also sometimes included.[5]
-
International Normalized Ratio (INR): The patient's INR values are essential for dose titration and are a key feature in dynamic dosing models.[3][8]
Q4: How is the performance of this compound dose prediction models evaluated?
A4: The most common performance metrics are:
-
Mean Absolute Error (MAE): This measures the average absolute difference between the predicted and actual this compound dose. Lower values indicate better accuracy.[3][5]
-
Percentage of Predictions within a Certain Error Margin: Often, studies report the percentage of predictions where the absolute error is within 20% of the actual dose.[5][6]
-
Root Mean Squared Error (RMSE): This is another measure of the differences between predicted and actual values.[3][5]
-
Coefficient of Determination (R²): This metric indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.[5]
Troubleshooting Guide
Problem 1: My model performs well on the training data but poorly on the test set.
-
Possible Cause: Overfitting. This is common when dealing with high-dimensional data like genomic information and a limited number of samples.[2]
-
Troubleshooting Steps:
-
Feature Reduction: Employ dimensionality reduction techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) to reduce the number of input features.[1][9]
-
Regularization: Use regularization techniques in your model (e.g., L1 or L2 regularization in linear models) to penalize complex models.
-
Cross-Validation: Implement a robust cross-validation strategy (e.g., 10-fold cross-validation) to get a more reliable estimate of your model's performance on unseen data.[6]
-
Increase Sample Size: If possible, increase the size of your training dataset. Larger datasets are often the most effective way to combat overfitting.[3]
-
Problem 2: My model's predictions are biased towards a specific population group.
-
Possible Cause: Lack of diversity in the training data. Many existing this compound research datasets are not representative of all ethnic demographics.[3]
-
Troubleshooting Steps:
-
Data Augmentation: If feasible, collect more data from underrepresented populations.
-
Analyze Subgroup Performance: Evaluate your model's performance on different demographic subgroups to identify and quantify the bias.
-
Fairness-aware Machine Learning: Explore advanced techniques in fairness-aware machine learning that aim to mitigate bias in algorithmic predictions.
-
Problem 3: I am struggling with a high percentage of missing data in my clinical dataset.
-
Possible Cause: Missing data is a common issue in electronic health records and can be of different types (MCAR, MAR, MNAR).[10] The reason for the missingness can itself be informative.[1]
-
Troubleshooting Steps:
-
Advanced Imputation Techniques: Instead of simple mean/median imputation, consider more sophisticated methods like Denoising Autoencoders (DAE) and Generative Adversarial Networks (GANs) for data imputation.[1][9]
-
Model Missingness: In some cases, the fact that a value is missing can be a predictive feature. You can create a binary feature indicating whether the original value was missing.
-
Use Models Robust to Missing Data: Some algorithms, like certain tree-based models, can handle missing values more gracefully than others.
-
Quantitative Data Summary
The following table summarizes the performance of various machine learning models for this compound dose prediction as reported in the literature.
| Model Type | Key Features Used | Performance Metric | Reported Value | Reference |
| Random Forest Regression | Clinical + Genetic | MAE | 4.73 mg/week | [7] |
| Support Vector Regression | Clinical + Genetic | MAE | 4.79 mg/week (in 'sensitive' group) | [7] |
| Multivariate Adaptive Splines | Clinical + Genetic | MAE | 7.22 mg/week (in 'resistant' group) | [7] |
| Random Forest Regression | Clinical | MAE | 1.13 mg | [11] |
| Ensemble Model | Clinical | MAE | 1.11 mg | [6][11] |
| Recurrent Neural Network (RNN) | INR, Dose, Time | R² | 0.941 - 0.962 | |
| Heuristic-Stacking Ensemble | Not Specified | MAE | 0.11 mg/day | [12] |
Experimental Protocols
Protocol 1: Development and Validation of a Machine Learning Model for this compound Dose Prediction
-
Data Collection and Preparation:
-
Abstract relevant variables from electronic health records or clinical trial data. Key variables include patient demographics (age, weight, height), clinical information (indication for this compound, co-medications), genetic data (CYP2C9, VKORC1 polymorphisms), and historical INR measurements with corresponding this compound doses.
-
Clean the data by handling outliers and missing values. For missing data, use appropriate imputation techniques.[1]
-
Partition the data into training (e.g., 80%) and testing (e.g., 20%) sets.[7] A separate validation set can also be used for hyperparameter tuning.
-
-
Feature Engineering and Selection:
-
If necessary, perform feature scaling (e.g., normalization or standardization).
-
For high-dimensional genetic data, consider feature reduction techniques.[1]
-
-
Model Training:
-
Select one or more machine learning algorithms to train on the training dataset. Common choices include Random Forest, Gradient Boosting, and Support Vector Machines.[6][7]
-
Perform hyperparameter tuning using a technique like grid search with cross-validation on the training set to find the optimal model parameters.
-
-
Model Evaluation:
-
Evaluate the trained model's performance on the unseen test set.
-
Calculate key performance metrics such as Mean Absolute Error (MAE) and the percentage of predictions within ±20% of the actual dose.[6][7]
-
Compare the model's performance against a baseline, such as a simple linear regression model or a fixed-dose approach.[3]
-
-
External Validation (Recommended):
-
To assess the generalizability of the model, validate its performance on an independent dataset from a different patient cohort or clinical setting.[5]
-
Visualizations
Caption: this compound's mechanism of action, inhibiting VKORC1 and its metabolism by CYP2C9.
Caption: A typical experimental workflow for developing a this compound dose prediction model.
Caption: Logical relationships between inputs, model, and outputs in dose prediction.
References
- 1. Application of machine learning techniques for this compound dosage prediction: a case study on the MIMIC-III dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Machine Learning Challenges in Pharmacogenomic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Machine Learning Approaches for Predicting this compound Discharge Dose in Cardiac Surgery Patients: Retrospective Algorithm Development and Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine Learning Algorithm for Predicting this compound Dose in Caribbean Hispanics Using Pharmacogenetic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Application of machine learning techniques for this compound dosage prediction: a case study on the MIMIC-III dataset [PeerJ] [peerj.com]
- 10. peerj.com [peerj.com]
- 11. Evaluation of Machine Learning Approaches for Predicting this compound Discharge Dose in Cardiac Surgery Patients: Retrospective Algorithm Development and Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Refining Clinical Algorithms for Warfarin Dosing in Diverse Patient Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of clinical algorithms for warfarin dosing, with a particular focus on diverse patient populations.
Frequently Asked Questions (FAQs)
Q1: Why do standard this compound dosing algorithms often perform poorly in certain ethnic populations?
A1: Standard this compound dosing algorithms have predominantly been developed and validated in populations of European or Asian descent.[1][2] Their performance can be suboptimal in other ethnic groups, such as individuals of African descent, due to significant differences in the frequencies of key genetic variants that influence this compound metabolism and sensitivity.[2][3]
The most critical genes implicated are Cytochrome P450 2C9 (CYP2C9) and Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[4][5] Polymorphisms in these genes, which affect this compound pharmacokinetics and pharmacodynamics, vary considerably across different ethnicities.[6][7] For instance, certain VKORC1 haplotypes associated with lower this compound dose requirements are more common in Asian populations, while different CYP2C9 variants are more prevalent in individuals of African ancestry.[8][9] Algorithms that do not account for these population-specific genetic variations are unlikely to be accurate for all patients.[2][3]
Q2: What are the key genetic and non-genetic factors that should be included when developing a new this compound dosing algorithm?
A2: A robust this compound dosing algorithm should incorporate a combination of genetic and non-genetic factors to account for the wide interindividual variability in dose requirements.
-
Genetic Factors:
-
VKORC1: Polymorphisms in this gene, the target of this compound, are the most significant genetic determinant of dose variability.[4][5] The -1639G>A (rs9923231) polymorphism is a key variant to include.[10]
-
CYP2C9: This gene encodes the primary enzyme responsible for metabolizing the more potent S-enantiomer of this compound.[5] Key variants to consider include CYP2C92 and CYP2C93, which are more common in European populations.[5] For populations of African descent, it is crucial to also include variants like CYP2C95, CYP2C96, CYP2C98, and CYP2C911.[11]
-
CYP4F2: This gene influences vitamin K metabolism and has a smaller but significant impact on this compound dose. The *3 allele is associated with a moderate increase in dose requirements.[6]
-
-
Non-Genetic Factors:
-
Clinical Variables: Age, body weight or body surface area (BSA), and sex are consistently important predictors.[10][12]
-
Co-medications: Concomitant use of drugs that inhibit or induce CYP2C9 (e.g., amiodarone, fluconazole, rifampin) significantly alters this compound metabolism and should be included.[10][13]
-
Dietary Factors: Vitamin K intake can affect anticoagulation stability.
-
Comorbidities: Conditions such as liver disease or heart failure can impact this compound dosing.[14][15]
-
Q3: My pharmacogenetic algorithm is underperforming in a specific population. What are the likely causes and how can I troubleshoot this?
A3: Underperformance of a this compound dosing algorithm in a specific population often stems from the model not capturing the unique genetic and clinical characteristics of that group. Here are some troubleshooting steps:
-
Assess the Genetic Variants Included: Ensure your genotyping panel includes variants that are prevalent and functionally significant in your target population. For example, if your algorithm was developed for a European population, it may be missing key CYP2C9 variants common in individuals of African descent.[10][11]
-
Evaluate the Contribution of Known Variants: The impact of certain genetic variants on this compound dose can differ between ethnicities.[16] It may be necessary to re-evaluate the regression coefficients for each variable in a population-specific manner.
-
Search for Novel Genetic Markers: It is possible that unidentified genetic variants are contributing to dose variability in the population you are studying. Genome-wide association studies (GWAS) in the specific population can help identify novel markers.
-
Re-evaluate Non-Genetic Factors: The influence of clinical factors like age, weight, and co-medications can also vary across populations.[17] Ensure these are appropriately weighted in your model.
-
Consider a Race-Specific or Admixture-Based Algorithm: Instead of a single "one-size-fits-all" algorithm, developing separate models for different ethnic groups or using genetic ancestry markers to create an admixture-based algorithm may provide better predictive power.[3][16]
Troubleshooting Guides
Issue 1: High Mean Absolute Error (MAE) in a Multi-Ethnic Validation Cohort
Problem: You have developed a pharmacogenetic algorithm that performed well in your initial cohort, but the Mean Absolute Error (MAE) is unacceptably high when validated in a more diverse, multi-ethnic population.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Representation of Genetic Diversity | Your algorithm may be missing key genetic variants that are more frequent in some of the ethnic groups within your validation cohort. Solution: Expand your genotyping panel to include variants known to be prevalent in the underrepresented populations (e.g., CYP2C9*8 and *11 for individuals of African descent).[10] |
| "One-Size-Fits-All" Model Inaccuracy | The assumption that the effect of each variable (genetic and clinical) is the same across all ethnicities may be incorrect.[16][18] Solution: Perform a stratified analysis to assess the algorithm's performance within each ethnic group. If performance differs significantly, consider developing race-specific dosing algorithms or adjusting the model to account for these differences. |
| Population-Specific Environmental Factors | Differences in diet, common co-medications, or other environmental factors among the ethnic groups may not be captured by your initial model. Solution: Collect detailed data on these factors in your validation cohort and incorporate them into a refined algorithm. |
Issue 2: Poor Prediction in Patients with Wild-Type CYP2C9 and VKORC1 Genotypes
Problem: Your algorithm is performing poorly in individuals who do not carry any of the common CYP2C9 or VKORC1 variants.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Undiscovered Genetic Variants | There may be other, less common or undiscovered, genetic factors influencing this compound dose in this subgroup. Solution: Conduct a genome-wide association study (GWAS) or targeted sequencing in this specific patient group to identify novel genetic markers. |
| Overemphasis on Genetic Factors | Your model may be placing too much weight on the included genetic variants, thereby underestimating the contribution of clinical and demographic factors in individuals without these variants. Solution: Re-run your regression analysis and assess the partial R-squared values for both genetic and non-genetic components. You may need to refine the model to give appropriate weight to clinical variables. |
| Influence of Other Genes | Variants in other genes, such as CYP4F2 or Calumenin (CALU), may be playing a role.[5][19] Solution: Include genotyping for these and other potentially relevant genes in your analysis. |
Data Presentation: this compound Dose Variability Explained by Key Genes
The contribution of genetic factors to this compound dose variability differs significantly across major ethnic populations.
| Population | VKORC1 Contribution to Dose Variability (R²) | CYP2C9 Contribution to Dose Variability (R²) | Total Variability Explained by Pharmacogenetic Algorithms (Median R²) | Reference |
| White/European | ~25% | ~10% | 52% | [1][5] |
| Asian | ~27% (median) | ~7% (median) | Not explicitly stated, but VKORC1 has a larger effect due to higher allele frequency. | [9][20] |
| Black/African American | ~9% (median) | ~9% | 34% | [1] |
Note: R² values represent the proportion of interpatient variability in this compound dose requirements explained by the genetic factor(s).
Experimental Protocols
Protocol 1: Validation of a this compound Dosing Algorithm in a New Patient Cohort
Objective: To assess the predictive accuracy of an existing this compound dosing algorithm in a specific, potentially diverse, patient population.
Methodology:
-
Patient Recruitment:
-
Define inclusion and exclusion criteria for the patient cohort (e.g., new users of this compound, target INR range, specific indications for anticoagulation).
-
Collect demographic data (age, sex, self-reported ethnicity), clinical data (height, weight, co-morbidities), and information on concomitant medications.
-
Obtain informed consent for genetic analysis.
-
-
Genotyping:
-
Collect a biological sample (e.g., blood, saliva) from each participant.
-
Extract DNA and perform genotyping for the key pharmacogenes included in the algorithm (e.g., VKORC1 rs9923231, CYP2C92, CYP2C93, and other population-relevant variants).
-
-
Data Collection:
-
For each patient, record the stable this compound maintenance dose, defined as the dose that results in a therapeutic INR for a specified period (e.g., three consecutive clinic visits).
-
-
Dose Prediction and Analysis:
-
For each patient, calculate the predicted this compound dose using the algorithm being validated.
-
Perform a linear regression analysis to compare the predicted doses with the actual stable maintenance doses.
-
Calculate the coefficient of determination (R²) to quantify the proportion of dose variability explained by the algorithm.
-
Calculate the Mean Absolute Error (MAE) to determine the average prediction error. The smaller the MAE, the more accurate the prediction.[12]
-
Analyze the percentage of patients whose predicted dose is within a certain percentage (e.g., 20%) of their actual dose.
-
Visualizations
This compound Metabolism and Pharmacodynamic Pathway
Caption: Simplified pathway of this compound's metabolism by CYP2C9 and its anticoagulant effect via VKORC1 inhibition.
Workflow for Developing a Population-Specific Dosing Algorithm
Caption: A stepwise workflow for the creation and validation of a new this compound dosing algorithm.
Logical Relationships in this compound Dosingdot
References
- 1. Frontiers | Ethnic Diversity and this compound Pharmacogenomics [frontiersin.org]
- 2. Ethnic Diversity and this compound Pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Pharmacogenomics in Diverse Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The impact of CYP2C9, VKORC1, and CYP4F2 polymorphisms on this compound dose requirement in Saudi patients [frontiersin.org]
- 5. This compound Dosing and VKORC1/CYP2C9: Overview, Clinical Implications of the Genetic Mutation [emedicine.medscape.com]
- 6. japsonline.com [japsonline.com]
- 7. This compound sensitivity: MedlinePlus Genetics [medlineplus.gov]
- 8. medscape.com [medscape.com]
- 9. This compound PHARMACOGENOMICS IN DIVERSE POPULATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population diversity and the performance of this compound dosing algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Genetic Variants, Especially CYP2C9 and VKORC1, on the Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation and comparison between two this compound dosing clinical algorithms and this compound fixed dosing in specialized heart center: cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implementing Algorithm-Guided this compound Dosing in an Ethnically Diverse Patient Population Using Electronic Health Records and Preemptive CYP2C9 and VKORC1 Genetic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Dosing Algorithms and the Need for Human Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Team calls for change in this compound dosing algorithms | MDedge [mdedge.com]
- 17. Pharmacogenetics of this compound in a Diverse Patient Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Pharmacogenetic implementation lessons from the “real world” - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ethnic Diversity and this compound Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of warfarin versus direct oral anticoagulants (DOACs) in preclinical models
For researchers and drug development professionals, the choice between traditional anticoagulants like warfarin and the newer direct oral anticoagulants (DOACs) is a critical decision in the development of novel antithrombotic therapies. This guide provides a comparative analysis of their performance in preclinical models, offering a foundation of experimental data to inform future research and development.
This comprehensive overview synthesizes data from various preclinical studies, focusing on the efficacy and safety profiles of this compound and prominent DOACs, including apixaban, rivaroxaban, edoxaban, and dabigatran. The data is presented in clearly structured tables for easy comparison, followed by detailed experimental protocols for key assays and visual representations of the involved signaling pathways and experimental workflows.
At a Glance: Efficacy in Preclinical Thrombosis Models
The primary goal of anticoagulant therapy is to prevent or treat thrombosis. Preclinical models of venous and arterial thrombosis are crucial for evaluating the antithrombotic efficacy of new compounds. Key parameters measured include thrombus weight and time to vessel occlusion.
| Anticoagulant | Animal Model | Thrombosis Model | Key Efficacy Endpoint | Result |
| Apixaban | Rabbit | Arteriovenous Shunt Thrombosis (AVST) & Venous Thrombosis (VT) | Thrombus Weight | ED50 for thrombus weight reduction: 0.27 mg/kg/h (AVST), 0.11 mg/kg/h (VT)[1] |
| This compound | Rabbit | Arteriovenous Shunt Thrombosis (AVST) & Venous Thrombosis (VT) | Thrombus Weight | ED50 for thrombus weight reduction: 0.53 mg/kg (AVST), 0.27 mg/kg (VT)[1] |
| Apixaban | Swine | Heterotopic Aortic Valve | Thrombus Weight | Mean thrombus weight: 357.5 mg (oral)[2][3][4] |
| This compound | Swine | Heterotopic Aortic Valve | Thrombus Weight | Mean thrombus weight: 247.1 mg[2][3][4] |
| Edoxaban | Rat | Venous & Arterial Thrombosis | Thrombus Formation | ED50 for thrombus formation reduction: 0.076 mg/kg/h (venous), 0.093 mg/kg/h (arterial)[5] |
| Rivaroxaban | Rat | Venous Stasis | Thrombus Formation | Almost complete inhibition of thrombus formation at 0.3 mg/kg[6] |
A Look at Safety: Preclinical Bleeding Models
A critical aspect of anticoagulant development is assessing the risk of bleeding. Preclinical bleeding models, such as the tail transection assay, are employed to measure parameters like bleeding time and total blood loss.
| Anticoagulant | Animal Model | Bleeding Model | Key Safety Endpoint | Result |
| Apixaban | Rabbit | Cuticle Bleeding Time | Bleeding Time | 20% increase in bleeding time at doses that prevented 80-90% of thrombus formation[1] |
| This compound | Rabbit | Cuticle Bleeding Time | Bleeding Time | 502% increase in bleeding time at doses that prevented 80-90% of thrombus formation[1] |
| Dabigatran | Rat | Tail Cut | Bleeding Time | ~2.8-fold elevation in bleeding time at 30 mg/kg[7] |
| Edoxaban | Rat | Tail Template Bleeding | Bleeding Time | Prolonged bleeding time at supratherapeutic doses, with a wider margin of safety compared to this compound[8] |
Understanding the Mechanisms: Signaling Pathways
The fundamental difference between this compound and DOACs lies in their mechanism of action. This compound broadly inhibits the synthesis of vitamin K-dependent clotting factors, while DOACs target specific factors in the coagulation cascade.
Caption: Mechanisms of action for this compound and DOACs.
Experimental Workflows: A Closer Look at the Methods
Reproducibility and standardization are paramount in preclinical research. The following diagrams illustrate the workflows for common thrombosis and bleeding models.
Caption: Workflow for preclinical thrombosis models.
Caption: Workflow for the tail transection bleeding model.
Detailed Experimental Protocols
Venous Thrombosis Model: Inferior Vena Cava (IVC) Ligation in Rats
-
Objective: To induce venous thrombosis and evaluate the efficacy of anticoagulants in reducing thrombus formation.
-
Animals: Male Wistar rats (or other appropriate strain).
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently dissect and isolate the inferior vena cava (IVC) caudal to the renal veins.
-
Completely ligate the IVC with a surgical suture.
-
Administer the test compound (this compound, DOAC, or vehicle control) at the desired dose and route.
-
Close the abdominal incision and allow the animal to recover.
-
After a predetermined time period (e.g., 24-48 hours), re-anesthetize the animal.
-
Re-expose the IVC, excise the thrombosed segment, and carefully dissect the thrombus away from the vessel wall.
-
Record the wet weight of the thrombus.
-
Arterial Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
-
Objective: To induce arterial thrombosis and assess the ability of anticoagulants to prevent or delay vessel occlusion.
-
Animals: Male C57BL/6 mice (or other appropriate strain).
-
Procedure:
-
Anesthetize the mouse.
-
Make a midline cervical incision and expose the common carotid artery.
-
Place a small piece of filter paper saturated with ferric chloride solution (typically 10-20%) on the adventitial surface of the artery for a defined period (e.g., 3-5 minutes) to induce endothelial injury.
-
Remove the filter paper and rinse the area with saline.
-
Administer the test compound or vehicle.
-
Monitor blood flow in the artery using a Doppler flow probe.
-
The primary endpoint is the time to complete cessation of blood flow (time to occlusion).
-
At the end of the experiment, the arterial segment can be harvested for measurement of thrombus weight and histological analysis.
-
Bleeding Model: Tail Transection Bleeding Assay in Mice
-
Objective: To assess the hemorrhagic potential of anticoagulants by measuring bleeding time and blood loss.
-
Animals: Male CD-1 or BALB/c mice.
-
Procedure:
-
Anesthetize the mouse.
-
Administer the test compound or vehicle at the specified dose and time before the procedure.
-
Transect the distal 3-5 mm of the tail with a sharp scalpel.
-
Immediately immerse the tail in pre-warmed (37°C) isotonic saline.
-
Record the time until bleeding ceases for a continuous period (e.g., 2 minutes). This is the bleeding time. A maximum observation time is typically set (e.g., 30 minutes).
-
Total blood loss can be quantified by measuring the amount of hemoglobin in the saline using a spectrophotometric method (e.g., Drabkin's reagent) or by determining the change in the animal's body weight.[1][9]
-
Conclusion for Researchers
The preclinical data presented here highlight the distinct profiles of this compound and DOACs. While both classes of drugs demonstrate antithrombotic efficacy, DOACs, particularly apixaban and edoxaban, appear to offer a wider therapeutic window with a reduced propensity for bleeding in these models compared to this compound.[1][8] The direct and specific mechanism of action of DOACs likely contributes to this more favorable safety profile.
It is crucial to note that these preclinical findings provide a foundational understanding and that direct extrapolation to clinical outcomes requires careful consideration. However, for researchers in the field, this comparative guide offers valuable insights into the relative performance of these anticoagulants in established animal models, aiding in the design of future studies and the development of next-generation antithrombotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs [frontiersin.org]
- 3. Comparison of Dabigatran vs. This compound in Acute Vnous Thromboemboly: Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The efficacy and safety of edoxaban versus this compound in preventing clinical events in atrial fibrillation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of edoxaban versus this compound in preventing clinical events in atrial fibrillation: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Efficacy and safety of edoxaban compared with this compound in patients with atrial fibrillation and heart failure: insights from ENGAGE AF-TIMI 48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of rivaroxaban on biomarkers in blood and plasma: a review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Oral Anticoagulants Versus Warfarin for Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of novel oral anticoagulants (NOACs) against the long-standing gold standard, warfarin. The information presented is collated from pivotal clinical trials and meta-analyses, offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to Oral Anticoagulants
For decades, this compound, a vitamin K antagonist, has been the primary oral anticoagulant used to prevent and treat thromboembolic events.[1] Its mechanism involves the inhibition of vitamin K-dependent clotting factors II, VII, IX, and X.[2] However, this compound therapy is complicated by a narrow therapeutic window, numerous drug and food interactions, and the need for frequent monitoring of the international normalized ratio (INR).[1]
The advent of novel oral anticoagulants (NOACs), also known as direct oral anticoagulants (DOACs), has revolutionized anticoagulant therapy. These agents offer a more predictable anticoagulant response, fixed-dosing regimens, and obviate the need for routine monitoring.[3][4] NOACs are broadly categorized into two classes: direct thrombin (Factor IIa) inhibitors and direct Factor Xa inhibitors.
Mechanism of Action: A Tale of Two Pathways
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. This compound exerts its effect by broadly inhibiting the synthesis of multiple clotting factors. In contrast, NOACs target specific key enzymes in this cascade.
Coagulation Cascade and Anticoagulant Targets
References
- 1. ahajournals.org [ahajournals.org]
- 2. Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]
- 3. New oral anticoagulants: their advantages and disadvantages compared with vitamin K antagonists in the prevention and treatment of patients with thromboembolic events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-hospitalist.org [the-hospitalist.org]
A Head-to-Head Showdown: Clinical Trial Designs for Warfarin and Novel Anticoagulants
In the landscape of stroke prevention for patients with atrial fibrillation, the advent of Novel Oral Anticoagulants (NOACs), also known as Direct Oral Anticoagulants (DOACs), has marked a significant paradigm shift from the long-standing reliance on warfarin. This guide provides a comparative analysis of the pivotal head-to-head clinical trial designs that have evaluated the efficacy and safety of these newer agents against this compound. The data and methodologies from the landmark trials—RE-LY, ROCKET AF, ARISTOTLE, and ENGAGE AF-TIMI 48—are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the nuances of these critical studies.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative outcomes from the four major clinical trials comparing NOACs with this compound. These trials were fundamental in establishing the non-inferiority, and in some cases superiority, of the newer anticoagulants.
Table 1: Primary Efficacy Outcomes (Stroke or Systemic Embolism)
| Trial | Investigational Drug | Drug Dosage | Event Rate (per year) | This compound Event Rate (per year) | Hazard Ratio (95% CI) |
| RE-LY [1][2][3] | Dabigatran | 110 mg twice daily | 1.53% | 1.69% | 0.91 (0.74-1.11) |
| Dabigatran | 150 mg twice daily | 1.11% | 1.69% | 0.66 (0.53-0.82) | |
| ROCKET AF [4][5][6] | Rivaroxaban | 20 mg once daily | 1.70% | 2.20% | 0.79 (0.66-0.96) (per-protocol) |
| ARISTOTLE [7][8][9][10] | Apixaban | 5 mg twice daily | 1.27% | 1.60% | 0.79 (0.66-0.95) |
| ENGAGE AF-TIMI 48 [11][12][13] | Edoxaban (Higher-Dose) | 60 mg once daily | 1.18% | 1.50% | 0.79 (0.63-0.99) (modified ITT) |
Table 2: Primary Safety Outcomes (Major Bleeding)
| Trial | Investigational Drug | Drug Dosage | Event Rate (per year) | This compound Event Rate (per year) | Hazard Ratio (95% CI) |
| RE-LY [1][2][3] | Dabigatran | 110 mg twice daily | 2.71% | 3.36% | 0.80 (0.69-0.93) |
| Dabigatran | 150 mg twice daily | 3.11% | 3.36% | 0.93 (0.81-1.07) | |
| ROCKET AF [4][5] | Rivaroxaban | 20 mg once daily | 3.60% | 3.40% | 1.04 (0.90-1.20) |
| ARISTOTLE [7][8][9][10] | Apixaban | 5 mg twice daily | 2.13% | 3.09% | 0.69 (0.60-0.80) |
| ENGAGE AF-TIMI 48 [11][12][13] | Edoxaban (Higher-Dose) | 60 mg once daily | 2.75% | 3.43% | 0.80 (0.71-0.91) |
Experimental Protocols of Key Clinical Trials
The design of these head-to-head trials incorporated several key methodological components to ensure robust and unbiased comparisons.
Study Design and Blinding
The landmark trials were designed as prospective, randomized controlled trials. A critical aspect of their design was the method of blinding. The ARISTOTLE and ROCKET AF trials employed a double-blind, double-dummy design.[7][14] This involved patients receiving both the active investigational drug and a placebo version of this compound, or active this compound and a placebo of the investigational drug, along with sham international normalized ratio (INR) testing to maintain blinding.[6][15] In contrast, the RE-LY trial had an open-label design for this compound, while the dabigatran arms were blinded to the dose.[1][16] The ENGAGE AF-TIMI 48 trial also utilized a double-blind, double-dummy design.[11][13]
Patient Population
The trials enrolled patients with non-valvular atrial fibrillation and at least one additional risk factor for stroke.[1][4][7][12] The specific inclusion and exclusion criteria varied slightly across the trials, leading to populations with different baseline stroke risks, as often measured by the CHADS2 score. For instance, the ROCKET AF trial enrolled a higher-risk population compared to the RE-LY and ARISTOTLE trials.[5][15]
Interventions and Comparators
The investigational arms in these trials involved fixed-dose regimens of the NOACs, a significant departure from the variable dosing of this compound that requires regular INR monitoring to maintain a therapeutic range (typically 2.0 to 3.0).[1][6][8][13] The quality of this compound management, measured by the time in therapeutic range (TTR), was a crucial factor in the interpretation of the trial results. The mean TTR in the this compound arms of these trials ranged from 55% in ROCKET AF to 68.4% in ENGAGE AF-TIMI 48.[5][11]
Endpoints and Statistical Analysis
The primary efficacy endpoint in all four trials was the composite of stroke (both ischemic and hemorrhagic) and systemic embolism.[1][4][7][11] The primary safety endpoint was typically major bleeding. The statistical analysis was primarily based on a non-inferiority design to demonstrate that the NOAC was at least as effective as this compound.[1][4][7][12] If non-inferiority was established, a subsequent test for superiority was often performed. The analysis was generally conducted on an intention-to-treat (ITT) population, which includes all randomized patients in the groups to which they were assigned.[15][16]
Visualizing Trial Design and Mechanisms
To better illustrate the concepts discussed, the following diagrams visualize a typical clinical trial workflow and the coagulation cascade, highlighting the targets of this compound and the newer anticoagulants.
Figure 1: A generalized workflow for a head-to-head clinical trial comparing a NOAC with this compound.
References
- 1. Rationale and design of RE-LY: randomized evaluation of long-term anticoagulant therapy, this compound, compared with dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]
- 3. Efficacy and safety of dabigatran versus this compound from the RE-LY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]
- 5. ROCKET AF Published: Rivaroxaban Matches this compound in Treating A-Fib Patients | tctmd.com [tctmd.com]
- 6. xarelto.com [xarelto.com]
- 7. academic.oup.com [academic.oup.com]
- 8. rxfiles.ca [rxfiles.ca]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 11. Outcomes With Edoxaban Versus this compound in Patients With Previous Cerebrovascular Events: Findings From ENGAGE AF-TIMI 48 (Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation-Thrombolysis in Myocardial Infarction 48) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48 - American College of Cardiology [acc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. cfp.ca [cfp.ca]
- 16. rxfiles.ca [rxfiles.ca]
A Comparative Guide to Statistical Methods for Analyzing Bleeding Rates: Warfarin vs. DOACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bleeding rates associated with warfarin and Direct Oral Anticoagulants (DOACs), supported by experimental data from pivotal clinical trials and real-world observational studies. It details the statistical methodologies employed in these comparisons and presents quantitative data in a clear, structured format.
Introduction to Anticoagulants and Bleeding Risk
Meta-analyses of randomized controlled trials have shown that DOACs, as a class, are associated with a reduced risk of fatal and intracranial bleeding compared to this compound.[1][2] However, the risk of gastrointestinal bleeding can vary among the different DOACs.[1]
Comparative Analysis of Bleeding Rates
The following tables summarize quantitative data on bleeding events from key comparative studies. These studies utilize different statistical approaches to compare the incidence of bleeding between patients treated with this compound and those treated with various DOACs.
Major Bleeding Events
| Study Type | Comparison | Statistical Metric | Result | 95% Confidence Interval |
| Meta-analysis of RCTs | Standard-dose DOACs vs. This compound | Hazard Ratio (HR) | 0.86 | 0.74 - 1.01 |
| Meta-analysis of RCTs | Lower-dose DOACs vs. This compound | Hazard Ratio (HR) | 0.63 | 0.45 - 0.88 |
| Observational Study | DOACs vs. This compound (in low stroke risk AF) | Hazard Ratio (HR) | 0.66 | 0.58 - 0.76 |
| Real-world cohort study | Apixaban vs. This compound (in AF) | Adjusted Hazard Ratio (aHR) | 0.66 | 0.54 - 0.79 |
RCTs: Randomized Controlled Trials, AF: Atrial Fibrillation
Intracranial Hemorrhage (ICH)
| Study Type | Comparison | Statistical Metric | Result | 95% Confidence Interval |
| Meta-analysis of RCTs | Standard-dose DOACs vs. This compound | Hazard Ratio (HR) | 0.45 | 0.37 - 0.56 |
| Meta-analysis of RCTs | Lower-dose DOACs vs. This compound | Hazard Ratio (HR) | 0.28 | 0.21 - 0.37 |
| Observational Study | DOACs vs. This compound (in low stroke risk AF) | Hazard Ratio (HR) | 0.53 | 0.41 - 0.68 |
| Real-world cohort study | Dabigatran vs. This compound (in AF) | Adjusted Hazard Ratio (aHR) | 0.45 | 0.26 - 0.77 |
| Real-world cohort study | Apixaban vs. This compound (in AF) | Adjusted Hazard Ratio (aHR) | 0.40 | 0.25 - 0.64 |
Gastrointestinal (GI) Bleeding
| Study Type | Comparison | Statistical Metric | Result | 95% Confidence Interval |
| Meta-analysis of RCTs | DOACs vs. This compound | Relative Risk (RR) | 1.04 | 0.85 - 1.27 |
| Meta-analysis of RCTs | Rivaroxaban vs. This compound | Relative Risk (RR) | 1.23 | 1.03 - 1.48 |
| Meta-analysis of RCTs | Dabigatran vs. This compound | Relative Risk (RR) | 1.38 | 1.12 - 1.71 |
| Propensity-matched analysis | DOACs vs. This compound (in Portal Vein Thrombosis) | Risk Ratio (RR) | 0.88 | 0.77 - 1.01 |
Experimental Protocols and Methodologies
The comparison of bleeding rates relies on rigorous experimental designs and statistical analyses. Key methodologies are outlined below.
Study Designs
-
Randomized Controlled Trials (RCTs): These are considered the gold standard for comparing interventions. Pivotal RCTs for DOACs include RE-LY (Dabigatran), ROCKET AF (Rivaroxaban), ARISTOTLE (Apixaban), and ENGAGE AF-TIMI 48 (Edoxaban).[3] In these trials, patients are randomly assigned to receive either a DOAC or this compound, and bleeding events are prospectively and systematically recorded.
-
Observational Studies: These studies, including cohort and case-control studies, analyze real-world data from large patient populations.[2] They provide valuable insights into the performance of these drugs in a broader patient population than is typically included in RCTs.
Definition and Adjudication of Bleeding Events
To ensure consistency and comparability across studies, standardized definitions for bleeding events are used. Common classification systems include:
-
ISTH (International Society on Thrombosis and Haemostasis) criteria: Defines major bleeding as fatal bleeding, symptomatic bleeding in a critical area or organ, or bleeding causing a fall in hemoglobin of 2 g/dL or more, or leading to transfusion of two or more units of whole blood or red cells.
-
TIMI (Thrombolysis in Myocardial Infarction) criteria: Categorizes bleeding into major, minor, and minimal.
-
GUSTO (Global Utilization of Streptokinase and Tissue Plasminogen Activator for Occluded Coronary Arteries) criteria: Classifies bleeding as severe, moderate, or mild.
-
BARC (Bleeding Academic Research Consortium) criteria: Provides a standardized definition of bleeding to unify endpoints in cardiovascular trials.
In major clinical trials, a blinded clinical events committee adjudicates all suspected bleeding events to ensure unbiased classification.
Statistical Analysis Methods
Several statistical methods are employed to analyze and compare bleeding rates:
-
Time-to-Event Analysis: This is a primary method for analyzing the time until a bleeding event occurs.
-
Kaplan-Meier Curves: Used to estimate the probability of remaining free of a bleeding event over time.
-
Cox Proportional Hazards Models: Used to compare the hazard rates of bleeding between treatment groups while adjusting for other risk factors.[3][4] This method generates a hazard ratio (HR), which indicates the relative risk of an event in one group compared to another.
-
-
Meta-Analysis: This method statistically combines the results of multiple independent studies to provide a more precise estimate of the treatment effect. Network meta-analyses can also be used to compare multiple treatments simultaneously.[3]
-
Propensity Score Matching: In observational studies, this technique is used to balance baseline characteristics between treatment groups to reduce confounding bias.[5][6] This allows for a more accurate comparison of outcomes between patients receiving DOACs and those receiving this compound in a real-world setting.
-
Incidence Rate Ratios: Calculated by dividing the incidence rate of bleeding in one group by the incidence rate in another group, providing a measure of the relative risk.
Visualizing Methodologies and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the statistical workflow for comparing bleeding rates and the underlying biological mechanisms of action for this compound and DOACs.
Conclusion
References
- 1. Direct-acting oral anticoagulants versus this compound in relation to risk of gastrointestinal bleeding: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major bleeding risk associated with oral anticoagulant in real clinical practice. A multicentre 3‐year period population‐based prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Oral Anticoagulants versus this compound in Patients with Atrial Fibrillation: Patient-Level Network Meta-Analyses of Randomized Clinical Trials with Interaction Testing by Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Real-World Efficacy and Safety of DOACs vs this compound in Atrial Fibrillation and Venous Thromboembolism Obese Patients: Propensity Matching Analysis[v1] | Preprints.org [preprints.org]
A Comparative Guide to the Predictive Accuracy of Warfarin Dosing Algorithms
For Researchers, Scientists, and Drug Development Professionals
Warfarin, a cornerstone of oral anticoagulant therapy, presents a significant clinical challenge due to its narrow therapeutic index and high inter-individual dose variability. Accurate dose prediction is paramount to maximizing efficacy while minimizing the risk of adverse events such as bleeding or thrombosis. This guide provides an objective comparison of the predictive accuracy of various this compound dosing algorithms, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate models for their needs.
Comparison of this compound Dosing Algorithm Performance
The predictive accuracy of this compound dosing algorithms is a critical determinant of their clinical utility. The following table summarizes the performance of prominent algorithms based on key metrics from various validation studies.
| Dosing Strategy/Algorithm | Primary Patient Population | Mean Absolute Error (MAE) (mg/day) | Prediction Accuracy (% within ±20% of actual dose) | Key Covariates |
| Fixed Dose (5 mg/day) | Sudanese | 1.44 | 37% | None |
| Gage Clinical Algorithm | Sudanese | 1.49 | 39% | Age, body surface area, gender, smoking status, concomitant medications (e.g., statin, amiodarone) |
| IWPC Clinical Algorithm | Sudanese | 1.45 | Not Reported | Age, body surface area, gender, smoking status, concomitant medications (e.g., statin, amiodarone) |
| Pharmacogenetic Algorithm (Formal) | Mixed (Caucasian, African-American, Hispanic, Asian) | Not Reported | 52% | Clinical factors + Genetic variants (CYP2C9, VKORC1) |
| This compound Label (Genetic Table) | Mixed (Caucasian, African-American, Hispanic, Asian) | Not Reported | 43% | Genetic variants (CYP2C9, VKORC1) |
| Genotype Mean Dose Table | Mixed (Caucasian, African-American, Hispanic, Asian) | Not Reported | 44% | Genetic variants (CYP2C9, VKORC1) |
| Machine Learning (Random Forest Regression) | Caribbean Hispanics | 4.73 mg/week | 80.56% | Demographic, clinical, and genetic variants |
| Machine Learning (Support Vector Machine) | Not Specified | 0.14 | 93.83% | Not Specified |
| Machine Learning (Ensemble Model) | Cardiac Surgery Patients | 1.11 | 43.6% | Routinely available clinical data |
Note: Performance metrics can vary based on the specific patient population and study methodology. The data presented here is for comparative purposes.
Experimental Protocols for Algorithm Validation
The validation of this compound dosing algorithms typically follows a standardized protocol to ensure the reliability and reproducibility of the findings.
1. Patient Cohort Selection:
-
Inclusion Criteria: Adult patients requiring this compound therapy for various indications with a target International Normalized Ratio (INR) range (commonly 2.0-3.0).[1] Patients should have a stabilized this compound dose, defined as the average daily dose that maintains the INR within the target range for a specified period (e.g., at least three consecutive measurements over 7 to 14 days).[1]
-
Exclusion Criteria: Patients with known factors that could significantly impact this compound dose requirements but are not accounted for in the algorithm being tested (e.g., severe liver disease, specific drug interactions not included in the model).
2. Data Collection:
-
Demographic and Clinical Data: Age, sex, height, weight, Body Surface Area (BSA), smoking status, and indication for this compound therapy are recorded.[1]
-
Concomitant Medications: A detailed list of all medications the patient is taking, particularly those known to interact with this compound (e.g., amiodarone, statins), is compiled.[2]
-
Genetic Data (for pharmacogenetic algorithms): Genotyping for relevant variants, most commonly in the CYP2C9 and VKORC1 genes, is performed.[2][3] Other genes like CYP4F2 may also be included.[3][4]
-
Actual Stabilized this compound Dose: The patient's stable maintenance dose of this compound is recorded.
3. Dose Prediction:
-
The collected demographic, clinical, and/or genetic data for each patient is input into the algorithm being validated.
-
The algorithm calculates a predicted stable this compound dose for each patient.
4. Performance Evaluation:
-
Mean Absolute Error (MAE): The average of the absolute differences between the predicted and actual this compound doses is calculated.[1][5] A lower MAE indicates better predictive accuracy.
-
Percentage of Predictions within a Specific Range: The percentage of patients for whom the predicted dose is within a clinically acceptable range of the actual dose (commonly ±20%) is determined.[5][6] A higher percentage signifies better performance.
-
Time in Therapeutic Range (TTR): In prospective studies, the percentage of time that a patient's INR remains within the target therapeutic range is a crucial outcome measure.
-
Adverse Events: The frequency of bleeding events and thromboembolic events is monitored and compared between different dosing strategies.
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for validating the predictive accuracy of a this compound dosing algorithm.
Caption: Workflow for validating this compound dosing algorithms.
Signaling Pathways and Logical Relationships
The pharmacological effect of this compound is primarily mediated through the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme essential for the recycling of vitamin K. Genetic variations in the VKORC1 gene can significantly alter this compound sensitivity. Furthermore, the metabolism of this compound is predominantly carried out by the cytochrome P450 enzyme CYP2C9. Polymorphisms in the CYP2C9 gene can lead to decreased enzyme activity, resulting in higher plasma concentrations of this compound and an increased risk of bleeding. Pharmacogenetic algorithms incorporate these genetic factors to improve dose prediction.
Caption: Influence of genetic variants on this compound pharmacodynamics and pharmacokinetics.
References
- 1. Validation and comparison between two this compound dosing clinical algorithms and this compound fixed dosing in specialized heart center: cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dosing strategies evolution and its progress in the era of precision medicine, a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dosing algorithms: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative performance of gene-based this compound dosing algorithms in a multiethnic population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Machine Learning Algorithm for Predicting this compound Dose in Caribbean Hispanics Using Pharmacogenetic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic this compound Dosing: Tables Versus Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Warfarin vs. Factor Xa Inhibitors
A definitive guide for researchers and drug development professionals on the distinct anticoagulant properties of warfarin and Factor Xa inhibitors, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the mechanisms of action of the traditional anticoagulant, this compound, and the newer class of direct oral anticoagulants (DOACs), the Factor Xa inhibitors. For decades, this compound has been the cornerstone of oral anticoagulant therapy. However, the advent of Factor Xa inhibitors has revolutionized the landscape of anticoagulation, offering a more targeted approach with a predictable pharmacokinetic profile. This document delves into the fundamental differences in their modes of action, supported by quantitative data from key experimental assays and clinical trials. Detailed protocols for these assays are provided to facilitate a deeper understanding and replication of the presented evidence.
Mechanism of Action: A Tale of Two Pathways
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. Both this compound and Factor Xa inhibitors disrupt this cascade, but at fundamentally different points and through distinct mechanisms.
This compound: Indirect Inhibition of Vitamin K-Dependent Clotting Factors
This compound, a vitamin K antagonist, exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex 1 (VKORC1).[1][2] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.[2][3] Without this modification, Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, are synthesized in an inactive form, leading to a reduction in overall coagulability.[1][2][3][4] Due to its indirect mechanism and the varying half-lives of the affected clotting factors, the anticoagulant effect of this compound has a slow onset of 24 to 72 hours and a prolonged duration of action of 2 to 5 days.[1]
Factor Xa Inhibitors: Direct and Targeted Inhibition
In contrast to the broad-spectrum effect of this compound, Factor Xa inhibitors, such as rivaroxaban, apixaban, and edoxaban, are direct oral anticoagulants that selectively and reversibly bind to and inhibit Factor Xa.[5][6][7][8] Factor Xa occupies a pivotal position in the coagulation cascade, at the convergence of the intrinsic and extrinsic pathways, where it is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[6][9] By directly targeting Factor Xa, these inhibitors prevent the burst of thrombin generation, a critical step in clot formation.[9] This direct and specific mechanism of action results in a rapid onset and offset of anticoagulant effect and a more predictable dose-response relationship compared to this compound.[5]
Comparative Pharmacodynamics and Laboratory Monitoring
The differing mechanisms of action of this compound and Factor Xa inhibitors are reflected in their pharmacodynamic profiles and the laboratory assays used for their monitoring.
Quantitative Comparison of Effects on Coagulation Parameters
The following tables summarize the differential effects of this compound and Factor Xa inhibitors on key coagulation assays.
| Parameter | This compound | Factor Xa Inhibitors | Rationale for Difference |
| Prothrombin Time (PT) / International Normalized Ratio (INR) | Prolonged and used for routine monitoring. | Variable and often minimal prolongation; not reliable for routine monitoring.[10] | This compound reduces levels of multiple factors in the extrinsic and common pathways, which are measured by the PT/INR. Factor Xa inhibitors primarily affect Factor Xa, and the sensitivity of PT reagents to this isolated factor inhibition varies.[4] |
| Activated Partial Thromboplastin Time (aPTT) | May be prolonged at therapeutic doses. | Variable and less pronounced prolongation compared to PT. | This compound's effect on the intrinsic pathway factors (IX) can prolong the aPTT. Factor Xa inhibitors have a more limited effect on the intrinsic pathway. |
| Anti-Factor Xa Activity | No direct effect. | Directly proportional to the drug concentration; used for quantitative measurement. | This assay specifically measures the inhibition of Factor Xa, the direct target of this drug class. This compound does not directly inhibit Factor Xa. |
| Thrombin Generation Assay (TGA) | Markedly reduces endogenous thrombin potential (ETP) and peak thrombin.[11] | Reduces ETP and peak thrombin, but to a lesser extent than this compound for a comparable anticoagulant effect.[11] | This compound's broad inhibition of multiple clotting factors leads to a more profound global reduction in thrombin generation. Factor Xa inhibitors specifically target one step in the amplification of thrombin. |
Table 1: Comparative Effects on Coagulation Assays
| Coagulation Marker | This compound Effect | Factor Xa Inhibitor Effect | Reference |
| Prothrombin Fragment 1+2 (F1+2) | Significant decrease | Moderate decrease | [12][13][14] |
| D-dimer | Significant decrease | Moderate decrease | [12][13][14] |
| Factor II Activity | Decreased | No direct effect | [1] |
| Factor VII Activity | Decreased | No direct effect | [1] |
| Factor IX Activity | Decreased | No direct effect | [1] |
| Factor X Activity | Decreased | Directly inhibited | [1] |
Table 2: Effects on Specific Coagulation Markers
Clinical Efficacy and Safety Outcomes
Numerous large-scale clinical trials have compared the efficacy and safety of Factor Xa inhibitors with this compound for various indications, most notably for stroke prevention in atrial fibrillation and the treatment of venous thromboembolism.
| Outcome | Factor Xa Inhibitors vs. This compound | Key Findings from Clinical Trials | References |
| Ischemic Stroke / Systemic Embolism | Generally non-inferior or superior | Factor Xa inhibitors have demonstrated at least comparable, and in some cases superior, efficacy in preventing thromboembolic events. | [10][15][16][17] |
| Major Bleeding | Generally lower or similar rates | A significant advantage of Factor Xa inhibitors is a consistently lower risk of intracranial hemorrhage. Rates of gastrointestinal bleeding can be higher with some Factor Xa inhibitors compared to this compound. | [10][15][16][17] |
| All-Cause Mortality | Generally lower or similar rates | Several meta-analyses have suggested a reduction in all-cause mortality with Factor Xa inhibitors compared to this compound. | [16][17] |
Table 3: Summary of Clinical Trial Outcomes
Experimental Protocols
Accurate assessment of the anticoagulant effects of this compound and Factor Xa inhibitors relies on standardized laboratory procedures. Below are detailed methodologies for key in vitro assays.
Prothrombin Time (PT) / International Normalized Ratio (INR) Assay
Principle: The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time taken for a fibrin clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to a plasma sample. The result is often expressed as an International Normalized Ratio (INR) for patients on this compound to standardize results across different laboratories and reagents.
Protocol:
-
Specimen Collection and Preparation:
-
Collect whole blood in a light-blue top tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Carefully aspirate the plasma, avoiding the buffy coat, and transfer it to a clean plastic tube.
-
-
Assay Procedure (Manual Method):
-
Pre-warm the thromboplastin-calcium reagent and the plasma sample to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed test tube.
-
Add 200 µL of the thromboplastin-calcium reagent to the test tube and simultaneously start a stopwatch.
-
Gently tilt the tube back and forth and observe for the formation of a fibrin clot.
-
Stop the stopwatch as soon as the clot is visible and record the time in seconds.
-
-
INR Calculation (for this compound Monitoring):
-
INR = (Patient PT / Mean Normal PT)ISI
-
Where:
-
Patient PT is the prothrombin time of the patient's plasma in seconds.
-
Mean Normal PT is the geometric mean of the PT values from a group of healthy individuals.
-
ISI (International Sensitivity Index) is a value assigned to each batch of thromboplastin reagent to standardize its sensitivity.
-
-
Chromogenic Anti-Factor Xa Assay
Principle: This assay quantitatively measures the activity of Factor Xa inhibitors in plasma. A known amount of Factor Xa is added to the plasma sample. The inhibitor in the plasma neutralizes a portion of the Factor Xa. The remaining active Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
Protocol:
-
Specimen Collection and Preparation:
-
Follow the same procedure as for the PT/INR assay to obtain platelet-poor plasma.
-
-
Assay Procedure (Automated Method):
-
The patient's plasma is diluted and incubated with a reagent containing a known excess of Factor Xa.
-
A chromogenic substrate specific for Factor Xa is then added.
-
The instrument measures the rate of color change at a specific wavelength (e.g., 405 nm).
-
-
Quantification:
-
A calibration curve is generated using calibrators with known concentrations of the specific Factor Xa inhibitor being measured.
-
The concentration of the inhibitor in the patient's plasma is determined by interpolating the result from the calibration curve.
-
Conclusion
This compound and Factor Xa inhibitors represent two distinct approaches to oral anticoagulation. This compound's broad, indirect inhibition of vitamin K-dependent clotting factors necessitates regular monitoring and dose adjustments. In contrast, Factor Xa inhibitors offer a targeted and direct mechanism of action, resulting in a more predictable anticoagulant response and a favorable safety profile, particularly with regard to intracranial hemorrhage. The choice of anticoagulant depends on various clinical factors, and a thorough understanding of their respective mechanisms of action is paramount for optimal patient management and the development of novel antithrombotic therapies. This guide provides a foundational comparison to aid researchers and clinicians in this endeavor.
References
- 1. Factor Assays | HE [hematology.mlsascp.com]
- 2. Factor Assays: Introduction [practical-haemostasis.com]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 4. 1-Stage PT-Based Factor Assays [practical-haemostasis.com]
- 5. PT/INR | HE [hematology.mlsascp.com]
- 6. atlas-medical.com [atlas-medical.com]
- 7. sysmex.co.jp [sysmex.co.jp]
- 8. haemoscan.com [haemoscan.com]
- 9. linear.es [linear.es]
- 10. Apixaban versus this compound in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www1.wfh.org [www1.wfh.org]
- 12. diagnolab.com.na [diagnolab.com.na]
- 13. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 14. Thrombin generation assay (CAT) [protocols.io]
- 15. chc.med.ufl.edu [chc.med.ufl.edu]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. atlas-medical.com [atlas-medical.com]
The Economic Tussle in Anticoagulation: A Comparative Guide to Warfarin and Newer Anticoagulants for Researchers
For decades, warfarin has been the cornerstone of oral anticoagulant therapy. However, the advent of Novel Oral Anticoagulants (NOACs), also known as Direct Oral Anticoagulants (DOACs), has sparked a critical debate among researchers and clinicians regarding the most cost-effective strategy for preventing thromboembolic events. This guide provides a comprehensive comparison of this compound and newer anticoagulants, focusing on the data and methodologies crucial for research and drug development professionals.
Comparative Cost-Effectiveness Data
Pharmacoeconomic evaluations of anticoagulants typically utilize metrics such as the Incremental Cost-Effectiveness Ratio (ICER), which quantifies the additional cost for each Quality-Adjusted Life Year (QALY) gained. A lower ICER generally indicates a more cost-effective intervention. The following tables summarize key findings from various studies comparing this compound with NOACs in different patient populations.
Table 1: Cost-Effectiveness in Atrial Fibrillation (AF)
| Anticoagulant | Total Cost (USD) | QALYs Gained | ICER (USD/QALY) vs. This compound | Key Findings |
| This compound | $2,874 - $46,241 | 10.83 - 9.02 | - | Least costly option.[3][6] |
| Apixaban | $5,151 - $17,916 | 11.10 - 9.38 | $8,426.71 - $25,816 | Often found to be the most cost-effective NOAC, with the highest QALYs gained.[3][6][7] |
| Rivaroxaban | $5,761 - $24,547 | 10.95 - 1.24 | $29,743.99 | Generally cost-effective compared to this compound, but may be dominated by apixaban in some analyses.[6][7] |
| Dabigatran | $5,761 - $18,122 | 10.49 - 1.49 | -$8,483.04 - $12,988 | Cost-effectiveness can vary, with some studies showing it to be dominated by other NOACs.[6][7] |
| Edoxaban | $5,851 | 10.99 | $18,483.55 | Considered a cost-effective alternative to this compound.[6] |
Note: Costs and QALYs can vary significantly based on the study's perspective (e.g., healthcare payer, societal), time horizon, and the specific patient population's risk profile.
Table 2: Cost-Effectiveness in Venous Thromboembolism (VTE) and Cancer-Associated Thrombosis (CAT)
| Setting | Comparison | Key Findings |
| VTE Treatment (Emergency Dept.) | Rivaroxaban vs. This compound/LMWH | Rivaroxaban was associated with a cost avoidance of $1,488.04 per VTE event from a hospital perspective.[8] |
| Cancer-Associated Thrombosis (CAT) | DOACs vs. LMWH | DOACs were found to be more cost-effective compared to low molecular weight heparins (LMWHs).[9][10] |
| CAT (Primary Prevention) | DOACs vs. No Prophylaxis | DOACs were projected to be cost-effective in primary prevention for high-risk cancer patients.[11][12] |
Experimental Protocols for Cost-Effectiveness Analysis
The data presented above is typically generated through sophisticated modeling techniques. For researchers aiming to conduct similar studies, understanding the underlying methodology is critical. The following outlines a generalized experimental protocol for assessing the cost-effectiveness of anticoagulants.
Model Structure: The Markov State-Transition Model
A Markov model is the most common framework used in these analyses.[11][13][14] It simulates the progression of a hypothetical cohort of patients through various health states over a defined time horizon.
-
Health States: The model includes a set of mutually exclusive health states that a patient can occupy. Common states include:
-
Well (on anticoagulation)
-
Ischemic Stroke (minor or major disability)
-
Systemic Embolism
-
Myocardial Infarction
-
Major Bleeding (e.g., Intracranial Hemorrhage, Gastrointestinal Bleeding)
-
Clinically Relevant Non-Major Bleeding
-
Death (from various causes)
-
-
Transitions: Patients transition between these health states based on probabilities derived from clinical trial data and real-world evidence.[14] The cycle length of the model (e.g., monthly, quarterly) determines the frequency at which these transitions are evaluated.[14][15]
Input Parameters
A robust cost-effectiveness model requires comprehensive and accurate input data.
-
Clinical Efficacy and Safety Data:
-
Source: Data is primarily extracted from landmark randomized controlled trials (RCTs) comparing each NOAC to this compound (e.g., RE-LY for dabigatran, ROCKET AF for rivaroxaban, ARISTOTLE for apixaban, and ENGAGE AF-TIMI 48 for edoxaban).[7] Meta-analyses and real-world observational studies are also used.[4][9]
-
Parameters: Rates of ischemic stroke, systemic embolism, major bleeding, and mortality for each anticoagulant.
-
-
Cost Data:
-
Drug Acquisition Costs: Wholesale acquisition costs of the anticoagulants.
-
Monitoring Costs: Costs associated with routine INR monitoring for this compound (laboratory tests, clinic visits).[16]
-
Event Costs: Costs of managing clinical events (e.g., hospitalization for stroke or major bleeding).
-
Perspective: Costs can be considered from a healthcare payer perspective (direct medical costs) or a societal perspective (including indirect costs like productivity loss).[15][17]
-
-
Utility Values (for QALYs):
-
Source: Derived from published literature or direct patient surveys using instruments like the EQ-5D.
-
Concept: Utility values represent the health-related quality of life associated with each health state, ranging from 1 (perfect health) to 0 (death). Disutilities are applied for adverse events.[10]
-
Analysis and Output
-
Time Horizon: A lifetime horizon is typically used to capture all relevant costs and health outcomes.[15]
-
Discounting: Future costs and QALYs are discounted to their present value, typically at a rate of 3-5% per year.
-
Primary Outcome: The Incremental Cost-Effectiveness Ratio (ICER) is calculated as: ICER = (CostNOAC - Costthis compound) / (QALYsNOAC - QALYsthis compound)
-
Sensitivity Analyses:
-
Deterministic Sensitivity Analysis: Varies one parameter at a time to assess its impact on the ICER.
-
Probabilistic Sensitivity Analysis (PSA): Assigns probability distributions to all input parameters and runs the model through thousands of simulations (Monte Carlo simulation) to generate a cost-effectiveness acceptability curve. This curve shows the probability that an intervention is cost-effective at different willingness-to-pay thresholds.[6][12]
-
Visualizing the Methodologies
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and analytical workflows.
Conclusion
The decision to use this compound versus a newer anticoagulant is a complex one, with significant implications for both patient outcomes and healthcare budgets. For researchers, a thorough understanding of the cost-effectiveness landscape is paramount. While NOACs generally offer improved safety and convenience, their cost-effectiveness is highly dependent on factors such as the specific drug, patient characteristics, and the economic context of the healthcare system.[15][17] In high-income countries, NOACs are often considered cost-effective, whereas this compound may remain a more attractive option in low and middle-income settings.[15][17] The methodologies outlined in this guide provide a framework for conducting and interpreting pharmacoeconomic research, ultimately aiding in the development of evidence-based clinical and policy recommendations. Future research should continue to incorporate real-world data to refine these models and account for evolving drug prices and treatment paradigms.
References
- 1. Economic evaluation of direct oral anticoagulants (DOACs) versus vitamin K antagonists (VKAs) for stroke prevention in patients with atrial fibrillation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness of this compound management strategies: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparison of real-world clinical and economic outcomes in patients receiving oral anticoagulants: A retrospective claims analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. becarispublishing.com [becarispublishing.com]
- 6. Cost-effectiveness of Direct Oral Anticoagulant vs. This compound Among Atrial Fibrillation Patients With Intermediate Stroke Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cost-effectiveness of new oral anticoagulants and this compound in atrial fibrillation from adverse events perspective | Revista Colombiana de Cardiología [elsevier.es]
- 8. A pharmacoeconomic study of traditional anticoagulation versus direct oral anticoagulation for the treatment of venous thromboembolism in the emergency department | Canadian Journal of Emergency Medicine | Cambridge Core [cambridge.org]
- 9. Frontiers | Pharmacoeconomic evaluation of direct oral anticoagulants for cancer-associated thrombosis: a systematic review [frontiersin.org]
- 10. news-medical.net [news-medical.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | Cost-effectiveness analysis of direct oral anticoagulants versus low-molecular-weight heparin and no thromboprophylaxis in primary prevention of cancer-associated venous thromboembolism in China [frontiersin.org]
- 13. Novel Oral Anticoagulants Versus this compound Therapy at Various Levels of Anticoagulation Control in Atrial Fibrillation—A Cost-Effectiveness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for assessing cost-effectiveness - Implantable cardiac monitors to detect atrial fibrillation after cryptogenic stroke: a systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Factors influencing the cost-effectiveness of novel oral anticoagulants compared to vitamin K antagonists in patients with atrial fibrillation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imj.ie [imj.ie]
- 17. Cost-effectiveness of New Oral Anticoagulants for the Prevention of Stroke in Patients with Atrial Fibrillation in Low and Middle-Income Countries: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of point-of-care INR monitoring devices against laboratory standards for warfarin
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance of Point-of-Care (POC) International Normalized Ratio (INR) monitoring devices against established laboratory standards in the context of warfarin anticoagulation therapy.
The management of this compound therapy necessitates frequent and precise monitoring of the International Normalized Ratio (to ensure patient safety and therapeutic efficacy. While traditional laboratory-based testing remains the gold standard, point-of-care (POC) devices offer the advantages of convenience and rapid turnaround times. This guide provides a comprehensive comparison of the performance of several commercially available POC INR monitoring devices against laboratory standards, supported by experimental data from multiple studies.
Performance Comparison of POC INR Devices
The accuracy and precision of POC INR devices are critical for their clinical utility. The following tables summarize quantitative data from various studies, comparing popular devices to conventional laboratory methods. Performance is often assessed by the correlation coefficient (r), which measures the strength of the linear relationship between the two methods, the mean difference in INR values, and the percentage of results falling within clinically acceptable agreement limits.
| Device | Correlation Coefficient (r) vs. Laboratory | Key Findings |
| CoaguChek XS | 0.91 - 0.98[1][2][3] | Generally shows strong correlation with laboratory results.[2][3] Some studies indicate a tendency to underestimate INR, particularly at values below 3.0.[2] Accuracy may decrease at INR values above 3.0.[1] |
| Coag-Sense | ~0.83 - 0.98[1][3] | Demonstrates good precision.[1] Some studies report less systematic bias compared to other POC devices.[4] However, other reports suggest poor accuracy for INRs over 3.0.[1] |
| INRatio | ~0.88 - 0.95[5] | Good correlation with laboratory methods has been reported.[5] One study showed a lower correlation coefficient for INRs above the therapeutic range compared to values within or below it. |
| i-STAT | 0.54 (INR > 3.0) - Not widely reported | One study found a lower correlation for INR values above 3.0. Another report indicated a mean absolute difference of 0.51 ± 0.44 compared to the laboratory standard.[6] |
| ProTime | ~0.62 - 0.96[7][8] | Performance varies across studies, with some showing high correlation and others more moderate results.[7][8] |
| qLabs | ~0.64[9] | One study reported lower accuracy compared to the CoaguChek XS, with a higher mean relative difference from the laboratory reference.[9] |
Table 1: Correlation of POC INR Devices with Laboratory Methods. This table presents the correlation coefficients (r) from various studies, indicating the strength of the linear relationship between each POC device and the laboratory standard.
| Device | Mean Difference (Bias) vs. Laboratory (INR units) | INR Range of Increased Discrepancy |
| CoaguChek XS | 0.07 - 0.21[2][10] | > 3.0[1][10] |
| Coag-Sense | Not consistently reported | > 3.0[1] |
| INRatio | Not consistently reported | > 3.0 |
| i-STAT | 0.51 ± 0.44 (absolute difference)[6] | High INR range[6] |
| ProTime | 0.44 ± 0.61[8] | Not specified |
| qLabs | Not consistently reported | > 3.0[9] |
Table 2: Mean Difference (Bias) of POC INR Devices Compared to Laboratory Methods. This table highlights the average difference in INR units between POC devices and laboratory results. A positive bias indicates that the POC device tends to overestimate the INR, while a negative bias suggests underestimation.
Experimental Workflow and Protocols
The validation of a POC INR device against a laboratory standard typically follows a structured protocol to ensure the reliability of the comparison. The workflow diagram and detailed methodology below are synthesized from common practices reported in the literature and align with guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Figure 1. Experimental workflow for validating a POC INR device.
Detailed Experimental Protocol
1. Study Population:
-
Inclusion Criteria: Recruit adult patients on stable this compound therapy for whom INR monitoring is indicated.
-
Exclusion Criteria: Patients with known conditions that may interfere with INR testing (e.g., antiphospholipid syndrome, unless it is a specific focus of the study) or who are unwilling or unable to provide informed consent.
2. Sample Collection:
-
For each patient, collect two blood samples in close succession to minimize temporal variation in coagulation status.
-
Capillary Sample (for POC device): Obtain a fingerstick blood sample according to the POC device manufacturer's instructions. Ensure a clean puncture and an adequate-sized drop of blood.
-
Venous Sample (for laboratory analysis): Draw a venous blood sample into a 3.2% sodium citrate tube. The sample should be properly mixed and transported to the laboratory for processing within the recommended timeframe.
3. INR Measurement:
-
POC INR Testing: Perform the INR test on the capillary blood sample using the POC device according to the manufacturer's protocol. Record the result immediately.
-
Laboratory INR Testing: Process the venous blood sample in the central laboratory to obtain platelet-poor plasma. Analyze the plasma using a reference laboratory coagulometer (e.g., Sysmex, STAGO) with a thromboplastin reagent of a known International Sensitivity Index (ISI).
4. Data Analysis:
-
Correlation Analysis: Use Pearson or Spearman correlation to determine the strength of the linear relationship between the INR values obtained from the POC device and the laboratory method.
-
Agreement Analysis: Employ Bland-Altman plots to assess the agreement between the two methods. This analysis visualizes the mean difference (bias) and the limits of agreement (95% confidence interval of the differences).
-
Clinical Concordance: Evaluate the clinical significance of any discrepancies by determining the percentage of paired results that would lead to the same therapeutic decision (e.g., continue, adjust, or hold this compound dose).
Conclusion
Point-of-care INR monitoring devices offer a valuable alternative to traditional laboratory testing for patients on this compound therapy. While many devices demonstrate a strong correlation with laboratory methods, it is crucial for researchers and clinicians to be aware of their limitations.[13] A common finding across multiple studies is a decrease in accuracy at higher INR values, often above 3.0 or 4.0.[1][14] This can manifest as a positive bias, where the POC device overestimates the INR.[10][14] Therefore, confirmatory laboratory testing is often recommended for supratherapeutic INR results obtained from POC devices to guide appropriate clinical management.[10][14][15] The choice of a POC device should be based on a thorough evaluation of its performance characteristics as demonstrated in validation studies.
References
- 1. Comparison of two point-of-care international normalized ratio devices and laboratory method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accuracy and clinical utility of the CoaguChek XS portable international normalised ratio monitor in a pilot study of this compound home‐monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CoaguChek and Coag-Sense PT2 Meter Point of Care INR Device Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Analytical performance of the new coagulation monitoring system INRatio for the determination of INR compared with the coagulation monitor Coaguchek S and an established laboratory method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of International Normalized Ratios provided by two point-of-care devices and laboratory-based venipuncture in a pharmacist-managed anticoagulation clinic [pubmed.ncbi.nlm.nih.gov]
- 7. Table A9, Accuracy and Precision of ProTime Versus Laboratory - Point-of-Care Testing of International Normalized Ratio for Patients on Oral Anticoagulant Therapy: Systematic Review and Economic Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Accuracy of point of care coagulometers compared to reference laboratory measurements in patients on oral anticoagulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prospective Comparison of Point-of-Care Device and Standard Analyzer for Monitoring of International Normalized Ratio in Outpatient Oral Anticoagulant Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coagulation Testing & Anticoagulation Monitoring at POC | CLSI [clsi.org]
- 12. POCT14 | Point-of-Care Coagulation Testing and Anticoagulation Monitoring [clsi.org]
- 13. Point-of-Care International Normalized Ratio (INR) Monitoring Devices for Patients on Long-term Oral Anticoagulation Therapy: An Evidence-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.pharmacy.gov.my [research.pharmacy.gov.my]
- 15. International Normalized Ratio: Assessment, Monitoring, and Clinical Implications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-Term Safety of Warfarin and Apixaban: An Evidence-Based Comparison from Observational Studies
A detailed review of real-world data on the long-term safety profiles of two common oral anticoagulants, warfarin and apixaban, reveals a generally more favorable safety profile for apixaban, particularly concerning bleeding risks. This guide synthesizes findings from multiple observational studies, providing researchers, clinicians, and drug development professionals with a comprehensive comparison of these agents for the prevention of thromboembolic events in patients with non-valvular atrial fibrillation (NVAF).
Observational studies, which reflect real-world clinical practice, consistently show that apixaban is associated with a lower risk of major bleeding, intracranial hemorrhage (ICH), and in some analyses, gastrointestinal (GI) bleeding compared to the long-standing standard of care, this compound.[1][2][3][4][5] These findings are crucial for informing treatment decisions and for the ongoing development of safer anticoagulant therapies.
Quantitative Safety Outcomes: A Tabular Comparison
The following table summarizes the quantitative data from key observational studies, presenting hazard ratios (HR) and incidence rates for major safety outcomes. These studies often employ propensity score matching to balance baseline characteristics between the treatment groups, thus strengthening the validity of the comparisons.
| Safety Outcome | Apixaban vs. This compound (Hazard Ratio, 95% CI) | Incidence Rate (per 100 person-years) | Study/Source Reference |
| Major Bleeding | 0.52 (0.41 - 0.67) | Apixaban: 3.3, this compound: 6.0 | [3][4][6] |
| 0.63 (0.58 - 0.68) | - | [7] | |
| 0.67 (0.60 - 0.76) for Dabigatran, 0.52 (0.41-0.67) for Apixaban | Apixaban: 3.3, Dabigatran: 2.8, Rivaroxaban: 5.0, this compound: 6.0 | [4] | |
| Lower with apixaban and dabigatran | - | [3] | |
| Intracranial Hemorrhage (ICH) | 0.42 (0.35 - 0.50) | Apixaban: 0.33, this compound: 0.80 | [8][9][10] |
| 0.48 (0.42 - 0.56) | - | [2] | |
| Gastrointestinal (GI) Bleeding | 0.89 (0.70 - 1.15) | Apixaban: similar to this compound | [11][12] |
| Lower risk with apixaban | - | [13][14] | |
| Apixaban vs. Dabigatran: 1.43 (1.09-1.88) higher risk for Dabigatran | - | [6] |
Methodological Approach in Observational Studies
The observational studies cited in this guide typically employ a retrospective cohort design. The general workflow for these studies is outlined below.
Experimental Workflow for Comparative Observational Studies
A critical component of these studies is the use of statistical methods to minimize confounding. Propensity score matching is a widely used technique where patients in the apixaban and this compound groups are matched based on a multitude of baseline characteristics.[1] This ensures that the observed differences in safety outcomes are more likely attributable to the medication itself rather than pre-existing differences between the patient groups. The primary outcomes are then analyzed over a defined follow-up period, often using Cox proportional hazards models to estimate the relative risk of an event.[15][16]
Signaling Pathways and Mechanism of Action
The differential safety profiles of this compound and apixaban can be attributed to their distinct mechanisms of action.
References
- 1. Comparison of treatment effect estimates of non-vitamin K antagonist oral anticoagulants versus this compound between observational studies using propensity score methods and randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of apixaban and this compound in prevention of ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Bleeding Risk During Anticoagulation with this compound, Dabigatran, Apixaban, or Rivaroxaban in Patients with Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcp.org [jmcp.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Efficacy and Safety of Apixaban and this compound in the Prevention of Stroke in Patients With Non-valvular Atrial Fibrillation: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. hematology.org [hematology.org]
- 10. ashpublications.org [ashpublications.org]
- 11. What is the strength of evidence available on the risk of GI bleeding with direct oral anticoagulants? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 12. Gastrointestinal Bleeding and Direct Oral Anticoagulants among Patients with Atrial Fibrillation: Risk, Prevention, Management, and Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. cardiacrhythmnews.com [cardiacrhythmnews.com]
- 15. Comparative effectiveness and safety of oral anticoagulants in patients with atrial fibrillation using antiarrhythmic drugs: An international cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Warfarin and Rivaroxaban for Stroke Prevention in Clinical Trials
In the landscape of anticoagulation for stroke prevention in patients with atrial fibrillation (AF), the transition from vitamin K antagonists like warfarin to direct oral anticoagulants (DOACs) such as rivaroxaban has been a significant development. This guide provides a meta-analytical comparison of the efficacy and safety of rivaroxaban versus this compound, drawing upon data from pivotal clinical trials and subsequent meta-analyses. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the existing evidence.
Efficacy Outcomes: A Quantitative Comparison
Meta-analyses of real-world studies and randomized controlled trials (RCTs) have consistently demonstrated that rivaroxaban is more effective than this compound in preventing stroke and systemic embolism in patients with atrial fibrillation.[1] One meta-analysis found a significant reduction in the risk of stroke or systemic embolism with rivaroxaban compared to this compound.[2] Specifically, rivaroxaban was associated with a reduced risk of both ischemic and hemorrhagic stroke.[3]
| Efficacy Outcome | Rivaroxaban vs. This compound (Hazard Ratio/Risk Ratio) | 95% Confidence Interval | Key Findings | References |
| Stroke/Systemic Embolism | HR: 0.75 | 0.64 - 0.85 | Rivaroxaban is more effective in preventing stroke/thromboembolism. | [1] |
| RR: 0.73 | 0.60 - 0.89 | Significantly reduced risk of stroke or systemic embolism with rivaroxaban in patients with AF and diabetes. | [2] | |
| HR: 0.88 | 0.74 - 1.03 | Rivaroxaban was noninferior to this compound for the prevention of stroke or systemic embolism in the ROCKET AF trial. | [4] | |
| Ischemic Stroke | RR: 0.74 | 0.63 - 0.87 | Significant reduction in ischemic stroke for rivaroxaban in patients with AF and diabetes. | [2] |
| RR: 0.79 | 0.74 - 0.84 | Significantly lower risk of ischemic stroke with rivaroxaban in obese patients with non-valvular AF. | [3] | |
| Hemorrhagic Stroke | RR: 0.45 | 0.31 - 0.68 | A meta-analysis of three trials showed a significant reduction in hemorrhagic stroke with new oral anticoagulants, including rivaroxaban. | [5] |
| RR: 0.61 | 0.48 - 0.76 | Significantly lower risk of hemorrhagic stroke with rivaroxaban in obese patients with non-valvular AF. | [3] |
Safety Outcomes: A Quantitative Comparison
The safety profile of rivaroxaban compared to this compound is more nuanced. While rivaroxaban is generally associated with a similar risk of major bleeding, the risks for specific types of bleeding differ.[1][6] A key advantage of rivaroxaban is a significantly lower risk of intracranial hemorrhage, a devastating complication of anticoagulant therapy.[1][6] However, some studies have indicated an increased risk of gastrointestinal bleeding with rivaroxaban compared to this compound.[1][6]
| Safety Outcome | Rivaroxaban vs. This compound (Hazard Ratio/Risk Ratio) | 95% Confidence Interval | Key Findings | References |
| Major Bleeding | HR: 0.99 | 0.91 - 1.07 | Similar risk of major bleeding between rivaroxaban and this compound. | [1][6] |
| RR: 0.79 | 0.65 - 0.96 | Lower risk of major bleeding with rivaroxaban in patients with AF and diabetes. | [2] | |
| RR: 0.75 | 0.65 - 0.87 | Significantly lower risk of major bleeding with rivaroxaban in obese patients with non-valvular AF. | [3] | |
| Intracranial Hemorrhage | RR: 0.52 | 0.39 - 0.69 | Significantly lower risk of intracranial hemorrhage with rivaroxaban in patients with AF and diabetes. | [2] |
| RR: 0.49 | 0.36 - 0.66 | A meta-analysis of three trials showed a 51% reduction in the risk of intracranial bleeding with new oral anticoagulants. | [5] | |
| Gastrointestinal Bleeding | RR: 0.74 | 0.56 - 0.98 | Lower risk of major gastrointestinal bleeding with rivaroxaban in patients with AF and diabetes. | [2] |
| HR: Increased Risk | Not specified | An increased risk of gastrointestinal bleeding with rivaroxaban was noted in the ROCKET-AF trial and a meta-analysis. | [6] |
Experimental Protocols of Key Clinical Trials
The foundation of the meta-analyses comparing rivaroxaban and this compound rests on large, well-conducted randomized controlled trials. The methodologies of two pivotal trials, ROCKET AF and J-ROCKET AF, are detailed below.
ROCKET AF Trial
The Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared with Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation (ROCKET AF) was a multicenter, randomized, double-blind, double-dummy trial.[7][8]
-
Objective: To determine the non-inferiority of rivaroxaban compared with this compound for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation at moderate to high risk for stroke.[4][8]
-
Patient Population: The trial enrolled 14,264 patients with nonvalvular AF and a history of stroke, transient ischemic attack (TIA), or systemic embolism, or at least two other risk factors for stroke.[9]
-
Intervention: Patients were randomized to receive either fixed-dose rivaroxaban (20 mg once daily, or 15 mg once daily for patients with a creatinine clearance of 30 to 49 ml/min) or dose-adjusted this compound with a target international normalized ratio (INR) of 2.0 to 3.0.[7][9]
-
Primary Endpoints: The primary efficacy endpoint was the composite of stroke (ischemic or hemorrhagic) and non-central nervous system systemic embolism.[9] The principal safety outcome was the composite of major and non-major clinically relevant bleeding.
-
Study Design: The trial utilized a double-dummy design to maintain blinding, where patients in the rivaroxaban group also took a placebo this compound, and patients in the this compound group took a placebo rivaroxaban.[10] Follow-up visits were scheduled at weeks 1, 2, and 4, and then monthly thereafter.[8]
J-ROCKET AF Trial
The Japanese ROCKET AF (J-ROCKET AF) was a prospective, randomized, double-blind, phase III trial conducted in Japan.[11]
-
Objective: To assess the safety and non-inferiority of a Japan-specific dose of rivaroxaban compared to this compound.[11]
-
Patient Population: The study included 1,280 Japanese patients with non-valvular AF at an increased risk for stroke.[11]
-
Intervention: Patients were randomized to receive either rivaroxaban 15 mg once daily or dose-adjusted this compound. The this compound dose was adjusted according to Japanese guidelines.[11] The rationale for the lower rivaroxaban dose was based on pharmacokinetic data showing that 15 mg daily in Japanese patients resulted in similar exposure to 20 mg daily in Caucasian patients.[10]
-
Primary Endpoints: The primary safety outcome was major and non-major clinically relevant bleeding.[11] The primary efficacy endpoint was the composite of stroke and systemic embolism.[11]
-
Key Findings: The trial confirmed the non-inferiority of the Japan-specific dose of rivaroxaban to this compound for the principal safety outcome.[11]
Visualizing the Meta-Analysis Workflow
The following diagram illustrates the typical workflow of a meta-analysis, the process used to synthesize the data presented in this guide.
Caption: Workflow of a meta-analysis comparing clinical trial data.
Signaling Pathways of this compound and Rivaroxaban
The differing mechanisms of action of this compound and rivaroxaban underpin their distinct pharmacological profiles.
References
- 1. Rivaroxaban Versus Dabigatran or this compound in Real-World Studies of Stroke Prevention in Atrial Fibrillation: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Safety and Efficacy of Rivaroxaban Compared with this compound in Patients with Atrial Fibrillation and Diabetes: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Clinical Outcomes Observed with Rivaroxaban Versus this compound for the Management of Obese Patients with Non-valvular Atrial Fibrillation: a Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrsonline.org [hrsonline.org]
- 5. Meta-analysis of efficacy and safety of new oral anticoagulants (dabigatran, rivaroxaban, apixaban) versus this compound in patients with atrial fibrillation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Primary and key secondary results from the ROCKET AF trial, and their implications on clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XARELTO - Study Design of ROCKET AF [jnjmedicalconnect.com]
- 9. Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]
- 10. rxfiles.ca [rxfiles.ca]
- 11. Rivaroxaban vs. This compound in Japanese patients with atrial fibrillation – the J-ROCKET AF study – - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Warfarin in a Laboratory Setting: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Warfarin, a common anticoagulant that is also classified as an acutely hazardous waste. Adherence to these procedures is paramount to protect laboratory personnel and the environment.
This compound is regulated by the Environmental Protection Agency (EPA) as a P-listed acutely hazardous waste (P001) when it is the sole active ingredient in a discarded formulation.[1] This classification dictates stringent disposal protocols. It is important to note that this compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA), and therefore, the specific disposal requirements for controlled substances, such as the "non-retrievable" standard, do not apply.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or accidental exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a multi-step process that emphasizes segregation, proper containerization, and disposal through your institution's Environmental Health and Safety (EHS) department.
Step 1: Segregation of this compound Waste
Immediately upon generation, all this compound waste must be segregated from non-hazardous waste streams. This is the most critical first step to ensure regulatory compliance and safety. This compound waste includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weighing paper), and any other lab materials that have come into direct contact with this compound.
-
Liquid Waste: Solutions containing this compound and the first rinse from decontaminating any non-disposable labware.
-
Empty Containers: Original this compound containers are considered hazardous waste and must not be disposed of in the regular trash.[4]
Step 2: Proper Containerization and Labeling
-
Containers: Use only designated, leak-proof, and chemically compatible hazardous waste containers provided by your institution's EHS department.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date. Follow all specific labeling requirements provided by your EHS department.
Step 3: Management of Contaminated Labware and Empty Containers
-
Disposable Items: All disposable items, such as gloves, pipettes, and wipes contaminated with this compound, must be placed in the designated solid hazardous waste container.
-
Non-Disposable Glassware and Equipment: To be rendered "RCRA-empty," non-disposable labware must be triple-rinsed. The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.
-
Empty this compound Containers: Under the EPA's Subpart P regulations, which may be applicable to your institution, containers that held P-listed pharmaceuticals like this compound may be considered "RCRA-empty" once all contents have been removed by normal means and can be disposed of in the regular trash.[5] However, it is crucial to consult with your EHS department for their specific policy, as some institutions may require all P-listed waste containers to be disposed of as hazardous waste.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[6]
-
This area should be away from general lab traffic and incompatible chemicals.
-
Be aware of the accumulation limits for acutely hazardous waste in your SAA.
Step 5: Professional Disposal
-
The final and most critical step is the disposal of the hazardous waste through a licensed environmental health and safety vendor.
-
Contact your institution's EHS department to schedule a pickup of your this compound waste. They will have established procedures for the safe transport and ultimate disposal, which is typically incineration for P-listed wastes.[7]
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Quantitative Data for this compound Waste Management
For easy reference, the following table summarizes key quantitative thresholds for the management of acutely hazardous (P-listed) waste like this compound in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institutional policy. Always confirm with your local EHS department.
| Parameter | Guideline | Citation |
| EPA Waste Code (Unused this compound) | P001 (>0.3% concentration) / U248 (≤0.3% concentration) | [1] |
| Satellite Accumulation Area (SAA) Limit for P-listed Waste | ≤ 1 quart of liquid or ≤ 1 kg of solid | [6] |
| Empty Container Residue for U248 Classification | ≤ 0.3% of the initial amount of this compound in the container | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram for the proper disposal of this compound waste.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Warfarin
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Warfarin is of paramount importance. Adherence to strict safety protocols is essential to minimize exposure risk and ensure a secure research environment. This guide provides immediate, essential safety and logistical information, including operational procedures and disposal plans for this compound.
Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with multiple hazards. It is crucial to be aware of these before handling the compound.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 or 3 | Fatal or Toxic if swallowed.[1][2][3] |
| Acute Toxicity, Dermal | Category 1 or 4 | Fatal or Harmful in contact with skin.[1][2][3] |
| Acute Toxicity, Inhalation | Category 1 or 2 | Fatal if inhaled.[1][2][3] |
| Reproductive Toxicity | Category 1A or 1B | May damage fertility or the unborn child.[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs (Blood) through prolonged or repeated exposure.[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table outlines the required PPE for handling this compound, drawing from guidelines for cytotoxic and hazardous compounds.[4]
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, chemical-resistant gloves (e.g., nitrile). The outer glove should be worn over the gown cuff. | To prevent skin contact. Gloves should be changed frequently or immediately if contaminated.[4] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect eyes and face from splashes and aerosols. Eyeglasses alone are not sufficient.[4] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and clothing from contamination. Gowns should not be worn outside the designated work area.[4] |
| Respiratory Protection | An N95 respirator or higher, especially when handling powders or if there is a risk of aerosol generation. | To prevent inhalation of hazardous particles.[4] |
| Foot Protection | Disposable, skid-resistant shoe covers should be worn over laboratory shoes. | To prevent the spread of contamination outside the laboratory.[4] |
Operational and Handling Plan
Strict adherence to the following procedures is mandatory to ensure safe handling and minimize exposure risk.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound, particularly weighing and reconstituting, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[4]
-
Designated Area: Designate a specific area for handling this compound and clearly label it with appropriate hazard warnings.[4]
-
Emergency Equipment: Ensure that an eyewash station and an emergency shower are readily accessible.[4]
Handling the Compound
-
Before beginning work, ensure all necessary PPE is donned correctly.[4]
-
When handling the solid compound, use techniques that minimize dust generation.[4]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
Spill Management
-
Small Spills (<5 mL or 5 g):
-
Large Spills:
-
Evacuate and restrict access to the area.
-
Cover the spill with absorbent pads to contain it. If a powder is involved, use damp cloths to avoid generating dust. Do not create aerosols.[4]
-
-
All cleanup materials must be disposed of as hazardous waste.[4]
Disposal Plan
This compound is classified by the Environmental Protection Agency (EPA) as a P-listed or U-listed hazardous waste, requiring specific disposal methods.[5][6]
Table 3: this compound Waste Disposal
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | Dispose of as P-listed acutely hazardous waste through a licensed environmental health and safety (EHS) vendor.[6][7] |
| Contaminated Labware (gloves, pipettes, etc.) | Place in a designated, leak-proof, and chemically compatible solid hazardous waste container.[6] |
| Contaminated Sharps | Place in a designated sharps container for hazardous waste. |
| Liquid Waste (solutions containing this compound) | Collect in a designated, leak-proof, and chemically compatible liquid hazardous waste container.[6] |
| Empty Containers | Considered hazardous waste and should be disposed of in the designated hazardous waste container without rinsing.[6] Alternatively, containers can be triple-rinsed with a suitable solvent, with the rinsate collected and disposed of as hazardous waste.[5] |
Waste Segregation and Storage
-
Immediately segregate all this compound waste from non-hazardous waste streams.[6]
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area away from general lab traffic and incompatible chemicals.[6]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: this compound Handling and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
